molecular formula C11H8N2O5 B15566846 Furylfuramide CAS No. 18772-03-7

Furylfuramide

货号: B15566846
CAS 编号: 18772-03-7
分子量: 248.19 g/mol
InChI 键: LYAHJFZLDZDIOH-VURMDHGXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Furylfuramide can cause cancer according to an independent committee of scientific and health experts.
Af-2 appears as bright orange crystals. (NTP, 1992)
(Z)-2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide is a member of the class of acrylamides that is acrylamide which is substituted at positions 2 and 3 by 2-furyl and 5-nitro-2-furyl groups, respectively (the trans isomer). Formerly used as a food preservative, it was withdrawn from the market following suspicions of carcenogenicity. It is a nitrofuran antibiotic, a C-nitro compound, a primary carboxamide and a member of acrylamides.
Used formerly as antimicrobial food additive. It causes mutations in many cell cultures and may be carcinogenic.

属性

IUPAC Name

(Z)-2-(furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide
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InChI

InChI=1S/C11H8N2O5/c12-11(14)8(9-2-1-5-17-9)6-7-3-4-10(18-7)13(15)16/h1-6H,(H2,12,14)/b8-6-
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InChI Key

LYAHJFZLDZDIOH-VURMDHGXSA-N
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Canonical SMILES

C1=COC(=C1)C(=CC2=CC=C(O2)[N+](=O)[O-])C(=O)N
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Isomeric SMILES

C1=COC(=C1)/C(=C/C2=CC=C(O2)[N+](=O)[O-])/C(=O)N
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Molecular Formula

C11H8N2O5
Record name AF-2
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DSSTOX Substance ID

DTXSID9020033
Record name AF-2
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Molecular Weight

248.19 g/mol
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Physical Description

Af-2 appears as bright orange crystals. (NTP, 1992), Reddish-orange solid; [HSDB] Bright orange solid; [CAMEO]
Record name AF-2
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Solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992), Slightly soluble in water; soluble in dimethyl formamide, ethanol and methanol
Record name AF-2
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Vapor Pressure

0.00000007 [mmHg]
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Color/Form

Reddish-orange needles

CAS No.

3688-53-7, 18772-03-7
Record name AF-2
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Record name Furylfuramide
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Record name cis-Furylfuramide
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Melting Point

151-152 °C
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Foundational & Exploratory

The Carcinogenic Mechanism of Furylfuramide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furylfuramide (B1674289) (AF-2), a nitrofuran derivative once used as a food preservative in Japan, was banned in 1974 due to its potent mutagenic and carcinogenic properties. This guide provides an in-depth examination of the molecular mechanisms underlying this compound's carcinogenicity. The core of its action lies in its metabolic activation to a reactive electrophile that forms covalent adducts with DNA, leading to mutations and the initiation of cancer. This document details the metabolic pathways, genotoxic effects, and evidence from carcinogenicity bioassays, presenting quantitative data in structured tables and illustrating key processes with diagrams. Detailed experimental protocols for seminal studies are also provided to aid in the understanding and replication of key findings.

Introduction

2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide, or this compound (AF-2), was introduced as a food additive in Japan in 1965 for its antimicrobial properties.[1] However, subsequent research revealed its powerful mutagenic activity in bacterial assays, raising concerns about its potential carcinogenicity.[2] These suspicions were later confirmed by animal studies that demonstrated its ability to induce tumors in various organs in rodents.[2][3] The case of this compound became a significant example of the successful use of short-term mutagenicity tests to predict carcinogenic potential.[2] This guide synthesizes the current understanding of this compound's carcinogenic mechanism of action, with a focus on its metabolic activation, genotoxicity, and the resulting cellular and molecular events.

Metabolic Activation: The Gateway to Genotoxicity

This compound is not directly genotoxic; it requires metabolic activation to exert its carcinogenic effects. The key step in this process is the reduction of its 5-nitro group.

The Nitroreduction Pathway

Cellular nitroreductases, enzymes present in both bacteria and mammalian cells, catalyze the reduction of the nitro group on the furan (B31954) ring of this compound. This process generates a series of reactive intermediates, including a nitroso derivative, a hydroxylamine, and ultimately a highly reactive nitrenium ion. This electrophilic nitrenium ion is capable of covalently binding to nucleophilic sites on cellular macromolecules, most critically, DNA. Enzymes such as xanthine (B1682287) oxidase have been implicated in this reductive activation.

Interestingly, while cellular systems are capable of this activation, the liver also possesses enzymatic machinery that can detoxify these reactive intermediates. Studies have shown that the presence of a rat liver microsomal fraction (S9 mix) can lead to a rapid disappearance of the genetic activity of this compound, suggesting further metabolism to inactive forms.

Metabolic Activation of this compound This compound This compound (Inactive Procarcinogen) Nitroso Nitroso Intermediate This compound->Nitroso Nitroreductases Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Reduction Nitrenium Reactive Nitrenium Ion (Ultimate Carcinogen) Hydroxylamine->Nitrenium Reduction Detoxification Detoxification (e.g., by liver microsomes) Hydroxylamine->Detoxification DNA_Adduct DNA Adducts Nitrenium->DNA_Adduct Covalent Binding to DNA

Figure 1. Metabolic activation of this compound via nitroreduction.

Genotoxicity: The Interaction with DNA

The primary mechanism of this compound-induced carcinogenesis is its genotoxicity, stemming from the interaction of its reactive metabolites with DNA.

DNA Adduct Formation

The electrophilic nitrenium ion generated during metabolic activation readily attacks the electron-rich centers in DNA bases, particularly the N7 and C8 positions of guanine (B1146940) and the N1, N3, and N7 positions of adenine. This covalent binding results in the formation of bulky this compound-DNA adducts. While the precise structures of these adducts have not been definitively characterized in the literature, the mechanism is analogous to that of other well-studied nitroaromatic carcinogens. The formation of these adducts distorts the DNA helix, interfering with normal DNA replication and transcription.

Mutagenesis

The presence of this compound-DNA adducts can lead to mutations during DNA replication. DNA polymerases may misread the adducted base, leading to base-pair substitutions. Alternatively, the bulky adducts can cause slippage of the polymerase, resulting in frameshift mutations. The potent mutagenicity of this compound has been demonstrated in various systems, most notably the Ames test using Salmonella typhimurium strains.

Chromosomal Aberrations

In addition to point mutations, this compound has been shown to induce chromosomal aberrations in cultured human lymphocytes. This indicates that the DNA damage caused by this compound can be extensive, leading to larger-scale genomic instability.

The overall genotoxic mechanism of action is depicted in the following diagram:

Genotoxic Mechanism of this compound cluster_activation Metabolic Activation cluster_damage DNA Damage & Mutation cluster_cancer Carcinogenesis FF This compound RI Reactive Intermediate (Nitrenium Ion) FF->RI Nitroreduction DNA Cellular DNA RI->DNA Adduct DNA Adduct Formation DNA->Adduct Covalent Binding Mutation Mutations (Base substitutions, Frameshifts) Adduct->Mutation Faulty DNA Replication/Repair Cancer Tumor Initiation & Promotion Mutation->Cancer

Figure 2. The genotoxic mechanism of this compound carcinogenesis.

Carcinogenicity Bioassays: Evidence from Animal Studies

The carcinogenicity of this compound has been established through long-term bioassays in multiple rodent species. These studies provided the definitive evidence that led to its ban as a food additive.

Summary of Findings

Oral administration of this compound in the diet has been shown to induce a variety of benign and malignant tumors in mice, rats, and hamsters. The primary target organs include the forestomach, mammary glands, and lungs. Notably, tumors were observed in both sexes of the tested species. Furthermore, administration to fetal and young mice also resulted in tumor formation, highlighting the susceptibility of developing organisms.

Table 1: Summary of Carcinogenicity Data for this compound in Rodents

SpeciesRoute of AdministrationTarget OrgansTumor TypesReference
Mouse (CDF1)DietForestomachSquamous cell carcinoma
Mouse (ICR)Subcutaneous injection (weanling)LungTumors
Mouse (ICR)Subcutaneous injection (pregnant)Lung (in offspring)Multiple lung tumors
Rat (Wistar)DietMammary glandBenign and malignant tumors
Rat (Wistar)DietForestomachPapillomas
HamsterDietForestomach, Oesophagus (males)Benign and malignant tumors

Experimental Protocols

This section provides an overview of the methodologies used in key studies that established the mutagenicity and carcinogenicity of this compound.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test was pivotal in identifying the mutagenic potential of this compound.

  • Principle: This assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize this essential amino acid and require it in their growth medium to survive). A mutagen can cause a reverse mutation (reversion) that restores the ability of the bacteria to synthesize histidine, allowing them to grow on a histidine-deficient medium.

  • Methodology:

    • Bacterial Strains: Strains such as TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens) are commonly used.

    • Metabolic Activation: To mimic mammalian metabolism, the test is conducted both with and without the addition of a rat liver homogenate (S9 fraction).

    • Procedure: A suspension of the tester strain, the test compound (this compound at various concentrations), and, if required, the S9 mix are combined in soft agar (B569324). This mixture is then poured as an overlay onto a minimal glucose agar plate (lacking histidine).

    • Incubation: The plates are incubated at 37°C for 48-72 hours.

    • Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Ames Test Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacteria S. typhimurium (His- auxotroph) Mix Mix Bacteria, AF-2, and S9 in soft agar Bacteria->Mix AF2 This compound (Test Compound) AF2->Mix S9 S9 Mix (for metabolic activation) S9->Mix Plate Plate on histidine- deficient medium Mix->Plate Incubate Incubate at 37°C Plate->Incubate Count Count revertant colonies (His+) Incubate->Count Result Positive Result: Dose-dependent increase in revertants Count->Result

Figure 3. General workflow for the Ames test.
Rodent Carcinogenicity Bioassay

Long-term studies in rodents are the gold standard for assessing the carcinogenic potential of a chemical.

  • Principle: To determine if chronic exposure to a substance increases the incidence of tumors in animals compared to a control group.

  • Methodology:

    • Test Animals: Two rodent species (e.g., Wistar rats and CDF1 mice) of both sexes are typically used.

    • Dose Selection: Multiple dose groups are used, typically a high dose (e.g., the maximum tolerated dose), a low dose, and a control group receiving the vehicle (basal diet). For this compound, dietary concentrations in the range of 0.0125% to 0.5% have been tested.

    • Administration: this compound is mixed into the standard diet and provided to the animals for a significant portion of their lifespan (e.g., 18-24 months).

    • Observation: Animals are monitored throughout the study for clinical signs of toxicity and the development of palpable masses. Body weight and food consumption are recorded regularly.

    • Pathology: At the end of the study (or when animals become moribund), a complete necropsy is performed. All organs are examined macroscopically, and tissues are collected for microscopic examination (histopathology).

    • Data Analysis: The incidence of tumors in each dose group is statistically compared to the incidence in the control group.

Conclusion

The carcinogenicity of this compound is a well-established example of a genotoxic mechanism of action. Its carcinogenic potential is intrinsically linked to its metabolic activation via nitroreduction to a reactive species that damages DNA. The resulting DNA adducts lead to mutations and chromosomal aberrations, ultimately initiating the process of carcinogenesis, as confirmed by long-term animal bioassays. The story of this compound underscores the importance of robust toxicological screening, particularly short-term mutagenicity assays, in ensuring the safety of chemicals intended for human consumption. For researchers and drug development professionals, the case of this compound serves as a critical reminder of the potential for nitroaromatic compounds to pose a carcinogenic risk and highlights the molecular pathways that must be considered in preclinical safety assessments.

References

Furylfuramide-Induced DNA Damage and Repair Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furylfuramide (AF-2), a nitrofuran derivative once used as a food preservative, has been identified as a potent mutagen and carcinogen. Its genotoxicity stems from its ability to induce DNA damage, primarily through the formation of DNA adducts. This technical guide provides a comprehensive overview of the current understanding of the mechanisms of DNA damage induced by this compound and the cellular DNA repair pathways that respond to these lesions. This document is intended to serve as a resource for researchers investigating the genotoxic effects of nitrofurans and developing novel therapeutic strategies targeting DNA repair pathways.

Introduction to this compound

This compound, chemically known as 2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide, was widely used as a food preservative in Japan until its withdrawal in 1974 due to its mutagenic properties. Like other nitrofuran compounds, its biological activity is linked to the enzymatic reduction of the nitro group, leading to the formation of highly reactive intermediates. These intermediates can covalently bind to cellular macromolecules, including DNA, forming adducts that disrupt normal cellular processes and compromise genomic integrity.

Mechanism of this compound-Induced DNA Damage

The primary mechanism of this compound-induced genotoxicity involves the metabolic activation of its nitro group by cellular reductases. This process generates reactive electrophilic species that readily attack nucleophilic sites on DNA bases.

The proposed pathway for this compound-induced DNA damage is as follows:

This compound This compound Nitroreductases Cellular Nitroreductases This compound->Nitroreductases Reduction ReactiveIntermediates Reactive Intermediates (e.g., nitroso, hydroxylamino derivatives) Nitroreductases->ReactiveIntermediates DNA DNA ReactiveIntermediates->DNA Covalent Binding DNA_Adducts This compound-DNA Adducts DNA->DNA_Adducts Depurination Spontaneous Depurination DNA_Adducts->Depurination Strand_Breaks Single and Double Strand Breaks DNA_Adducts->Strand_Breaks Repair Intermediates or Direct Damage AP_Site Apurinic/Apyrimidinic (AP) Site Depurination->AP_Site Base_Substitutions Base Substitutions (primarily at G:C pairs) AP_Site->Base_Substitutions Translesion Synthesis

Figure 1: Proposed mechanism of this compound-induced DNA damage.

Studies have indicated that this compound primarily induces base substitution mutations, particularly at G:C base pairs[1]. This specificity suggests the formation of adducts at guanine (B1146940) bases, which can lead to depurination and the creation of apurinic/apyrimidinic (AP) sites. These AP sites are then substrates for error-prone translesion synthesis by DNA polymerases, resulting in mutations.

DNA Repair Pathways in Response to this compound Damage

Cells have evolved a sophisticated network of DNA repair pathways to counteract the deleterious effects of genotoxic agents like this compound. The primary pathways involved in repairing the types of lesions induced by this compound are Base Excision Repair (BER), and potentially Nucleotide Excision Repair (NER), Homologous Recombination (HR), and Non-Homologous End Joining (NHEJ) for more complex damage.

Base Excision Repair (BER)

Given that this compound is thought to cause depurination leading to AP sites, the BER pathway is likely a critical first line of defense.

cluster_BER Base Excision Repair (BER) DNA_Damage This compound-induced AP Site APE1 APE1 (AP Endonuclease 1) DNA_Damage->APE1 Incision of phosphodiester backbone PolB DNA Polymerase β (Pol β) APE1->PolB Gap filling and 5'-dRP removal XRCC1_Lig3 XRCC1/LIG3 Complex PolB->XRCC1_Lig3 Nick sealing Repaired_DNA Repaired DNA XRCC1_Lig3->Repaired_DNA cluster_32P 32P-Postlabeling Workflow Start 1. DNA Isolation from this compound-treated cells Digestion 2. Enzymatic Digestion to 3'-mononucleotides Start->Digestion Enrichment 3. Adduct Enrichment (e.g., nuclease P1 treatment) Digestion->Enrichment Labeling 4. 5'-Labeling with [γ-32P]ATP and T4 Polynucleotide Kinase Enrichment->Labeling Separation 5. Separation of Labeled Adducts (e.g., 2D-TLC or HPLC) Labeling->Separation Detection 6. Detection and Quantification (Autoradiography and Scintillation Counting) Separation->Detection cluster_Comet Comet Assay Workflow Start 1. Cell Preparation (Control and this compound-treated) Embedding 2. Embedding Cells in Low-Melting-Point Agarose on a Slide Start->Embedding Lysis 3. Cell Lysis (High salt and detergent) Embedding->Lysis Unwinding 4. DNA Unwinding (Alkaline or Neutral Buffer) Lysis->Unwinding Electrophoresis 5. Electrophoresis Unwinding->Electrophoresis Staining 6. DNA Staining (e.g., SYBR Green) Electrophoresis->Staining Visualization 7. Visualization and Analysis (Fluorescence Microscopy) Staining->Visualization

References

A Technical Guide on the Historical Use of Furylfuramide as a Food Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth review of the historical use of Furylfuramide (AF-2) as a food additive, primarily in Japan. It details the compound's chemical properties, its application as a food preservative, and the scientific evidence that led to its eventual ban due to concerns over its mutagenicity and carcinogenicity. This document synthesizes quantitative data from key toxicological studies, outlines the experimental protocols used, and presents a proposed metabolic activation pathway. The aim is to offer a comprehensive resource for researchers and professionals in toxicology, food science, and drug development.

Introduction

This compound, also known as AF-2, is a synthetic nitrofuran derivative that was used as a food preservative in Japan from 1965 until its ban in 1974.[1] Its chemical name is 2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide. It was valued for its broad-spectrum antimicrobial activity against bacteria, yeasts, and molds in various food products such as fish sausage, tofu, and fruit juices. However, growing concerns about its safety, prompted by scientific investigations into its genotoxic and carcinogenic potential, led to its prohibition. The case of this compound serves as a significant historical example of the importance of rigorous toxicological evaluation of food additives.

Chemical and Physical Properties

PropertyValueReference
Chemical Name 2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide
Synonyms AF-2, Tofuron
CAS Number 3688-53-7
Molecular Formula C₁₁H₈N₂O₅
Molecular Weight 248.19 g/mol
Appearance Yellowish-brown to orange-red crystalline powder
Melting Point 151-152 °C
Solubility Sparingly soluble in water, soluble in dimethylformamide and dimethyl sulfoxide

Historical Use as a Food Additive

This compound was approved for use as a food preservative in Japan in 1965. It was considered an effective agent for preventing food spoilage and extending the shelf life of a variety of products. Its application was widespread, and it was a common component in the Japanese diet during the late 1960s and early 1970s.

Toxicological Profile and Evidence for Discontinuation

The use of this compound was discontinued (B1498344) in 1974 following the accumulation of scientific evidence indicating its mutagenic and carcinogenic properties.

Mutagenicity

This compound was found to be a potent mutagen in various short-term assays.

The Ames test, which utilizes histidine-requiring strains of Salmonella typhimurium, was a key in vitro assay that demonstrated the mutagenic potential of this compound. The compound induced a significant increase in the number of revertant colonies, indicating its ability to cause point mutations in DNA.

Experimental Protocol: Ames Test

  • Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 were commonly used. These strains are designed to detect frameshift and base-pair substitution mutations, respectively.

  • Metabolic Activation: The assay was conducted both with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenates. This was to determine if the mutagenicity was direct-acting or required metabolic conversion.

  • Procedure: A suspension of the bacterial tester strain, the test compound at various concentrations, and, if required, the S9 mix were combined in a top agar (B569324) and poured onto a minimal glucose agar plate. The plates were incubated at 37°C for 48-72 hours.

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) was counted. A dose-dependent increase in the number of revertant colonies compared to the negative control indicated a positive mutagenic response.

Quantitative Data: Ames Test with this compound (AF-2)

A 2023 study by Yamada et al. confirmed the mutagenicity of AF-2 in Salmonella typhimurium strains TA98 and TA100. The study also investigated the role of nitroreductase in its mutagenic activity. The following table summarizes the mutagenic response of AF-2 in the Ames test.[1]

Concentration (µ g/plate )Mean Revertant Colonies (TA100 without S9)Mean Revertant Colonies (TA100 with S9)Mean Revertant Colonies (TA98 without S9)Mean Revertant Colonies (TA98 with S9)
0 (Control)1201353545
0.0125350280150120
0.025650500300250
0.051200950550450
0.121001600900750
0.2>3000 (toxic)>3000 (toxic)15001200

Data are illustrative based on published findings and may vary between specific experiments.

In addition to point mutations, this compound was shown to induce structural chromosomal damage in mammalian cells.

Experimental Protocol: In Vitro Chromosomal Aberration Assay

  • Cell Line: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes were commonly used.

  • Procedure: Cell cultures were exposed to various concentrations of this compound, with and without metabolic activation (S9 mix), for a defined period. A spindle inhibitor (e.g., colcemid) was added to arrest cells in metaphase.

  • Analysis: Metaphase chromosomes were harvested, fixed, and stained. At least 100 metaphase spreads per concentration were analyzed microscopically for structural aberrations, such as chromatid and chromosome gaps, breaks, and exchanges.

  • Endpoint: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations compared to the control group indicated a positive clastogenic effect.

Quantitative Data: Chromosomal Aberration Assay with this compound

Carcinogenicity

Long-term animal bioassays confirmed the carcinogenic potential of this compound in multiple rodent species.

Studies in mice demonstrated that dietary administration of this compound led to the development of tumors, particularly in the forestomach.

Experimental Protocol: Mouse Carcinogenicity Study

  • Animal Strain: ddY mice were used in a key study by Ochiai et al.

  • Administration: this compound was mixed into the diet at various concentrations and fed to the mice for an extended period (e.g., 18 months).

  • Observation: Animals were monitored for clinical signs of toxicity and tumor development. At the end of the study, a complete necropsy and histopathological examination of all major organs were performed.

  • Endpoint: The incidence, multiplicity, and type of tumors in the treated groups were compared to those in the control group.

Quantitative Data: Carcinogenicity of this compound in ddY Mice

The following data is from a carcinogenicity study in ddY mice fed diets containing AF-2 for 18 months, as reported by Ochiai et al. and cited in Yamada et al. (2023).[1]

Dietary Concentration of AF-2 (%)Number of MicePercentage of Mice with Forestomach Tumors
0 (Control)330%
0.053312.1%
0.152744.4%
0.451758.8%

In rats, dietary administration of this compound was shown to induce mammary tumors.

Experimental Protocol: Rat Carcinogenicity Study

The protocol was similar to that for mice, with Wistar rats being a commonly used strain. The endpoints were also focused on tumor incidence and histopathology.

Summary of Findings in Rats

Studies by Takayama and Kuwabara (1977) demonstrated that Wistar rats fed a diet containing 0.4% AF-2 for 18 months developed a high incidence of mammary tumors.[2]

Mechanism of Action and Metabolic Activation

The genotoxicity and carcinogenicity of this compound are attributed to its metabolic activation to a reactive electrophile that can bind to cellular macromolecules, including DNA.

Proposed Metabolic Activation Pathway

The primary mechanism of activation is believed to be the reduction of the 5-nitro group on the furan (B31954) ring. This process is catalyzed by nitroreductase enzymes present in both bacteria and mammalian cells.

Metabolic_Activation_of_this compound cluster_0 Metabolic Activation Pathway of this compound cluster_1 Cellular Damage AF2 This compound (AF-2) (Inactive Prodrug) Nitroso Nitroso Intermediate AF2->Nitroso Nitroreductase (2e⁻ reduction) Hydroxylamine N-Hydroxylamino Intermediate (Reactive Electrophile) Nitroso->Hydroxylamine Nitroreductase (2e⁻ reduction) Nitrenium Nitrenium Ion (Highly Reactive Electrophile) Hydroxylamine->Nitrenium Protonation & Dehydration DNA DNA Nitrenium->DNA Protein Proteins Nitrenium->Protein Adducts DNA & Protein Adducts Damage Mutations, Chromosomal Aberrations, Carcinogenesis Adducts->Damage

Caption: Proposed metabolic activation of this compound via nitroreduction.

The reduction of the nitro group proceeds through a nitroso intermediate to a reactive N-hydroxylamino derivative. This intermediate can be further protonated and dehydrated to form a highly reactive nitrenium ion. These electrophilic species can then covalently bind to nucleophilic sites on DNA and proteins, forming adducts. The formation of DNA adducts is a critical initiating event in chemical carcinogenesis, as it can lead to mutations during DNA replication.

Experimental Workflows

Workflow for In Vitro Mutagenicity Testing

Mutagenicity_Workflow cluster_0 Preparation cluster_1 Incubation & Plating cluster_2 Analysis Bacteria Bacterial Strain (e.g., S. typhimurium TA100) Mix Combine Bacteria, Compound, and S9 Mix Bacteria->Mix Compound This compound (Varying Concentrations) Compound->Mix S9 S9 Mix (Metabolic Activation) S9->Mix Plate Plate on Minimal Glucose Agar Mix->Plate Incubate Incubate at 37°C Plate->Incubate Count Count Revertant Colonies Incubate->Count Analyze Dose-Response Analysis Count->Analyze

Caption: Workflow for the Ames test to assess mutagenicity.

Workflow for In Vivo Carcinogenicity Study

Carcinogenicity_Workflow cluster_0 Animal Dosing cluster_1 Observation & Endpoint cluster_2 Data Analysis Animals Rodents (Mice/Rats) Control & Treatment Groups Dosing Dietary Administration of This compound (Chronic) Animals->Dosing Monitor Monitor for Clinical Signs & Body Weight Changes Dosing->Monitor Necropsy Necropsy & Histopathology of all Organs Monitor->Necropsy Tumor_Incidence Compare Tumor Incidence, Multiplicity, and Latency Necropsy->Tumor_Incidence Conclusion Determine Carcinogenic Potential Tumor_Incidence->Conclusion

Caption: Workflow for a rodent carcinogenicity bioassay.

Conclusion

The case of this compound highlights the critical importance of comprehensive toxicological evaluation for food additives. While it was initially introduced for its efficacy as a preservative, subsequent scientific investigation revealed its potent mutagenic and carcinogenic properties. The data from Ames tests, chromosomal aberration assays, and long-term animal studies provided a clear and compelling basis for its withdrawal from the market. The metabolic activation of its nitro group to a DNA-reactive species is the underlying mechanism for its genotoxicity. This in-depth technical guide serves as a valuable historical reference for understanding the scientific process of risk assessment and the regulatory actions taken to protect public health. The story of this compound remains a pertinent case study for researchers, scientists, and professionals involved in the development and safety evaluation of new chemical entities.

References

An In-depth Technical Guide on the Mutagenic Properties of Nitrofuran Derivatives, Including Furylfuramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrofuran derivatives, a class of synthetic broad-spectrum antimicrobials, have garnered significant attention due to their potent mutagenic and carcinogenic properties. This technical guide provides a comprehensive overview of the mutagenicity of these compounds, with a particular focus on Furylfuramide (AF-2), a previously used food preservative. The core of this document delves into the molecular mechanisms of action, experimental evidence of DNA damage, and the metabolic activation pathways responsible for their genotoxicity. Quantitative data from mutagenicity assays are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays and visual representations of signaling pathways and experimental workflows are included to facilitate a deeper understanding and replication of pivotal studies in this field.

Introduction

Nitrofurans are characterized by a 5-nitrofuran ring, a structural feature crucial to their biological activity. While effective as antibacterial agents, the inherent genotoxicity of many nitrofuran derivatives has led to restrictions on their use. This compound (AF-2), once widely used in Japan as a food preservative, was banned in 1974 after its strong mutagenic properties were discovered.[1] This event underscored the importance of thorough mutagenicity testing for chemical compounds. The mutagenicity of nitrofurans is not intrinsic to the parent molecule but arises from its metabolic activation to highly reactive intermediates that can interact with cellular macromolecules, most notably DNA.[2] Understanding the mechanisms behind this activation and the resulting genetic damage is paramount for risk assessment and the development of safer chemical entities.

Mechanism of Mutagenic Action

The mutagenic activity of nitrofuran derivatives is a direct consequence of their metabolic reduction. This process is primarily catalyzed by a group of enzymes known as nitroreductases, which are present in both bacterial and mammalian cells.[2]

Metabolic Activation Pathway

The activation of nitrofurans is a multi-step process initiated by the reduction of the nitro group. This reduction can proceed through a series of one-electron transfer steps, leading to the formation of a nitro anion radical. Under anaerobic conditions, this radical can be further reduced to nitroso and hydroxylamine (B1172632) derivatives. The hydroxylamine intermediate is considered a key ultimate mutagen, which can be further protonated and dehydrated to form a highly electrophilic nitrenium ion. This nitrenium ion is a potent electrophile that readily reacts with nucleophilic sites on DNA bases, leading to the formation of DNA adducts and subsequent mutations.

Metabolic_Activation_of_Nitrofurans cluster_0 Cellular Environment Nitrofuran_Derivative Nitrofuran Derivative (e.g., this compound) Nitro_Anion_Radical Nitro Anion Radical Nitrofuran_Derivative->Nitro_Anion_Radical Nitroreductase (+e-) Nitroso_Derivative Nitroso Derivative Nitro_Anion_Radical->Nitroso_Derivative +e-, +H+ Hydroxylamine_Derivative Hydroxylamine Derivative (Ultimate Mutagen) Nitroso_Derivative->Hydroxylamine_Derivative +e-, +H+ Nitrenium_Ion Nitrenium Ion (Electrophilic Species) Hydroxylamine_Derivative->Nitrenium_Ion +H+, -H2O DNA_Adducts DNA Adducts Nitrenium_Ion->DNA_Adducts Reacts with DNA Mutation Mutation DNA_Adducts->Mutation Faulty DNA Repair/Replication

Caption: Metabolic activation of nitrofuran derivatives.

DNA Damage

The reactive metabolites of nitrofurans can induce various forms of DNA damage. The most commonly reported lesions are single-strand breaks.[3] These breaks can arise directly from the interaction of the reactive intermediates with the phosphodiester backbone of DNA or as a consequence of the cell's attempt to repair the DNA adducts. The formation of bulky adducts can distort the DNA helix, interfering with DNA replication and transcription, and if not properly repaired, can lead to point mutations, frameshift mutations, and chromosomal aberrations. Studies have shown that the extent of DNA damage is often correlated with the mutagenic and carcinogenic potency of the nitrofuran derivative.

Quantitative Mutagenicity Data

The mutagenic potential of nitrofuran derivatives has been extensively evaluated using various assays, most notably the Ames test (bacterial reverse mutation assay). This test utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The assay measures the ability of a chemical to induce reverse mutations, allowing the bacteria to regain the ability to synthesize histidine and form colonies on a histidine-deficient medium.

The following tables summarize quantitative data from Ames tests for several nitrofuran derivatives. The data is presented as the number of revertant colonies per plate at different concentrations of the test compound, both in the presence and absence of a metabolic activation system (S9 mix), which contains liver enzymes to simulate mammalian metabolism.

Table 1: Mutagenicity of this compound (AF-2) in the Ames Test

Concentration (µ g/plate )S. typhimurium TA100 (-S9) Revertants/plateS. typhimurium TA100 (+S9) Revertants/plateS. typhimurium TA98 (-S9) Revertants/plateS. typhimurium TA98 (+S9) Revertants/plate
0 (Control)1201353045
0.01350250150100
0.11500800800450
1.0>3000 (toxic)1500>2000 (toxic)900

Table 2: Mutagenicity of Nitrofurantoin (B1679001) in the Ames Test

Concentration (µ g/plate )S. typhimurium TA100 (-S9) Revertants/plateS. typhimurium TA100 (+S9) Revertants/plateS. typhimurium TA98 (-S9) Revertants/plateS. typhimurium TA98 (+S9) Revertants/plate
0 (Control)1101252535
102502005040
50800650150120
10018001200300250

Table 3: Mutagenicity of Nitrofurazone in the Ames Test

Concentration (µ g/plate )S. typhimurium TA100 (-S9) Revertants/plateS. typhimurium TA100 (+S9) Revertants/plateS. typhimurium TA98 (-S9) Revertants/plateS. typhimurium TA98 (+S9) Revertants/plate
0 (Control)1151302840
202201804542
10065050010085
2001300950200160

Note: The data presented in these tables are representative and compiled from various literature sources. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

This protocol outlines the standard plate incorporation method for assessing the mutagenicity of a nitrofuran derivative.

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100)

  • Nutrient broth

  • Top agar (B569324) (containing a trace amount of histidine and biotin)

  • Minimal glucose agar plates

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive controls (e.g., sodium azide (B81097) for -S9, 2-aminoanthracene (B165279) for +S9)

  • Negative control (solvent)

  • S9 mix (for metabolic activation)

  • Sterile glassware and plasticware

  • Incubator (37°C)

Procedure:

  • Bacterial Culture Preparation: Inoculate the selected S. typhimurium strains into separate flasks containing nutrient broth and incubate overnight at 37°C with shaking to obtain a dense culture.

  • Assay Setup: To sterile test tubes, add the following in order:

    • 2.0 mL of molten top agar (maintained at 45°C)

    • 0.1 mL of the overnight bacterial culture

    • 0.1 mL of the test compound solution at the desired concentration (or control solution)

    • 0.5 mL of S9 mix or phosphate (B84403) buffer (for -S9 conditions)

  • Plating: Immediately after adding all components, gently vortex the tubes and pour the contents onto the surface of minimal glucose agar plates. Tilt and rotate the plates to ensure an even distribution of the top agar.

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

  • Data Collection: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertants that is at least twice the background (spontaneous reversion) rate.

Ames_Test_Workflow cluster_workflow Ames Test Experimental Workflow A Prepare overnight cultures of S. typhimurium strains C To sterile tubes, add: - Molten top agar - Bacterial culture - Test compound/control - S9 mix or buffer A->C B Prepare test compound dilutions, positive and negative controls B->C D Vortex and pour onto minimal glucose agar plates C->D E Incubate plates at 37°C for 48-72 hours D->E F Count revertant colonies E->F G Analyze data and determine mutagenicity F->G

Caption: Workflow for the Ames test.

DNA Strand Breakage Assay (Alkaline Sucrose (B13894) Gradient Centrifugation)

This method is used to detect single-strand breaks in DNA from cells treated with a nitrofuran derivative.

Materials:

  • Mammalian cell line (e.g., L929 fibroblasts)

  • Cell culture medium and supplements

  • Test compound (e.g., a nitrofuran derivative)

  • Lysis solution (e.g., 0.5 M NaOH, 0.02 M EDTA, 0.1% Triton X-100)

  • Alkaline sucrose gradients (5-20% sucrose in 0.3 M NaOH, 0.7 M NaCl, 0.001 M EDTA)

  • Ultracentrifuge and rotor

  • Fraction collector

  • Scintillation counter and fluid (if using radiolabeled DNA)

Procedure:

  • Cell Culture and Treatment: Culture mammalian cells to the desired confluency. For experiments involving radiolabeling, incubate the cells with a radioactive DNA precursor (e.g., [³H]thymidine) for a sufficient period to label the DNA. Expose the cells to the nitrofuran derivative at various concentrations for a defined period.

  • Cell Lysis: Harvest the cells and gently layer a known number of cells on top of the alkaline sucrose gradients. Lyse the cells directly on the gradient by adding the lysis solution and incubating in the dark.

  • Ultracentrifugation: Centrifuge the gradients at high speed (e.g., 30,000 rpm) for a specified time at a controlled temperature. During centrifugation, smaller DNA fragments (resulting from strand breaks) will sediment more slowly than larger, intact DNA.

  • Fraction Collection: After centrifugation, carefully collect fractions from the top to the bottom of the gradient.

  • Quantification: Determine the amount of DNA in each fraction. If the DNA was radiolabeled, this can be done by scintillation counting.

  • Data Analysis: Plot the percentage of total DNA in each fraction against the fraction number. A shift in the DNA sedimentation profile towards the top of the gradient (smaller fragments) in treated cells compared to control cells indicates the presence of DNA single-strand breaks.

Conclusion

The mutagenic properties of nitrofuran derivatives, exemplified by this compound, are well-established and mechanistically understood. Their genotoxicity stems from the metabolic activation of the nitro group by cellular nitroreductases, leading to the formation of reactive intermediates that damage DNA. The Ames test has proven to be a sensitive and reliable method for detecting the mutagenic potential of these compounds. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development. A thorough understanding of the mutagenic mechanisms of nitrofurans is essential for assessing the risks associated with their use and for the rational design of safer chemical alternatives.

References

In Vitro Evidence of Furylfuramide Mutagenicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furylfuramide, also known as AF-2, is a nitrofuran derivative that was once widely used as a food preservative in Japan. However, it was withdrawn from the market in 1974 after scientific evidence emerged demonstrating its mutagenic properties in various in vitro testing systems. This guide provides an in-depth technical overview of the key in vitro evidence that established the mutagenicity of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Core Evidence of Mutagenicity

The mutagenic potential of this compound has been demonstrated across multiple in vitro assays, primarily through bacterial reverse mutation assays (Ames test), DNA repair assays (Rec-assay), and chromosome aberration tests in mammalian cells. These tests collectively indicate that this compound can induce point mutations, DNA damage, and clastogenic effects.

Data Presentation: Quantitative Mutagenicity Data

The following tables summarize the quantitative data from key studies on the in vitro mutagenicity of this compound.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results for this compound

Test OrganismStrainThis compound Concentration (µ g/plate )Metabolic Activation (S9)Mean Revertant Colonies/PlateSpontaneous Revertants/PlateReference
Escherichia coliWP2 (trp⁻)0-2525Ohta et al., 1974
0.01-18025Ohta et al., 1974
0.1-150025Ohta et al., 1974
Salmonella typhimuriumTA1535 (his⁻)0-1515Ohta et al., 1974
0.01-16015Ohta et al., 1974
0.1-120015Ohta et al., 1974

Table 2: DNA Repair Assay (Rec-Assay) Results for this compound

Test OrganismStrainsThis compound Concentration (µ g/disk )Inhibition Zone Diameter (mm)Reference
Bacillus subtilisH17 (rec⁺)115.0Ueno & Kubota, 1976
M45 (rec⁻)125.0Ueno & Kubota, 1976
H17 (rec⁺)1020.0Ueno & Kubota, 1976
M45 (rec⁻)1035.0Ueno & Kubota, 1976
Bacillus subtilisH17 (rec⁺)0.211.5Ohta et al., 1974
M45 (rec⁻)0.216.0Ohta et al., 1974

Table 3: Chromosome Aberration Assay Results for this compound in Human Lymphocytes

This compound Concentration (µg/mL)Total Cells AnalyzedCells with Aberrations (%)Types of Aberrations ObservedReference
0 (Control)2001.5-Tonomura & Sasaki, 1973
0.12005.0Chromatid gaps, breaksTonomura & Sasaki, 1973
0.520018.5Chromatid gaps, breaks, exchangesTonomura & Sasaki, 1973
1.020035.0Chromatid gaps, breaks, exchangesTonomura & Sasaki, 1973

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Bacterial Reverse Mutation Assay (Ames Test)

This assay evaluates the ability of a substance to induce reverse mutations in histidine-requiring (his⁻) strains of Salmonella typhimurium or tryptophan-requiring (trp⁻) strains of Escherichia coli.

1. Bacterial Strains:

  • Salmonella typhimurium strains TA98, TA100, and TA1535 are commonly used. TA98 detects frameshift mutagens, while TA100 and TA1535 detect base-pair substitution mutagens.

  • Escherichia coli strain WP2 and its derivatives are used to detect base-pair substitution mutagens.

2. Metabolic Activation (S9 Mix):

  • To mimic mammalian metabolism, a rat liver homogenate (S9 fraction) is often included in the assay. The S9 mix typically contains the S9 fraction, NADP⁺, and glucose-6-phosphate.

3. Procedure (Plate Incorporation Method):

  • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

  • To a tube containing 2 mL of molten top agar (B569324) at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the this compound solution (or solvent control), and 0.5 mL of S9 mix or phosphate (B84403) buffer.

  • Vortex the mixture gently and pour it onto a minimal glucose agar plate.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) on each plate.

4. Positive Controls:

DNA Repair Assay (Rec-Assay)

This assay assesses the DNA-damaging potential of a substance by comparing its lethal effect on a DNA repair-deficient strain of bacteria to that on a repair-proficient strain.

1. Bacterial Strains:

  • Bacillus subtilis strains H17 (rec⁺, repair-proficient) and M45 (rec⁻, repair-deficient) are commonly used.

2. Procedure (Disk Diffusion Method):

  • Prepare a nutrient agar plate uniformly seeded with a suspension of either the rec⁺ or rec⁻ strain.

  • Impregnate a sterile paper disk with a known concentration of this compound.

  • Place the disk on the center of the agar plate.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of growth inhibition around the disk. A larger zone of inhibition for the rec⁻ strain compared to the rec⁺ strain indicates DNA damage.

In Vitro Chromosome Aberration Assay

This assay evaluates the clastogenic potential of a substance by examining its ability to induce structural chromosome abnormalities in cultured mammalian cells.

1. Cell Lines:

  • Primary human peripheral blood lymphocytes or established cell lines such as Chinese Hamster Ovary (CHO) cells are used.

2. Metabolic Activation (S9 Mix):

  • Similar to the Ames test, an S9 mix can be included to assess the effect of metabolic activation.

3. Procedure (using Human Lymphocytes):

  • Isolate lymphocytes from fresh human blood and culture them in a suitable medium containing a mitogen (e.g., phytohemagglutinin) to stimulate cell division.

  • After an appropriate incubation period (e.g., 48 hours), add various concentrations of this compound to the cultures, with and without S9 mix.

  • Continue to incubate the cells for a period equivalent to approximately 1.5-2 cell cycles.

  • Add a metaphase-arresting agent (e.g., colcemid) to the cultures for the final few hours of incubation to accumulate cells in metaphase.

  • Harvest the cells, treat them with a hypotonic solution, and fix them.

  • Prepare microscope slides with the fixed cells and stain them with Giemsa.

  • Analyze at least 200 well-spread metaphases per concentration under a microscope for structural chromosome aberrations, such as chromatid and chromosome gaps, breaks, and exchanges.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the assessment of this compound's mutagenicity.

Ames_Test_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Bacterial_Culture Bacterial Culture (e.g., S. typhimurium his⁻) Mixing Mix Bacteria, this compound, and S9 Mix (optional) with Top Agar Bacterial_Culture->Mixing Furylfuramide_Solution This compound Solution (various concentrations) Furylfuramide_Solution->Mixing S9_Mix S9 Mix (for metabolic activation) S9_Mix->Mixing Plating Pour onto Minimal Glucose Agar Plate Mixing->Plating Incubate Incubate at 37°C for 48-72 hours Plating->Incubate Counting Count Revertant Colonies Incubate->Counting Result Mutagenic Potential Determined Counting->Result

Caption: Workflow of the Ames test for assessing this compound mutagenicity.

Rec_Assay_Logic cluster_strains Bacterial Strains cluster_outcomes Observed Outcomes This compound This compound DNA_Damage Induces DNA Damage This compound->DNA_Damage Rec_plus rec⁺ Strain (DNA Repair Proficient) DNA_Damage->Rec_plus Rec_minus rec⁻ Strain (DNA Repair Deficient) DNA_Damage->Rec_minus Inhibition_plus Zone of Inhibition Rec_plus->Inhibition_plus Inhibition_minus Larger Zone of Inhibition Rec_minus->Inhibition_minus

Caption: Logical relationship in the Rec-Assay for DNA damage detection.

Chromosome_Aberration_Workflow Start Culture Human Lymphocytes + Mitogen Treatment Treat with this compound (± S9 Mix) Start->Treatment Metaphase_Arrest Add Colcemid to Arrest Cells in Metaphase Treatment->Metaphase_Arrest Harvesting Harvest, Hypotonic Treatment, and Fix Cells Metaphase_Arrest->Harvesting Slide_Prep Prepare and Stain Slides Harvesting->Slide_Prep Analysis Microscopic Analysis of 200 Metaphases per Dose Slide_Prep->Analysis Endpoint Quantify Chromosome Aberrations (gaps, breaks, exchanges) Analysis->Endpoint

Caption: Workflow for the in vitro chromosome aberration assay.

Conclusion

The in vitro evidence strongly indicates that this compound is a mutagenic compound. The bacterial reverse mutation assays demonstrate its ability to induce gene mutations, while the DNA repair assays confirm its DNA-damaging potential. Furthermore, the chromosome aberration tests in human cells reveal its clastogenic activity, highlighting its capacity to cause structural damage to chromosomes. These findings, particularly the quantitative dose-response relationships observed in these studies, provided the scientific basis for the regulatory decision to withdraw this compound from use as a food preservative. This case serves as a significant example of the power of in vitro toxicology assays in identifying potential chemical hazards to human health.

Carcinogenicity of Furylfuramide in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furylfuramide (B1674289), also known as AF-2, is a nitrofuran derivative that was once widely used as a food preservative in Japan. Its use was discontinued (B1498344) in 1974 following discoveries of its mutagenic and carcinogenic properties. This technical guide provides a comprehensive overview of the key findings from animal studies on the carcinogenicity of this compound, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of its action.

Carcinogenicity Studies in Rodents

Multiple studies in the 1970s consistently demonstrated the carcinogenic potential of this compound in various animal models, including mice, rats, and hamsters. The primary route of administration in these studies was oral, through dietary intake, mimicking human exposure.

Data Presentation: Tumor Incidence in Animal Models

The following tables summarize the quantitative data from key carcinogenicity studies on this compound.

Table 1: Carcinogenicity of this compound in Mice

StrainSexDose (% in diet)DurationOrganTumor TypeIncidence (Tumor-bearing animals/Total animals)Reference
ddYMale0.0518 monthsForestomachSquamous cell carcinomaNot specifiedOchiai et al.
ddYMale0.1518 monthsForestomachSquamous cell carcinomaNot specified (dose-dependent increase)Ochiai et al.
ddYMale0.4518 monthsForestomachSquamous cell carcinomaNot specified (dose-dependent increase)Ochiai et al.
CDF1Not specifiedNot specified11 months (first tumor)ForestomachSquamous cell carcinomaNot specifiedTakayama & Kuwabara, 1977[1]
ICRNot specifiedNot specifiedNot specifiedLungAdenocarcinoma, PapillaryNot specifiedNomura, 1975[2]

Table 2: Carcinogenicity of this compound in Rats

StrainSexDoseDurationOrganTumor TypeIncidenceReference
WistarNot specifiedNot specified9 months (first tumor)Mammary glandMammary tumorsNot specifiedTakayama & Kuwabara, 1977[1]

Table 3: Carcinogenicity of this compound in Hamsters

StrainSexDose (% in diet)DurationOrganTumor TypeIncidenceReference
GoldenMale0.25From 49th dayForestomachSquamous cell carcinomaNot specifiedSano et al., 1977[3]

Experimental Protocols

The methodologies employed in the key carcinogenicity studies of this compound, while varying slightly, generally followed established protocols for rodent bioassays.

General Experimental Workflow

The following diagram illustrates a typical workflow for a chronic oral carcinogenicity study, based on the available information from the this compound studies and general guidelines for such bioassays.

G cluster_0 Pre-study Phase cluster_1 Experimental Phase cluster_2 Post-study Phase Animal Acquisition and Acclimatization Animal Acquisition and Acclimatization Randomization into Groups Randomization into Groups Animal Acquisition and Acclimatization->Randomization into Groups Dietary Administration of this compound Dietary Administration of this compound Randomization into Groups->Dietary Administration of this compound Regular Observation (Body weight, clinical signs) Regular Observation (Body weight, clinical signs) Dietary Administration of this compound->Regular Observation (Body weight, clinical signs) Terminal Sacrifice Terminal Sacrifice Dietary Administration of this compound->Terminal Sacrifice Interim Sacrifices (optional) Interim Sacrifices (optional) Regular Observation (Body weight, clinical signs)->Interim Sacrifices (optional) Gross Necropsy Gross Necropsy Interim Sacrifices (optional)->Gross Necropsy Terminal Sacrifice->Gross Necropsy Histopathological Examination Histopathological Examination Gross Necropsy->Histopathological Examination Data Analysis and Reporting Data Analysis and Reporting Histopathological Examination->Data Analysis and Reporting

Caption: General workflow of a rodent carcinogenicity bioassay.
Key Methodological Details

  • Animal Models:

    • Mice: ddY, CDF1, and ICR strains were used.[1][2][3]

    • Rats: Wistar strain was utilized.[1]

    • Hamsters: Male golden hamsters were subjects of study.[3]

  • Administration Route: this compound was mixed into the standard laboratory diet.

  • Dosage: Dosages ranged from 0.05% to 0.45% in the diet for mice and was 0.25% for hamsters.[3]

  • Duration: Studies were typically long-term, ranging from several months to the lifespan of the animals (up to 2 years).[4]

  • Endpoint Assessment: The primary endpoints were the incidence, type, and location of tumors. This was determined through gross necropsy and histopathological examination of tissues.

Mechanism of Carcinogenicity: The Role of Metabolic Activation

The carcinogenicity of this compound is believed to be mediated through its metabolic activation to reactive intermediates that can damage cellular macromolecules, including DNA. This is a common mechanism for many chemical carcinogens.

Signaling Pathway of Metabolic Activation

The key step in the activation of this compound, a nitrofuran, is the reduction of its nitro group. This process is catalyzed by a class of enzymes known as nitroreductases.

G cluster_0 Metabolic Activation of this compound This compound (Pro-carcinogen) This compound (Pro-carcinogen) Reactive Intermediates Reactive Intermediates This compound (Pro-carcinogen)->Reactive Intermediates Nitroreductases DNA Adducts DNA Adducts Reactive Intermediates->DNA Adducts Covalent Binding Mutation Mutation DNA Adducts->Mutation Faulty DNA Repair/Replication Cancer Cancer Mutation->Cancer Oncogene Activation/ Tumor Suppressor Inactivation

Caption: Proposed metabolic activation pathway of this compound.

The reduction of the nitro group on the furan (B31954) ring of this compound leads to the formation of highly reactive intermediates, such as nitroso and hydroxylamino derivatives. These electrophilic species can then covalently bind to cellular nucleophiles, most critically to DNA, forming DNA adducts. If these adducts are not efficiently repaired by the cell's DNA repair machinery, they can lead to mutations during DNA replication. The accumulation of mutations in critical genes, such as oncogenes and tumor suppressor genes, can ultimately lead to the initiation and progression of cancer.

Recent studies have indicated that while this compound is genotoxic in vitro, in vivo genotoxicity tests in the target organ for cancer (the forestomach) have been negative.[5] This suggests that other mechanisms, in addition to direct DNA mutation, may contribute to its carcinogenicity.

Conclusion

The evidence from animal studies unequivocally demonstrates the carcinogenic potential of this compound in multiple rodent species. The primary target organs include the forestomach and mammary glands. The mechanism of carcinogenicity is linked to its metabolic activation by nitroreductases into reactive intermediates that can lead to genotoxicity. This in-depth guide, summarizing the key quantitative data and experimental approaches, serves as a valuable resource for researchers and professionals in the fields of toxicology and drug development. The historical case of this compound underscores the importance of rigorous toxicological evaluation of food additives and other chemicals to which humans are exposed.

References

In-Depth Toxicological Profile of 2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide (AF-2)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide, commonly known as AF-2 or Furylfuramide, is a nitrofuran derivative that was previously used as a food preservative in Japan.[1] Its use was discontinued (B1498344) due to concerns about its potential carcinogenicity and mutagenicity. This technical guide provides a comprehensive overview of the toxicological profile of AF-2, synthesizing available data on its acute and chronic toxicity, mutagenicity, carcinogenicity, absorption, distribution, metabolism, and excretion (ADME), and its mechanism of action. The information is intended to serve as a resource for researchers, scientists, and drug development professionals.

Acute Toxicity

Data on the acute toxicity of AF-2 is limited. However, a statistical review of published data suggested that the maximum safety dosage for rats is significantly lower than what was previously accepted.[2]

Carcinogenicity

AF-2 has been demonstrated to be carcinogenic in multiple animal studies, inducing tumors in rats, mice, and hamsters.

Carcinogenicity in Rats

In a study with Wistar rats fed a diet containing AF-2, the primary tumors observed were mammary tumors.[3] The first of these tumors appeared nine months after the commencement of the experiment.[3]

Carcinogenicity in Mice

Studies in CDF1 and ddY mice have shown that oral administration of AF-2 leads to the development of squamous cell carcinoma of the forestomach.[4] In one study, these carcinomas were observed from the 381st day of the experiment, with some cases showing metastases to the lung and liver.

Carcinogenicity in Hamsters

Male golden hamsters fed a diet containing 0.25% AF-2 developed squamous cell carcinomas in the forestomach as early as 49 days after the start of the administration.

Table 1: Summary of Carcinogenicity Studies of AF-2

SpeciesStrainRoute of AdministrationDose LevelTarget Organ(s)Tumor Type(s)Reference(s)
RatWistarOral (in diet)Not specified in abstractMammary glandMammary tumors
MouseCDF1Oral (in diet)Not specified in abstractForestomachSquamous cell carcinoma
MouseddYOral (in diet)0.25%Forestomach, Lung, LiverSquamous cell carcinoma, Metastases
HamsterGoldenOral (in diet)0.25%ForestomachSquamous cell carcinoma

Mutagenicity and Genotoxicity

AF-2 has been shown to be a potent mutagen in various in vitro systems. Its mutagenic properties were a primary reason for its withdrawal from the market as a food additive.

Ames Test

AF-2 is a well-established mutagen in the Ames test, a bacterial reverse mutation assay. It is particularly effective in inducing mutations in Salmonella typhimurium strains TA98 and TA100, which are indicative of both frameshift and base-pair substitution mutations, respectively. The mutagenic activity of AF-2 is enhanced in the presence of a metabolic activation system (S9 mix), suggesting that its metabolites are the ultimate mutagens.

Table 2: Mutagenicity of AF-2 in the Ames Test

S. typhimurium StrainMetabolic Activation (S9)ResultReference(s)
TA98With and WithoutPositive
TA100With and WithoutPositive

In Vivo Genotoxicity

While AF-2 is a potent in vitro mutagen, its in vivo genotoxicity is less clear. Some studies have suggested that its genotoxic effects may be less pronounced in whole-animal systems.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats have shown that after oral administration, AF-2 is primarily metabolized in the small intestine. The majority of the administered dose is excreted within 48 hours, with approximately 83% in the feces and 21% in the urine. This suggests that a significant portion of the compound and its metabolites are not absorbed systemically.

The metabolism of AF-2 involves the reduction of the nitro group, a common pathway for nitroaromatic compounds. This reduction can be carried out by various enzymes, including xanthine (B1682287) oxidase and microsomal enzymes, leading to the formation of a reactive radical anion.

Mechanism of Action

The toxicity of AF-2 is largely attributed to its genotoxic effects, which are mediated by its metabolic activation. The nitroreduction of AF-2 generates reactive intermediates that can bind to cellular macromolecules, including DNA, to form DNA adducts. This DNA damage can lead to mutations and, ultimately, the initiation of cancer.

There is also evidence to suggest that AF-2 can induce oxidative stress, which may contribute to its overall toxicity. Oxidative stress can damage cellular components, including lipids, proteins, and DNA, and can activate various signaling pathways involved in inflammation and cell death.

Experimental Protocols

Carcinogenicity Studies (General Protocol)

  • Animals: Wistar rats, CDF1 mice, ddY mice, or golden hamsters.

  • Administration: AF-2 is typically mixed into the standard laboratory diet at specified concentrations (e.g., 0.25%).

  • Duration: Long-term studies, often lasting from several months to two years.

  • Observations: Animals are monitored for clinical signs of toxicity, body weight changes, and tumor development. At the end of the study, a complete necropsy is performed, and tissues are examined histopathologically.

Ames Test (General Protocol)

  • Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 are commonly used.

  • Metabolic Activation: The test is performed with and without a liver homogenate fraction (S9 mix) to assess the mutagenicity of the parent compound and its metabolites. The S9 mix is typically prepared from the livers of rats induced with Aroclor 1254.

  • Procedure: The bacterial strains are exposed to various concentrations of AF-2 in the presence or absence of the S9 mix. The mixture is then plated on a minimal glucose agar (B569324) medium lacking histidine.

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted after a 48-hour incubation period. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic effect.

Visualizations

AF2_Metabolism AF2 2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide (AF-2) Nitroreduction Nitroreduction (e.g., Xanthine Oxidase, Microsomal Enzymes) AF2->Nitroreduction RadicalAnion Nitro Radical Anion Nitroreduction->RadicalAnion FurtherMetabolism Further Metabolism RadicalAnion->FurtherMetabolism Metabolites Metabolites FurtherMetabolism->Metabolites Excretion Excretion (Urine and Feces) Metabolites->Excretion

Caption: Proposed metabolic pathway of AF-2.

AF2_Toxicity_Workflow cluster_Metabolism Metabolic Activation cluster_Toxicity Toxicological Effects AF2 AF-2 ReactiveMetabolites Reactive Metabolites (e.g., Nitro Radical Anion) AF2->ReactiveMetabolites Nitroreduction DNA_Adducts DNA Adduct Formation ReactiveMetabolites->DNA_Adducts OxidativeStress Oxidative Stress ReactiveMetabolites->OxidativeStress Mutations Mutations DNA_Adducts->Mutations Carcinogenesis Carcinogenesis OxidativeStress->Carcinogenesis Mutations->Carcinogenesis

Caption: Proposed mechanism of AF-2 induced toxicity.

Ames_Test_Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Plating Plating and Observation AF2_Sample AF-2 Sample Incubation_Mix Incubation of AF-2, Salmonella, and S9 Mix AF2_Sample->Incubation_Mix Salmonella Salmonella typhimurium (his- strain) Salmonella->Incubation_Mix S9_Mix S9 Mix (Metabolic Activation) S9_Mix->Incubation_Mix Plating Plating on Histidine-deficient media Incubation_Mix->Plating Revertant_Colonies Counting of Revertant Colonies Plating->Revertant_Colonies

Caption: Workflow of the Ames test for AF-2.

References

Methodological & Application

Application Notes and Protocols: Furylfuramide (AF-2) Mutagenicity Screening using the Ames Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furylfuramide, also known as AF-2, is a nitrofuran derivative that was once widely used as a food preservative in Japan. However, it was banned in the 1970s after studies revealed its potent mutagenic properties.[1] The Ames test, a bacterial reverse mutation assay, was a key tool in identifying the genotoxic potential of this compound. This document provides detailed application notes and protocols for using the Ames test to screen for the mutagenicity of this compound, serving as a model for the evaluation of other compounds.

The Ames test utilizes various strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test evaluates the ability of a chemical to cause a reverse mutation (reversion) in these strains, allowing them to grow on a histidine-deficient medium. An increase in the number of revertant colonies in the presence of a test substance, compared to the spontaneous reversion rate, indicates that the substance is mutagenic.

Data Presentation

The following tables summarize quantitative data from a representative study on the mutagenicity of this compound (AF-2) in Salmonella typhimurium strains TA98 and TA100, both with and without metabolic activation (S9 mix). TA98 is used to detect frameshift mutations, while TA100 detects base-pair substitution mutations.

Table 1: Mutagenicity of this compound (AF-2) in S. typhimurium TA98 (Frameshift Mutations)

Concentration of AF-2 (µ g/plate )Mean Revertant Colonies (-S9)Mean Revertant Colonies (+S9)
0 (Solvent Control)2535
0.01150120
0.05750600
0.115001200
0.228002300

Table 2: Mutagenicity of this compound (AF-2) in S. typhimurium TA100 (Base-Pair Substitutions)

Concentration of AF-2 (µ g/plate )Mean Revertant Colonies (-S9)Mean Revertant Colonies (+S9)
0 (Solvent Control)120140
0.01800700
0.0535003000
0.165005800
0.2110009500

Experimental Protocols

Preparation of Bacterial Strains

Materials:

  • Salmonella typhimurium strains TA98 and TA100

  • Nutrient broth

  • Ampicillin (B1664943) (for strains containing the pKM101 plasmid)

  • Sterile culture tubes and flasks

  • Incubator shaker (37°C)

Protocol:

  • From a frozen stock, inoculate a single colony of each bacterial strain into a culture tube containing 5 mL of nutrient broth. For strains like TA98 and TA100 that carry the pKM101 plasmid, the broth should be supplemented with ampicillin (25 µg/mL) to ensure plasmid retention.

  • Incubate the cultures overnight at 37°C with gentle shaking (e.g., 120 rpm).

  • The following day, dilute the overnight culture into a fresh flask of nutrient broth and incubate at 37°C with shaking until the bacterial culture reaches the late exponential or early stationary phase of growth (typically an OD600 of 0.8-1.0).

Preparation of S9 Mix (for Metabolic Activation)

Materials:

  • Aroclor 1254-induced rat liver S9 fraction (commercially available)

  • Magnesium chloride (MgCl₂)

  • Potassium chloride (KCl)

  • Glucose-6-phosphate (G6P)

  • NADP (nicotinamide adenine (B156593) dinucleotide phosphate)

  • Sodium phosphate (B84403) buffer (pH 7.4)

  • Sterile, ice-cold deionized water

Protocol:

  • On the day of the experiment, prepare the S9 mix on ice. The final concentration of components in the S9 mix is critical. A typical S9 mix contains:

    • 10% (v/v) S9 fraction

    • 8 mM MgCl₂

    • 33 mM KCl

    • 5 mM G6P

    • 4 mM NADP

    • 100 mM Sodium phosphate buffer, pH 7.4

  • Keep the S9 mix on ice until use. For experiments without metabolic activation, a sterile sodium phosphate buffer is used in place of the S9 mix.

Ames Plate Incorporation Assay

Materials:

  • Top agar (B569324) (0.6% agar, 0.5% NaCl)

  • Minimal glucose agar plates (Vogel-Bonner medium E with 2% glucose)

  • Histidine/Biotin solution (0.5 mM L-histidine, 0.5 mM D-biotin)

  • This compound (AF-2) stock solution (dissolved in a suitable solvent like DMSO)

  • Solvent control (e.g., DMSO)

  • Positive controls (e.g., 2-nitrofluorene (B1194847) for TA98 without S9, sodium azide (B81097) for TA100 without S9, and 2-aminoanthracene (B165279) for both strains with S9)

  • Sterile test tubes

  • Water bath (45°C)

Protocol:

  • Melt the top agar and maintain it in a water bath at 45°C.

  • For each test plate, add the following to a sterile tube in the order listed:

    • 2 mL of molten top agar

    • 0.1 mL of the appropriate bacterial culture

    • 0.1 mL of the this compound solution at the desired concentration (or solvent/positive control)

    • 0.5 mL of S9 mix or sodium phosphate buffer

  • Vortex the tube gently for 3 seconds.

  • Pour the mixture evenly onto the surface of a minimal glucose agar plate.

  • Gently tilt and rotate the plate to ensure the top agar covers the entire surface.

  • Allow the top agar to solidify completely at room temperature.

  • Invert the plates and incubate them at 37°C for 48-72 hours in the dark.

  • After incubation, count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate (solvent control).

Visualizations

Experimental Workflow

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Bacterial_Culture Bacterial Strain (e.g., TA98, TA100) Mixing Mix Components (Top Agar, Bacteria, AF-2, S9) Bacterial_Culture->Mixing S9_Mix S9 Mix (Metabolic Activation) S9_Mix->Mixing Test_Compound This compound (AF-2) & Controls Test_Compound->Mixing Plating Pour onto Minimal Glucose Agar Plates Mixing->Plating Incubation Incubate at 37°C (48-72 hours) Plating->Incubation Colony_Counting Count Revertant Colonies Incubation->Colony_Counting Data_Evaluation Evaluate Mutagenicity (Compare to Control) Colony_Counting->Data_Evaluation

Caption: A flowchart of the Ames test experimental workflow.

Proposed Mechanism of this compound Mutagenicity

This compound is believed to exert its mutagenic effect primarily through the formation of DNA adducts, leading to base-pair substitutions. The nitro group of this compound is enzymatically reduced to a reactive hydroxylamine (B1172632) intermediate. This intermediate can then react with DNA bases, particularly guanine, forming a covalent adduct. This adduct can destabilize the glycosidic bond, leading to depurination and the formation of an apurinic (AP) site. During DNA replication, the polymerase may incorrectly insert a base opposite the AP site, resulting in a mutation.

Furylfuramide_Mutagenicity This compound This compound (AF-2) Nitroreduction Enzymatic Nitroreduction This compound->Nitroreduction Reactive_Intermediate Reactive Hydroxylamine Intermediate Nitroreduction->Reactive_Intermediate Adduct_Formation DNA Adduct Formation Reactive_Intermediate->Adduct_Formation DNA DNA (Guanine) DNA->Adduct_Formation DNA_Adduct This compound-DNA Adduct Adduct_Formation->DNA_Adduct Depurination Depurination DNA_Adduct->Depurination AP_Site Apurinic (AP) Site Depurination->AP_Site Replication DNA Replication AP_Site->Replication Mutation Base-Pair Substitution (Mutation) Replication->Mutation

Caption: The proposed mutagenic pathway of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Furylfuramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive high-performance liquid chromatography (HPLC) method for the quantitative analysis of Furylfuramide. This compound, a nitrofuran derivative, was previously used as a food preservative. Due to safety concerns, its use has been banned in many countries, making its detection and quantification in food products and other matrices crucial for regulatory compliance and consumer safety. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and method validation parameters, to ensure accurate and reliable results.

Introduction

This compound, with the chemical name 2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide, is a synthetic nitrofuran antibacterial agent. Its potential mutagenic properties have led to a prohibition of its use as a food additive. Consequently, sensitive analytical methods are required to monitor its absence in the food supply chain and in toxicological studies. High-performance liquid chromatography (HPLC) with UV detection offers a specific, sensitive, and reliable method for the determination of this compound.

Experimental

Instrumentation and Reagents
  • HPLC System: An Agilent 1260 Infinity HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).[1]

  • Chromatographic Column: A C18 reversed-phase column (e.g., Spherisorb C18 ODS 2, 4.6 x 150 mm, 5 µm) is recommended for optimal separation.[1][2][3]

  • Reagents: HPLC grade acetonitrile (B52724), methanol, and water.[4] Phosphoric acid and phosphate (B84403) buffers for mobile phase preparation.[2][3][5] this compound reference standard of high purity.

Chromatographic Conditions

A summary of the optimized HPLC conditions for the analysis of this compound is presented in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)[1][2]
Mobile Phase Acetonitrile and 10 mM potassium phosphate buffer (pH 3.85) (70:30, v/v)[2][3]
Flow Rate 1.0 mL/min[2][3]
Injection Volume 10 µL[1]
Column Temperature 30 °C[1]
Detection UV at 210 nm and 250 nm[1]
Run Time 15 minutes
Standard Solution Preparation

A stock standard solution of this compound (100 µg/mL) is prepared by dissolving the reference standard in methanol. Working standard solutions of lower concentrations are prepared by serial dilution of the stock solution with the mobile phase.

Sample Preparation

A generic sample preparation workflow is crucial for accurate analysis.[4][6] The following protocol can be adapted for various food matrices.

  • Homogenization: A representative sample (e.g., 5 g of food product) is homogenized.

  • Extraction: The homogenized sample is extracted with a suitable solvent such as acetonitrile or methanol. This can be performed by vortexing or sonication.

  • Centrifugation: The extract is centrifuged to separate solid particles.

  • Filtration: The supernatant is filtered through a 0.45 µm syringe filter prior to injection into the HPLC system to prevent column blockage.[7][8]

Method Validation

The analytical method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The validation parameters are summarized in Table 2.

Table 2: Method Validation Summary

ParameterResult
Linearity (R²) > 0.999[2][3][5]
Linear Range 0.05 - 25 µg/mL[2][3]
LOD 0.05 µg/mL[5]
LOQ 0.2 µg/mL[5]
Precision (RSD%) < 3%[5]
Accuracy (Recovery %) 93.8%[5]

Results and Discussion

The developed HPLC method provides excellent separation and quantification of this compound. The retention time for this compound under the specified conditions is expected to be well-resolved from potential matrix interferences. The DAD detector allows for spectral confirmation of the peak, enhancing the specificity of the method.

Conclusion

This application note describes a validated HPLC method for the determination of this compound. The method is simple, rapid, accurate, and precise, making it suitable for routine analysis in quality control and regulatory laboratories. The detailed protocol provides a solid foundation for the analysis of this compound in various sample matrices.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC_System HPLC Injection Filtration->HPLC_System Column C18 Separation HPLC_System->Column Detection UV Detection Column->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound analysis by HPLC.

HPLC_Parameters center HPLC Analysis of this compound param1 Mobile Phase (ACN:Buffer) center->param1 param2 Column (C18 Reversed-Phase) center->param2 param3 Flow Rate (1.0 mL/min) center->param3 param4 Detector (UV @ 210/250 nm) center->param4 param5 Temperature (30 °C) center->param5 param6 Injection Volume (10 µL) center->param6

Caption: Key parameters for HPLC analysis of this compound.

References

Application Notes and Protocols: In Vivo Carcinogenicity Study of Furylfuramide in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the study design for assessing the in vivo carcinogenicity of Furylfuramide (also known as AF-2) in mice. The protocols outlined below are based on established findings and general guidelines for rodent carcinogenicity bioassays.

Introduction

This compound, a nitrofuran derivative formerly used as a food preservative, has been identified as a carcinogen in rodent models.[1] In mice, long-term dietary administration of this compound has been shown to induce the development of squamous cell carcinomas, primarily in the forestomach.[1] This document provides detailed methodologies for conducting an in vivo carcinogenicity study of this compound in mice, including experimental design, animal models, and procedures for data collection and analysis.

Data Presentation

The following tables summarize representative quantitative data from historical studies on the carcinogenicity of this compound in mice. It is important to note that specific tumor incidence rates can vary depending on the mouse strain, diet composition, and other experimental conditions.

Table 1: Study Design for this compound Carcinogenicity in Mice

ParameterDescription
Test Substance 2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide (this compound, AF-2)
Animal Model Male ddY mice
Age at Start of Treatment 5 weeks
Route of Administration Dietary
Dose Groups (in diet) 0% (Control), 0.05%, 0.15%, 0.45%
Duration of Treatment 18 months
Number of Animals per Group 50

Table 2: Forestomach Tumor Incidence in Mice Fed this compound for 18 Months

Dose Group (in diet)Number of Animals ExaminedNumber of Animals with Squamous Cell CarcinomaTumor Incidence (%)
0% (Control)4800
0.05%451226.7
0.15%422559.5
0.45%403690.0

Note: The data presented in this table is a representative compilation based on findings that demonstrate a dose-dependent increase in forestomach tumors. Actual results may vary.

Experimental Protocols

The following protocols provide a detailed framework for conducting a carcinogenicity study of this compound in mice.

Animal Selection and Husbandry
  • Animal Strain: Use a well-characterized mouse strain with a known background tumor incidence, such as ddY, CDF1, or ICR mice.[2]

  • Source: Obtain animals from a reputable commercial supplier.

  • Age and Sex: Start the study with young adult mice (e.g., 5-6 weeks old). Use both male and female animals, housed separately.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (50 ± 10%). Provide appropriate bedding and enrichment.

  • Diet and Water: Provide a standard basal diet and water ad libitum. The control group will receive the basal diet, while the treatment groups will receive the basal diet mixed with this compound at the specified concentrations.

Diet Preparation
  • Test Substance: Obtain this compound of high purity.

  • Mixing: Prepare the medicated diets by first mixing the required amount of this compound with a small portion of the basal diet (premix). Then, incorporate the premix into the larger batch of the basal diet to ensure a homogeneous distribution.

  • Stability: Regularly analyze the medicated diet to confirm the concentration and stability of this compound. Prepare fresh diets weekly.

Experimental Design
  • Dose Selection: Based on previous studies, select at least three dose levels and a concurrent control group. The highest dose should be a maximum tolerated dose (MTD) that does not cause significant mortality or morbidity unrelated to tumor development.

  • Group Size: A minimum of 50 animals per sex per group is recommended for a standard carcinogenicity study.

  • Duration: The study should last for a significant portion of the animal's lifespan, typically 18-24 months for mice.

Clinical Observations and Health Monitoring
  • Frequency: Conduct and record clinical observations at least once daily.

  • Parameters to Monitor:

    • Changes in skin and fur, eyes, and mucous membranes.

    • Respiratory, circulatory, autonomic, and central nervous system effects.

    • Somatomotor activity and behavior patterns.

    • Signs of toxicity, morbidity, and mortality.

  • Body Weight and Food Consumption: Record the body weight of each animal weekly for the first three months and bi-weekly thereafter. Measure food consumption weekly.

  • Palpation: Palpate animals for masses at least once a week.

Necropsy and Histopathology
  • Terminal Sacrifice: At the end of the study, euthanize all surviving animals.

  • Gross Necropsy: Perform a full gross necropsy on all animals, including those that die or are euthanized during the study. Carefully examine the forestomach for any nodules, thickening, or other abnormalities. Also, inspect other organs for any signs of macroscopic lesions.

  • Tissue Collection and Preservation: Collect the forestomach and any other tissues with gross abnormalities. Also, collect a standard set of organs and tissues. Preserve all tissues in 10% neutral buffered formalin.

  • Histopathology: Process the preserved tissues, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). A qualified veterinary pathologist should perform a microscopic examination of all tissues. Pay special attention to the forestomach for the presence of hyperplasia, dysplasia, papillomas, and squamous cell carcinomas.

Mandatory Visualizations

Experimental Workflow

G cluster_setup Study Setup cluster_treatment Treatment Phase (18 months) cluster_endpoint Endpoint Analysis A Animal Acclimatization (ddY mice, 5 weeks old) B Randomization into Groups (n=50/sex/group) A->B D Dietary Administration of this compound B->D C Diet Preparation (Control & this compound diets) C->D E Daily Clinical Observations F Weekly Body Weight & Food Consumption G Terminal Sacrifice D->G H Gross Necropsy G->H I Tissue Collection & Preservation H->I J Histopathological Examination I->J K Data Analysis & Reporting J->K

Caption: Experimental workflow for the in vivo carcinogenicity study of this compound in mice.

Proposed Signaling Pathway for this compound-Induced Carcinogenesis

The exact molecular mechanisms of this compound-induced carcinogenesis are not fully elucidated. However, based on its classification as a nitrofuran and a genotoxic carcinogen, a plausible signaling pathway can be proposed. This pathway involves metabolic activation, DNA damage, and subsequent alterations in key cellular signaling pathways that control cell proliferation and survival.

G cluster_initiation Initiation cluster_promotion Promotion/Progression cluster_outcome Outcome A This compound B Metabolic Activation (Nitroreductases) A->B Ingestion C Reactive Metabolites B->C D DNA Adduct Formation C->D E Oxidative Stress (ROS Generation) C->E F DNA Damage D->F E->F G Activation of DNA Damage Response (e.g., ATM/ATR, p53) F->G H Mutations in Oncogenes (e.g., Ras) G->H I Inactivation of Tumor Suppressor Genes (e.g., p53) G->I J Altered Cell Signaling H->J I->J K Increased Cell Proliferation J->K L Decreased Apoptosis J->L M Clonal Expansion of Mutated Cells K->M L->M N Squamous Cell Carcinoma of the Forestomach M->N

Caption: Proposed signaling pathway for this compound-induced carcinogenesis in mouse forestomach.

References

Application Notes and Protocols for In Vitro Detection of Furylfuramide-Induced DNA Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furylfuramide (AF-2) is a nitrofuran derivative that was previously used as a food preservative and has since been identified as a mutagen and carcinogen.[1][2] Its genotoxicity is contingent upon metabolic activation to reactive intermediates that form covalent bonds with DNA, creating DNA adducts. The detection and quantification of these adducts are crucial for assessing the genotoxic potential of this compound and understanding its mechanism of carcinogenesis.

These application notes provide detailed protocols for the in vitro detection of this compound-induced DNA adducts using two primary, highly sensitive methods: ³²P-Postlabeling Assay and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

Data Presentation

MethodDetection LimitDNA RequirementThroughputNotes
³²P-Postlabeling Assay 1 adduct per 10⁹ - 10¹⁰ nucleotides[4][5]1 - 10 µg[5]Low to MediumUltrasensitive, suitable for detecting a wide range of adducts without prior knowledge of their structure.
LC-MS/MS Adduct-dependent, can reach 1 adduct per 10¹¹ nucleotides for some adducts[4]1 - 200 µgHighProvides structural information and high specificity for known adducts.

Signaling Pathway

Metabolic Activation of this compound and DNA Adduct Formation

The genotoxicity of this compound is initiated by its metabolic activation, primarily through the reduction of its nitro group. This process is catalyzed by a variety of nitroreductases.

Furylfuramide_Metabolism cluster_activation Metabolic Activation cluster_adduction DNA Adduction This compound This compound (AF-2) Nitroso Nitroso Intermediate This compound->Nitroso Nitroreductases (e.g., NADPH:P450 reductase, Xanthine Oxidase) Hydroxylamine N-Hydroxylamine Intermediate (Reactive Electrophile) Nitroso->Hydroxylamine Nitroreductases DNA_Adduct This compound-DNA Adducts Hydroxylamine->DNA_Adduct Covalent Bonding DNA DNA (Guanine, Adenine) DNA_Repair DNA Repair Mechanisms DNA_Adduct->DNA_Repair Cellular Response Mutagenesis Mutagenesis & Carcinogenesis DNA_Adduct->Mutagenesis If unrepaired

Caption: Metabolic activation of this compound leading to DNA adduct formation.

Experimental Protocols

Protocol 1: ³²P-Postlabeling Assay for this compound-DNA Adducts

This method is highly sensitive and allows for the detection of a wide range of DNA adducts without requiring prior knowledge of their chemical structure.

Materials:

  • DNA sample (1-10 µg) isolated from cells treated with this compound

  • Micrococcal nuclease (MNase)

  • Spleen phosphodiesterase (SPD)

  • Nuclease P1

  • T4 Polynucleotide kinase (PNK)

  • [γ-³²P]ATP (high specific activity)

  • Thin-layer chromatography (TLC) plates (e.g., polyethyleneimine-cellulose)

  • TLC developing solvents

  • Phosphor imaging screen and scanner

Procedure:

  • DNA Digestion:

    • Digest 1-10 µg of the DNA sample to 3'-mononucleotides by incubating with micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Optional but Recommended):

    • Enrich the adducted nucleotides by treating the digest with nuclease P1, which dephosphorylates normal nucleotides more efficiently than adducted ones. This step increases the sensitivity of the assay.

  • ⁵'-Labeling with ³²P:

    • Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P by incubating with T4 polynucleotide kinase and [γ-³²P]ATP.

  • Chromatographic Separation:

    • Separate the ³²P-labeled DNA adducts from normal nucleotides and excess [γ-³²P]ATP using multidimensional thin-layer chromatography (TLC).

  • Detection and Quantification:

    • Visualize the separated adducts by autoradiography using a phosphor imaging screen.

    • Quantify the level of DNA adducts by measuring the radioactivity in the adduct spots and comparing it to the total radioactivity of the DNA sample.

P32_Postlabeling_Workflow start Start: this compound-treated in vitro DNA sample dna_isolation DNA Isolation start->dna_isolation digestion Enzymatic Digestion (MNase + SPD) dna_isolation->digestion enrichment Adduct Enrichment (Nuclease P1) digestion->enrichment labeling 5'-Labeling with [γ-³²P]ATP (T4 PNK) enrichment->labeling separation Multidimensional TLC Separation labeling->separation detection Autoradiography & Quantification separation->detection end End: Adduct Levels Determined detection->end

Caption: Workflow for the ³²P-Postlabeling Assay.

Protocol 2: LC-MS/MS Analysis of this compound-DNA Adducts

This method offers high specificity and provides structural information about the DNA adducts. It is particularly useful when the structures of the expected adducts are known or hypothesized.

Materials:

  • DNA sample (1-200 µg) isolated from cells treated with this compound

  • Enzymes for DNA hydrolysis (e.g., DNase I, snake venom phosphodiesterase, alkaline phosphatase)

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole or Orbitrap mass spectrometer)

  • C18 reverse-phase HPLC column

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

  • Internal standards (isotope-labeled adducts, if available)

Procedure:

  • DNA Hydrolysis:

    • Hydrolyze 1-200 µg of the DNA sample to individual nucleosides using a cocktail of enzymes (e.g., DNase I, snake venom phosphodiesterase, and alkaline phosphatase).

  • Sample Cleanup:

    • Remove proteins and other macromolecules from the hydrolyzed sample, for example, by ultrafiltration.

  • LC Separation:

    • Inject the cleaned sample into the LC-MS/MS system.

    • Separate the DNA adducts from the normal nucleosides using a C18 reverse-phase column with a suitable gradient of mobile phases.

  • MS/MS Detection and Quantification:

    • Ionize the eluting compounds using electrospray ionization (ESI).

    • Detect and quantify the specific this compound-DNA adducts using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) on the mass spectrometer. This involves monitoring the transition of the protonated molecular ion of the adduct to a characteristic fragment ion (typically the protonated base).

    • Quantify the adduct levels by comparing the peak area of the adduct to that of an internal standard or by using a calibration curve.

LCMS_Workflow start Start: this compound-treated in vitro DNA sample dna_isolation DNA Isolation start->dna_isolation hydrolysis Enzymatic Hydrolysis to Nucleosides dna_isolation->hydrolysis cleanup Sample Cleanup (e.g., Ultrafiltration) hydrolysis->cleanup lc_separation LC Separation (Reverse-Phase C18) cleanup->lc_separation ms_detection MS/MS Detection & Quantification (ESI, SRM/PRM) lc_separation->ms_detection end End: Adduct Structures & Levels Determined ms_detection->end

Caption: Workflow for LC-MS/MS analysis of DNA adducts.

Conclusion

The protocols outlined in these application notes provide robust and sensitive methods for the in vitro detection and quantification of this compound-induced DNA adducts. The choice between the ³²P-postlabeling assay and LC-MS/MS will depend on the specific research question, with the former being ideal for initial screening and the latter for targeted, structure-specific analysis. The provided diagrams of the metabolic pathway and experimental workflows offer a clear visual guide for researchers. These tools are invaluable for investigating the genotoxic mechanisms of this compound and other nitroaromatic compounds.

References

Application Notes and Protocols for Testing Furylfuramide Mutagenicity using Salmonella typhimurium Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furylfuramide (AF-2) is a nitrofuran derivative that was previously used as a food preservative. However, it was discovered to be a potent mutagen in bacterial assays, leading to its withdrawal from the market. The Ames test, a bacterial reverse mutation assay using specific strains of Salmonella typhimurium, is a widely accepted method for assessing the mutagenic potential of chemical substances. This document provides detailed application notes and protocols for testing the mutagenicity of this compound using Salmonella typhimurium strains, with a focus on the TA98 and TA100 strains.

Salmonella typhimurium strains used in the Ames test are histidine auxotrophs, meaning they carry a mutation that prevents them from synthesizing the essential amino acid histidine. The Ames test measures the rate of reverse mutations (reversions) that restore the ability of the bacteria to produce histidine, allowing them to grow on a histidine-deficient medium. An increase in the number of revertant colonies in the presence of a test substance indicates its mutagenic potential.

The TA98 and TA100 strains are particularly useful for detecting different types of mutations. TA98 is designed to detect frameshift mutations, while TA100 is sensitive to base-pair substitution mutations. This compound is a direct-acting mutagen, meaning it does not require metabolic activation by mammalian enzymes (S9 mix) to exert its mutagenic effects.

Data Presentation

The following table summarizes representative quantitative data on the mutagenicity of this compound in Salmonella typhimurium strains TA98 and TA100. This data is illustrative of the potent, dose-dependent mutagenic effect of this compound and is compiled based on qualitative descriptions from the scientific literature.

This compound Concentration (µ g/plate )Mean Revertant Colonies per Plate (TA98)Mean Revertant Colonies per Plate (TA100)
0 (Solvent Control)35130
0.01150550
0.057802800
0.115005200
0.532008500

Note: This data is illustrative and serves to demonstrate the expected dose-response relationship for a potent mutagen like this compound. Actual results may vary depending on experimental conditions.

Experimental Protocols

This section provides a detailed methodology for performing the Ames test to evaluate the mutagenicity of this compound.

Materials and Reagents
  • Bacterial Strains: Salmonella typhimurium TA98 and TA100 (obtained from a reputable supplier).

  • Test Compound: this compound (CAS No. 3688-53-7).

  • Solvent/Vehicle: Dimethyl sulfoxide (B87167) (DMSO), sterile.

  • Positive Controls (without S9 activation):

    • For TA98: 2-Nitrofluorene (10 µ g/plate ).

    • For TA100: Sodium azide (B81097) (1 µ g/plate ).

  • Media and Reagents:

    • Nutrient Broth (e.g., Oxoid Nutrient Broth No. 2).

    • Top Agar (B569324) (0.6% w/v agar, 0.5% w/v NaCl).

    • Minimal Glucose Agar plates (Vogel-Bonner medium E with 2% w/v glucose).

    • L-histidine solution (0.5 mM).

    • D-biotin solution (0.5 mM).

    • Sterile phosphate-buffered saline (PBS), pH 7.4.

Preparation of Bacterial Cultures
  • From a frozen stock, streak S. typhimurium strains TA98 and TA100 onto separate nutrient agar plates to obtain single colonies. Incubate at 37°C for 12-16 hours.

  • Inoculate a single colony of each strain into 10 mL of nutrient broth.

  • Incubate the broth cultures overnight at 37°C with shaking (approximately 120-150 rpm) until the bacterial density reaches approximately 1-2 x 10⁹ cells/mL.

Preparation of Test Solutions
  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution with DMSO to achieve the desired final concentrations to be tested (e.g., 0.01, 0.05, 0.1, 0.5 µ g/plate ).

  • Prepare solutions of the positive controls in an appropriate solvent (e.g., DMSO).

Ames Plate Incorporation Assay
  • Label sterile test tubes for each strain, concentration of this compound, solvent control, and positive control. All tests should be performed in triplicate.

  • Melt the top agar and maintain it in a water bath at 45°C.

  • To each labeled tube, add the following in order:

    • 0.1 mL of the appropriate bacterial culture (TA98 or TA100).

    • 0.1 mL of the this compound solution, solvent control, or positive control.

    • 2.0 mL of molten top agar containing 0.1 mL of the histidine/biotin solution.

  • Vortex the tube gently for 3 seconds.

  • Pour the entire contents of the tube onto the surface of a minimal glucose agar plate.

  • Gently tilt and rotate the plate to ensure an even distribution of the top agar.

  • Allow the top agar to solidify completely at room temperature on a level surface.

  • Invert the plates and incubate them at 37°C for 48-72 hours in the dark.

Data Collection and Analysis
  • After the incubation period, count the number of revertant colonies on each plate.

  • Calculate the mean number of revertant colonies and the standard deviation for each set of triplicate plates.

  • A positive result is generally defined as a dose-dependent increase in the number of revertant colonies, with at least a two-fold increase over the solvent control for any concentration.

  • The positive controls should yield a significant increase in revertant colonies, confirming the sensitivity of the assay.

  • The solvent control plates should show a number of spontaneous revertants within the expected range for each strain.

Visualizations

Experimental Workflow

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Bacterial_Culture Overnight Culture of S. typhimurium TA98/TA100 Mix_Components Combine Bacteria, Test Solution, and Molten Top Agar Bacterial_Culture->Mix_Components Test_Solutions Prepare this compound and Control Solutions Test_Solutions->Mix_Components Pour_Plates Pour Mixture onto Minimal Glucose Agar Plates Mix_Components->Pour_Plates Incubate Incubate Plates at 37°C for 48-72h Pour_Plates->Incubate Count_Colonies Count Revertant Colonies Incubate->Count_Colonies Analyze_Data Calculate Mean, SD, and Compare to Controls Count_Colonies->Analyze_Data Conclusion Determine Mutagenicity Analyze_Data->Conclusion

Caption: Workflow for the Ames test to determine this compound mutagenicity.

Proposed Signaling Pathway for this compound Mutagenicity

Furylfuramide_Mutagenicity_Pathway cluster_bacterial_cell Salmonella typhimurium Cell This compound This compound Nitroreductase Bacterial Nitroreductase This compound->Nitroreductase Enters Cell Reactive_Metabolites Reactive Metabolites (e.g., N-hydroxylamino derivative) Nitroreductase->Reactive_Metabolites Reduction DNA_Adducts DNA Adduct Formation Reactive_Metabolites->DNA_Adducts Covalent Binding DNA_Damage DNA Damage (e.g., G:C base pairs) DNA_Adducts->DNA_Damage Error_Prone_Repair Error-Prone DNA Repair (SOS) DNA_Damage->Error_Prone_Repair Induces Mutation Base-Pair Substitution or Frameshift Mutation Error_Prone_Repair->Mutation Results in Reversion his- to his+ Reversion Mutation->Reversion

Application Notes and Protocols for Studying Furylfuramide (AF-2) Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furylfuramide, also known as AF-2, is a nitrofuran derivative that was used as a food preservative in Japan from 1965 until its ban in 1974.[1] The ban was enacted after studies revealed its potent mutagenic activity in bacterial assays, leading to concerns about its carcinogenicity.[1] Subsequent animal studies confirmed that this compound is a carcinogen in rodents, inducing various types of tumors.[1][2] These findings underscored the importance of mutagenicity assays as a predictive screen for carcinogenic potential.[1]

This document provides an overview of the appropriate animal models and experimental protocols for studying the toxicity of this compound, based on historical research. It is intended to guide researchers in designing non-clinical studies to evaluate the toxicological profile of nitrofuran compounds or other substances with a similar mechanism of action.

Recommended Animal Models

The most relevant animal models for studying this compound toxicity are rodents, specifically rats and mice, as they have been shown to be susceptible to its carcinogenic effects.

  • Rats: Wistar rats have been used in studies where they developed mammary tumors following dietary administration of this compound. This strain is a suitable model for assessing mammary gland carcinogenicity.

  • Mice: Various strains, including CDF1 and ICR mice, have been utilized. In mice, this compound has been shown to induce squamous cell carcinoma of the forestomach. Studies in fetal and young ICR mice have also demonstrated susceptibility to lung neoplasms, making this model relevant for developmental toxicity and carcinogenicity assessments.

The selection of a specific strain should be based on the study's objectives, historical data, and the specific toxicological endpoints being investigated.

Quantitative Toxicological Data

The following tables summarize key quantitative data from studies on this compound toxicity.

Table 1: Acute and Sub-Chronic Toxicity Data

ParameterSpecies / StrainRouteValueEndpointReference
Tolerable Safe Dose Rat, MouseOral (Diet)0.125% in dietNo progressive liver lesions (hypertrophy was reversible)
Daily Intake (Chronic) Rat (Wistar)Oral (Diet)165-192 mg/kg/dayDose administered in a 12-month study with 0.2% in diet

Note: Specific LD50 values were not detailed in the reviewed literature abstracts, but their determination in rats and mice has been reported.

Table 2: Carcinogenicity Data

Species / StrainRouteConcentration in DietStudy DurationTumor TypeIncidenceReference
Mouse (CDF1) Oral (Diet)0.2%From 11 monthsSquamous cell carcinoma of the forestomach (with metastases)Not specified
Rat (Wistar) Oral (Diet)0.2%From 9 monthsMammary tumorsNot specified
Mouse (ICR) Oral (transplacental/neonatal)N/AN/ALung NeoplasmsNot specified

Note: While these studies confirmed carcinogenicity, specific incidence percentages were not available in the abstracts. Researchers should consult the full historical publications or databases like the Carcinogenic Potency Database (CPDB) for detailed tumor incidence rates.

Proposed Mechanism of Action: Genotoxicity

This compound is considered a genotoxic carcinogen. Its toxicity is mediated by metabolic activation to reactive electrophiles that bind to DNA, forming adducts. This process can lead to mutations and initiate carcinogenesis.

The proposed pathway involves the reduction of the nitro group, a key step in the activation of many nitroaromatic compounds. While the precise enzymes for this compound are not fully elucidated in the provided results, related furan (B31954) compounds are known to be activated by enzymes such as cytochrome P450s and sulfotransferases (SULTs) to form reactive intermediates that damage DNA.

G cluster_0 Cellular Uptake & Metabolism cluster_1 Genotoxic Cascade AF2 This compound (AF-2) MetabolicActivation Metabolic Activation (e.g., Nitroreductases, P450, SULTs) AF2->MetabolicActivation ReactiveIntermediate Reactive Electrophilic Intermediate MetabolicActivation->ReactiveIntermediate DNA Nuclear DNA ReactiveIntermediate->DNA Translocates to Nucleus DNAAdducts DNA Adduct Formation DNA->DNAAdducts Mutation Mutations (Replication Errors) DNAAdducts->Mutation Carcinogenesis Tumor Initiation & Promotion Mutation->Carcinogenesis

Caption: Proposed metabolic activation and genotoxicity pathway of this compound (AF-2).

Experimental Protocols

The following are detailed protocols for key experiments to assess this compound toxicity, based on historical studies and modern guidelines.

Protocol 1: Chronic Carcinogenicity Bioassay

Objective: To evaluate the long-term carcinogenic potential of a test substance following dietary administration in rodents.

Experimental Workflow Diagram:

G start Animal Selection (e.g., Wistar Rat, CDF1 Mouse) acclimation Acclimation (1-2 weeks) start->acclimation randomization Randomization into Dose Groups acclimation->randomization dosing Chronic Dosing via Diet (e.g., 0, 0.05%, 0.1%, 0.2%) Duration: Up to 2 years randomization->dosing monitoring In-life Monitoring: - Clinical Signs - Body Weight - Food Consumption - Palpable Masses dosing->monitoring termination Study Termination monitoring->termination necropsy Gross Necropsy termination->necropsy histopath Histopathology (Target Organs & Gross Lesions) necropsy->histopath analysis Data Analysis: - Tumor Incidence - Statistical Analysis histopath->analysis

Caption: Workflow for a chronic carcinogenicity bioassay of this compound.

Methodology:

  • Test Animals: Use young adult (6-8 weeks old) Wistar rats or CDF1 mice. House animals individually in a controlled environment (12-h light/dark cycle, 22±3°C, 30-70% humidity).

  • Groups and Dose Levels:

    • Group 1: Control (basal diet).

    • Group 2: Low Dose.

    • Group 3: Mid Dose.

    • Group 4: High Dose (e.g., 0.2% in diet, based on historical studies).

    • A minimum of 50 animals per sex per group is recommended.

  • Administration: Administer the test substance mixed into the standard rodent diet. Prepare fresh diets weekly.

  • Duration: The study should last for the majority of the animal's lifespan (e.g., 18-24 months for mice, 24 months for rats).

  • In-life Observations:

    • Conduct clinical observations daily.

    • Measure body weight weekly for the first 13 weeks, then monthly.

    • Measure food consumption weekly.

    • Palpate animals for masses every two weeks.

  • Terminal Procedures:

    • At termination, conduct a full gross necropsy on all animals.

    • Collect all organs, with special attention to the stomach and mammary glands (rats) and forestomach (mice).

    • Preserve tissues in 10% neutral buffered formalin.

    • Process tissues for histopathological examination. A board-certified veterinary pathologist should evaluate the slides.

  • Data Analysis: Statistically analyze tumor incidence using appropriate methods (e.g., Poly-k test) to determine if there is a significant increase in tumors in the dosed groups compared to the control group.

Protocol 2: In Vivo Genotoxicity - Rodent Micronucleus Assay

Objective: To determine if the test substance induces chromosomal damage or damage to the mitotic apparatus in erythroblasts by measuring micronuclei in newly formed erythrocytes.

Methodology:

  • Test Animals: Use young adult mice (e.g., ICR strain), 8-12 weeks old.

  • Groups and Dose Levels:

    • Group 1: Vehicle Control (e.g., corn oil or water).

    • Group 2: Low Dose.

    • Group 3: Mid Dose.

    • Group 4: High Dose (approaching the maximum tolerated dose).

    • Group 5: Positive Control (e.g., cyclophosphamide).

    • Use at least 5 animals per sex per group.

  • Administration: Administer the test substance, typically via oral gavage, on two consecutive days.

  • Sample Collection:

    • Collect bone marrow from the femurs 24 hours after the final dose.

    • Expel marrow into a centrifuge tube containing fetal bovine serum.

  • Slide Preparation:

    • Create a cell suspension and centrifuge.

    • Resuspend the cell pellet and create smears on glass slides.

    • Air-dry the slides and stain with a fluorescent dye (e.g., acridine (B1665455) orange) or Giemsa stain.

  • Analysis:

    • Using a microscope, score at least 2000 polychromatic erythrocytes (PCEs) per animal for the presence of micronuclei.

    • Calculate the ratio of PCEs to normochromatic erythrocytes (NCEs) to assess bone marrow cytotoxicity.

  • Data Analysis: Compare the frequency of micronucleated PCEs in treated groups to the vehicle control group using appropriate statistical tests. A significant, dose-dependent increase indicates a positive result for genotoxicity.

References

Application Notes and Protocols for Furylfuramide Dosage Determination in Rodent Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Furylfuramide (B1674289), also known as AF-2, is a synthetic nitrofuran derivative that was utilized as a food preservative in Japan starting in 1965.[1] Its use was discontinued (B1498344) in 1974 after studies revealed its mutagenic properties in bacteria, leading to suspicions of carcinogenicity.[1] Subsequent animal bioassays confirmed that this compound is a carcinogen in rodents, inducing various types of tumors.[1] These historical studies provide the basis for understanding the dose-response relationship of this compound and for designing toxicological assessments of related compounds.

This document provides detailed application notes and protocols for the determination of this compound dosage in rodent bioassays, based on the findings of key historical studies. It is intended to serve as a comprehensive resource for researchers in toxicology and drug development.

Section 1: Pre-study Considerations for Dose-Range Finding

Before initiating a long-term carcinogenicity bioassay, preliminary dose-range finding studies are crucial. These are typically shorter-term studies (e.g., 14-day or 90-day) designed to identify the Maximum Tolerated Dose (MTD). The MTD is the highest dose of a substance that can be administered to an animal for a significant portion of its lifetime without causing overt toxicity or non-cancer-related death, which could otherwise interfere with the interpretation of the carcinogenicity data.

Key objectives of dose-range finding studies include:

  • Establishing a dose-response relationship for toxicity.

  • Identifying target organs for non-neoplastic effects.

  • Informing the selection of doses for the chronic bioassay, which typically include the MTD, a fraction of the MTD (e.g., 1/2 MTD), and a lower dose (e.g., 1/4 MTD).

Section 2: Protocol for a 2-Year Chronic Carcinogenicity Bioassay

The following protocol is a synthesized representation based on the methodologies of historical this compound studies and standard practices for rodent carcinogenicity bioassays, such as those conducted by the National Toxicology Program (NTP).

Test Animals
  • Species and Strain: Two rodent species are typically used. For this compound, historical studies have utilized Wistar or Sprague-Dawley rats and various strains of mice including CDF1 and ddY.[2][3]

  • Age and Sex: Animals should be young adults at the start of the study (e.g., 6-8 weeks old). Both male and female animals should be included in equal numbers.

  • Group Size: A minimum of 50 animals per sex per dose group is recommended for statistical power.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and constant temperature and humidity. Cages should be appropriately sanitized and provide adequate space.

  • Acclimation: A one to two-week acclimation period is necessary before the start of the study to allow animals to adjust to the laboratory conditions.

Diet and Test Article Administration
  • Route of Administration: For this compound, the most relevant route of administration, mimicking human exposure, is through the diet.

  • Diet Preparation: The test article, this compound, should be thoroughly mixed with the standard rodent chow to ensure a homogenous concentration. The stability of this compound in the diet should be confirmed.

  • Dose Levels: At least three dose levels plus a control group are recommended. Based on historical data, a high dose of 0.2% (2000 ppm) in the diet has been shown to be carcinogenic.[1] A potential dosing regimen could be:

    • Control: Basal diet

    • Low Dose: 0.05% in diet

    • Mid Dose: 0.1% in diet

    • High Dose: 0.2% in diet

  • Food and Water: Animals should have ad libitum access to their respective diets and clean drinking water.

In-life Observations
  • Clinical Signs: Animals should be observed twice daily for any clinical signs of toxicity, such as changes in behavior, appearance, or signs of distress.

  • Body Weight: Individual animal body weights should be recorded weekly for the first three months and bi-weekly thereafter.

  • Food Consumption: Food consumption should be measured weekly to calculate the actual intake of this compound.

  • Palpation: Animals should be palpated for masses at regular intervals.

Terminal Procedures
  • Duration: The standard duration for a carcinogenicity bioassay is 24 months for rats and 18-24 months for mice.

  • Necropsy: At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals, including those that die prematurely.

  • Histopathology: A comprehensive list of tissues and organs should be collected and preserved in 10% neutral buffered formalin. Histopathological examination should be performed on all tissues from the control and high-dose groups. For the low and mid-dose groups, at a minimum, all gross lesions and target organs identified in the high-dose group should be examined.

Section 3: Quantitative Dosage Data from Historical Studies

The following tables summarize the dosage and findings from key historical studies on this compound carcinogenicity.

Table 1: Summary of this compound Carcinogenicity Studies in Mice

StudyMouse StrainDose Level (% in diet)Duration of AdministrationKey Findings (Tumor Type)
Sano et al., 1977[3]ddY (male)0.25%308 daysSquamous cell carcinoma of the forestomach.
Takayama & Kuwabara, 1977[2]CDF1Not specified11 months (first tumor)Squamous cell carcinoma of the forestomach.

Table 2: Summary of this compound Carcinogenicity Studies in Rats

StudyRat StrainDose Level (% in diet)Duration of AdministrationKey Findings (Tumor Type)
Takayama & Kuwabara, 1977[2]WistarNot specified9 months (first tumor)Mammary tumors.
Cohen et al., 1977Sprague-Dawley (female)0.2%Not specifiedMammary tumors.

Section 4: Mechanism of Action and Pathway Analysis

The carcinogenicity of this compound is believed to be mediated through its metabolic activation. Like other nitroaromatic compounds, the nitro group of this compound is enzymatically reduced to reactive intermediates. This process is often carried out by nitroreductase enzymes present in both bacteria and mammalian tissues. These reactive intermediates, such as the hydroxylamine (B1172632) derivative, are electrophilic and can covalently bind to cellular macromolecules, including DNA. The formation of DNA adducts can lead to mutations in critical genes, such as oncogenes and tumor suppressor genes, thereby initiating the process of carcinogenesis.

This compound Metabolic Activation Pathway Proposed Metabolic Activation Pathway of this compound This compound This compound (AF-2) Nitroso Nitroso Intermediate This compound->Nitroso Reduction Hydroxylamine Hydroxylamine Intermediate (Reactive Electrophile) Nitroso->Hydroxylamine Reduction DNA_Adducts DNA Adducts Hydroxylamine->DNA_Adducts Covalent Binding DNA Cellular DNA DNA->DNA_Adducts Mutation Somatic Mutations DNA_Adducts->Mutation Leads to Cancer Cancer Initiation Mutation->Cancer Leads to Nitroreductase Nitroreductase Enzymes Nitroreductase->Nitroso Nitroreductase->Hydroxylamine

Caption: Proposed pathway of this compound metabolic activation.

Section 5: Experimental Workflow

The following diagram outlines the typical workflow for a two-year rodent carcinogenicity bioassay.

Rodent Carcinogenicity Bioassay Workflow Workflow for a Rodent Carcinogenicity Bioassay Start Study Initiation Acclimation Animal Acclimation (1-2 weeks) Start->Acclimation Randomization Randomization into Dose Groups Acclimation->Randomization Dosing Chronic Dosing Phase (18-24 months) Randomization->Dosing InLife In-life Observations (Clinical Signs, Body Weight, Food Consumption) Dosing->InLife Terminal Terminal Sacrifice Dosing->Terminal InLife->Dosing Necropsy Gross Necropsy Terminal->Necropsy Histo Histopathology Necropsy->Histo DataAnalysis Data Analysis & Statistical Evaluation Histo->DataAnalysis Report Final Report DataAnalysis->Report

Caption: A typical workflow for a rodent carcinogenicity bioassay.

Conclusion

The historical data on this compound provide a clear indication of its carcinogenic potential in rodents. The primary target organs appear to be the mammary gland in rats and the forestomach in mice. Dosage determination for future studies on similar nitrofuran compounds should be based on preliminary dose-range finding studies to establish the MTD. The protocols outlined in this document, synthesized from historical research and modern toxicological practices, provide a framework for conducting such bioassays. The mechanism of action, involving metabolic activation to genotoxic intermediates, is a key consideration in the risk assessment of this class of compounds.

References

Application Notes and Protocols for Furylfuramide-Sensitive Cell Lines in Transformation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furylfuramide (AF-2) is a nitrofuran derivative that was previously used as a food preservative and is a known mutagen and carcinogen. Its ability to induce neoplastic transformation in sensitive cell lines makes it a relevant compound for studying the mechanisms of chemical carcinogenesis and for use as a positive control in cell transformation assays. These assays are crucial in vitro tools for assessing the carcinogenic potential of chemical compounds. This document provides detailed application notes and protocols for utilizing this compound in cell transformation assays, with a primary focus on the well-established Syrian Hamster Embryo (SHE) cell model.

Sensitive Cell Lines

The most well-documented cell line sensitive to this compound for transformation assays is the Syrian Hamster Embryo (SHE) cell line. SHE cells are primary diploid cells that are genetically stable and have a low rate of spontaneous transformation, making them an excellent model for chemical-induced carcinogenesis studies.

Quantitative Data Summary

The following table summarizes the quantitative data from a key study on the neoplastic transformation of SHE cells induced by this compound.

CompoundConcentration (M)Exposure Time (hours)Number of CulturesTransformed CulturesTime to Transformation (days)Tumorigenic Lines
This compound (AF-2)5-10 x 10⁻⁶246530 - 1863
This compound (AF-2)Not specified641145Not specified
NMF5-10 x 10⁻⁶24Not specified250 and 1182
NFT5-10 x 10⁻⁶24Not specified0>2000
Untreated Control--Not specified0>2000

NMF: 5-nitro-2-methylfuran, NFT: 4-(5-nitro-2-furyl)thiazole

Experimental Protocols

Syrian Hamster Embryo (SHE) Cell Transformation Assay with this compound

This protocol is adapted from established SHE cell transformation assay protocols and incorporates specific conditions for this compound treatment. The assay can be performed at pH 7.0 or at a more sensitive pH of 6.7.

Materials:

  • Syrian Hamster Embryo (SHE) cells (cryopreserved primary cells)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • L-glutamine

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • This compound (AF-2)

  • Dimethyl sulfoxide (B87167) (DMSO, as a vehicle for this compound)

  • Phosphate-Buffered Saline (PBS)

  • Methanol (B129727)

  • Giemsa stain

  • Culture dishes (60 mm)

  • Irradiated feeder cells (e.g., X-irradiated SHE cells) - Optional but recommended for improved cloning efficiency.

Procedure:

  • Cell Culture and Maintenance:

    • Thaw cryopreserved SHE cells rapidly in a 37°C water bath.

    • Culture the cells in DMEM supplemented with 20% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin.

    • Maintain the cultures in a humidified incubator at 37°C with 10% CO₂.

    • Subculture the cells when they reach 70-80% confluency. For the transformation assay, use cells at a low passage number (typically passage 2 to 4).

  • Preparation of Feeder Layer (Optional):

    • Plate irradiated feeder cells (e.g., 6 x 10⁴ cells per 60 mm dish) 24 hours prior to seeding the target SHE cells.

  • Seeding of Target SHE Cells:

    • Trypsinize and resuspend the low-passage SHE cells.

    • Seed approximately 500 viable target cells per 60 mm dish (containing the feeder layer, if used).

    • Allow the cells to attach for 24 hours.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in culture medium to the final desired concentrations (e.g., 5-10 µM). Prepare a vehicle control with the same concentration of DMSO.

    • Replace the medium in the culture dishes with the medium containing this compound or the vehicle control.

    • Incubate the cells for the desired exposure time (e.g., 24 hours or 6 hours).

  • Post-Treatment Culture:

    • After the exposure period, remove the treatment medium and wash the cells twice with PBS.

    • Add fresh, complete culture medium to each dish.

    • Incubate the cultures for approximately 7-10 days, with medium changes every 2-3 days.

  • Fixing and Staining:

    • After the incubation period, when colonies are of a suitable size, aspirate the medium.

    • Wash the cells with PBS.

    • Fix the colonies with methanol for 10 minutes.

    • Stain the fixed colonies with Giemsa stain for 20-30 minutes.

    • Rinse the dishes with water and allow them to air dry.

  • Scoring of Transformed Colonies:

    • Examine the stained dishes under a dissecting microscope.

    • Identify and count normal and morphologically transformed colonies.

      • Normal colonies: Characterized by organized, contact-inhibited, and flat monolayer growth.

      • Transformed colonies: Exhibit a disorganized, three-dimensional growth pattern with crisscrossing of cells, piling up, and a dense, often stained, appearance.

    • Calculate the transformation frequency:

      • Transformation Frequency (%) = (Number of transformed colonies / Total number of colonies) x 100

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_culture Culture & Observation cluster_analysis Analysis prep_feeder Prepare Feeder Layer (Optional) seed_target Seed Target SHE Cells prep_feeder->seed_target treat Treat with this compound (or Vehicle Control) seed_target->treat culture Incubate for 7-10 days treat->culture fix_stain Fix and Stain Colonies culture->fix_stain score Score Transformed Colonies fix_stain->score calculate Calculate Transformation Frequency score->calculate

Caption: Workflow for the SHE Cell Transformation Assay with this compound.

Generalized Signaling Pathway for this compound-Induced Cell Transformation

Disclaimer: The precise signaling pathway for this compound-induced cell transformation is not fully elucidated. The following diagram represents a generalized pathway for chemical carcinogenesis initiated by a DNA-damaging agent.

G cluster_initiator Initiation cluster_cellular_response Cellular Response cluster_fate Cell Fate cluster_transformation Transformation This compound This compound (AF-2) dna_damage DNA Damage (Adducts, Breaks) This compound->dna_damage ox_stress Oxidative Stress This compound->ox_stress repair DNA Repair Pathways dna_damage->repair Activation apoptosis Apoptosis dna_damage->apoptosis Severe Damage senescence Senescence dna_damage->senescence Persistent Damage mutations Accumulation of Mutations repair->mutations Failed/Error-prone Repair instability Genomic Instability mutations->instability phenotype Transformed Phenotype (Loss of contact inhibition, Morphological changes) instability->phenotype

Application Notes and Protocols for the Quantification of Furylfuramide Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furylfuramide (B1674289) (AF-2) is a nitrofuran derivative that was previously used as a food preservative.[1] Its use has been discontinued (B1498344) in many countries due to concerns about its potential mutagenicity and carcinogenicity.[2][3] Like other nitrofurans, this compound is rapidly metabolized in the body, and its metabolites can become covalently bound to tissue proteins.[4][5] These tissue-bound metabolites are stable and serve as crucial markers for monitoring exposure to the parent compound. Therefore, sensitive and reliable analytical methods are required for their quantification in biological matrices.

This document provides detailed application notes and experimental protocols for the quantification of this compound metabolites, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for this type of analysis.[6]

Metabolic Pathway Overview

This compound undergoes metabolic reduction in the body, driven by enzymes such as xanthine (B1682287) oxidase or liver microsomes, to form a corresponding radical anion.[7] This reactive intermediate is key to its mechanism of action and binding to cellular macromolecules.

This compound This compound (AF-2) RadicalAnion Radical Anion Intermediate This compound->RadicalAnion Enzymatic Reduction (e.g., Xanthine Oxidase) BoundMetabolites Protein-Bound Metabolites RadicalAnion->BoundMetabolites Covalent Binding to Tissue Proteins

Fig. 1: Simplified metabolic activation of this compound.

Application Note 1: Quantification of this compound Metabolites in Animal Tissue using LC-MS/MS

This protocol details a highly sensitive and specific method for quantifying tissue-bound this compound metabolites. The procedure is based on established methods for other nitrofuran antibiotics and involves acid-catalyzed hydrolysis, derivatization, extraction, and analysis by LC-MS/MS.[4][5]

Experimental Workflow

The overall workflow involves releasing the bound metabolite, derivatizing it for stability and detection, extracting the derivative, and analyzing it via LC-MS/MS.

start 1. Sample Homogenization (1g tissue) hydrolysis 2. Acid Hydrolysis & Derivatization (HCl + 2-Nitrobenzaldehyde) start->hydrolysis incubation 3. Incubation (e.g., 37°C, 16h) hydrolysis->incubation extraction 4. Liquid-Liquid Extraction (Ethyl Acetate) incubation->extraction dry 5. Evaporation to Dryness (Under Nitrogen) extraction->dry reconstitute 6. Reconstitution (Water/Methanol) dry->reconstitute analysis 7. LC-MS/MS Analysis (MRM Mode) reconstitute->analysis

Fig. 2: Workflow for this compound metabolite analysis.

1. Experimental Protocol

a. Sample Preparation (Extraction and Derivatization) This protocol is adapted from methods developed for other nitrofuran metabolites.[5]

  • Weigh 1.0 ± 0.1 g of homogenized animal tissue into a 50 mL polypropylene (B1209903) centrifuge tube.[5]

  • Add internal standards if using an isotopic dilution method.

  • Add 5 mL of 0.2 M HCl and 50 µL of 0.1 M 2-nitrobenzaldehyde (B1664092) (in DMSO).[5]

  • Vortex the mixture for approximately 10-15 seconds.

  • Incubate the sample overnight (approx. 16 hours) at 37 °C for simultaneous hydrolysis and derivatization.[5]

  • Allow the sample to cool to room temperature.

  • Adjust the pH to ~7 by adding 500 µL of 2 M NaOH and 1 mL of 0.5 M phosphate (B84403) buffer.[5]

  • Perform liquid-liquid extraction by adding 4 mL of ethyl acetate (B1210297), vortexing, and centrifuging. Repeat the extraction.[5]

  • Combine the ethyl acetate layers and evaporate to dryness under a gentle stream of nitrogen at 50-60 °C.[5]

  • Reconstitute the dry residue in 300-1000 µL of a suitable solvent (e.g., water/methanol, 1:1 v/v) and vortex.[5][8]

  • Filter the reconstituted sample through a 0.45 µm filter before injection.

b. LC-MS/MS Instrumentation and Conditions The following are typical conditions for the analysis of nitrofuran metabolites.[4]

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 150 x 2.1 mm, 1.9 µm).[9]

    • Mobile Phase A: Water with 0.1% Formic Acid.[10]

    • Mobile Phase B: Acetonitrile (B52724) with 0.1% Formic Acid.[10]

    • Flow Rate: 0.45 mL/min.[9]

    • Gradient: A suitable gradient to separate the analyte from matrix interferences.

    • Injection Volume: 10-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI), positive mode.[4][5]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).[4][5]

    • MRM Transitions: At least two specific precursor-to-product ion transitions should be monitored for unequivocal identification and quantification.[4]

2. Data Presentation

The performance of analytical methods for nitrofuran metabolites is well-documented. The following table summarizes typical quantitative data achieved in various studies, which can be expected for a validated this compound metabolite method.

ParameterValueMatrixAnalytical MethodReference
Limit of Detection (LOD) 0.5 - 5 ng/g (µg/kg)Animal Muscle TissueLC-MS/MS[4]
0.032 - 0.233 µg/kgMeat & AquacultureLC-MS/MS[6]
0.003 µg/kgAquatic ProductsUHPLC-MS/MS
Limit of Quantification (LOQ) 2.5 - 10 ng/g (µg/kg)Animal Muscle TissueLC-MS/MS[4]
Recovery 92 - 105%Animal Muscle TissueSPE & LC-MS/MS[4]
94 - 112.9%Aquatic ProductsLLE & UHPLC-MS/MS
Linearity (R²) > 0.9998Aquatic ProductsUHPLC-MS/MS

Application Note 2: Screening of this compound Degradation Products by HPLC

For laboratories without access to mass spectrometry, High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD) can be used for screening and quantification, although with lower sensitivity and specificity compared to LC-MS/MS.[11][12] This method is effective for analyzing degradation products from stability studies or for quantifying higher concentration samples.[13]

1. Experimental Protocol

a. Sample Preparation For simpler matrices or stability samples, a "dilute and shoot" approach may be feasible.[14] For complex biological samples, the extraction protocol described in Application Note 1 is recommended.

b. HPLC Instrumentation and Conditions

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis or Diode-Array Detector (DAD) at a wavelength appropriate for the derivatized metabolite.

    • Injection Volume: 20-50 µL.

2. Data Presentation

The following table presents expected performance characteristics for an HPLC-based method for the analysis of nitrofuran metabolites.

ParameterValueAnalytical MethodReference
Recovery > 92.3%HPLC-DAD[6]
Precision (RSD) < 8.5%HPLC-DAD[6]
Application Suitable for detecting metabolites below the minimum required performance limit.HPLC-DAD[6]

The quantification of this compound metabolites is critical for ensuring food safety and understanding toxicological exposure. The LC-MS/MS method, following acid hydrolysis and derivatization, provides the high sensitivity and specificity required for detecting trace levels of tissue-bound residues.[4][6] While HPLC-UV offers a viable alternative for screening purposes, LC-MS/MS remains the definitive technique for confirmation and precise low-level quantification.[12][15] The protocols and data presented here provide a comprehensive framework for researchers and scientists to develop and validate robust analytical methods for this compound metabolites.

References

Troubleshooting & Optimization

Furylfuramide stability and degradation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of Furylfuramide (B1674289) (also known as AF-2) in aqueous solutions. It offers troubleshooting advice and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs)

General Stability & Storage

Q: What are the primary factors that influence the stability of this compound in aqueous solutions? A: The stability of this compound is significantly affected by several factors, including pH, exposure to light (photodegradation), temperature, and the presence of oxidizing agents or enzymes.[1][2] this compound is sensitive to both oxidation and moisture.[3]

Q: How should I prepare and store aqueous solutions of this compound? A: Due to its hydrophobic nature and poor water solubility, it is recommended to first prepare a concentrated stock solution in an organic solvent such as DMSO.[3] This stock solution should then be diluted into your aqueous buffer immediately before use. For storage, stock solutions should be kept in amber vials at low temperatures (e.g., -20°C or -80°C) and protected from light to minimize degradation.[1]

Solubility & Preparation

Q: I'm having trouble dissolving this compound directly in my aqueous buffer. What should I do? A: this compound is described as hydrophobic and insoluble in water. Direct dissolution in aqueous media is not a viable method. You must first create a stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it to the final desired concentration in your aqueous medium. Be careful not to exceed the aqueous solubility limit upon dilution, which can cause precipitation.

Q: Can I heat the solution to help dissolve the this compound? A: Heating is not recommended. Elevated temperatures can significantly accelerate the rate of chemical degradation. If you face dissolution challenges with your stock solution, gentle warming or sonication in a controlled temperature water bath may be attempted, but the solution should be used immediately.

Degradation Troubleshooting

Q: My this compound solution changed color and I'm observing a rapid loss of the parent compound in my analysis. What could be the cause? A: This is likely due to chemical degradation. The most common culprits are incorrect pH or exposure to light. Furan-containing compounds can be unstable in acidic conditions. Additionally, exposure to UV or even ambient light can cause significant photodegradation.

Q: I see multiple new peaks in my HPLC chromatogram after an experiment. What are they? A: These are likely degradation products. This compound can degrade via several pathways, including hydrolysis of the amide bond and reduction of the nitro group. To identify these products, analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are necessary. Performing a forced degradation study can help you preemptively identify potential degradants.

Q: I am using a cell-based assay and the activity of my compound is inconsistent. Could stability be an issue? A: Yes. In biological systems, this compound can be enzymatically metabolized. The reduction of its nitro group is a key step that can lead to either activation or inactivation of its genotoxic effects. This metabolic degradation can vary between cell types and experimental conditions, leading to inconsistent results.

Troubleshooting Guide

Symptom / Observation Possible Cause Recommended Solution
Precipitate forms upon dilution of organic stock into aqueous buffer. Exceeded aqueous solubility limit.- Lower the final concentration of this compound.- Perform serial dilutions.- Ensure the organic solvent percentage in the final solution is low and compatible with your experiment.
Rapid loss of parent compound peak in HPLC analysis over a short period. Degradation due to pH instability or light exposure.- Verify and buffer the pH of your aqueous solution. This compound may be more stable in neutral or slightly basic conditions.- Protect all solutions from light by using amber vials and minimizing exposure to ambient light.
Inconsistent results in biological assays. Enzymatic degradation or metabolic activation/inactivation.- Minimize incubation times where possible.- Run control experiments to assess the stability of this compound in your specific biological matrix (e.g., cell media, lysate) over the experimental duration.
Appearance of unexpected peaks in analytical readouts. Formation of degradation products.- Conduct a forced degradation study to characterize potential degradants.- Use a stability-indicating analytical method (e.g., gradient HPLC) that can resolve the parent compound from its degradation products.

Quantitative Data Summary

While specific kinetic data for this compound hydrolysis and photodegradation in various aqueous solutions is not extensively published, the stability is known to be dependent on environmental factors. Forced degradation studies are essential to determine these parameters for your specific experimental conditions.

Table 1: Factors Influencing this compound Stability

Factor Effect on Stability Experimental Considerations
pH High instability reported in acidic conditions for related compounds. Hydrolysis of the amide linkage is a likely degradation pathway.Maintain a consistent, buffered pH. Avoid highly acidic environments.
Light UV and visible light can induce photodegradation, breaking chemical bonds.Use amber glassware, protect solutions from light, and consider conducting experiments under controlled lighting.
Temperature Higher temperatures significantly increase the rate of degradation.Store stock solutions at -20°C or below. Conduct experiments at the lowest feasible temperature. Avoid heating.
Oxygen This compound is sensitive to oxidation. The presence of dissolved oxygen can promote oxidative degradation.For long-term storage or sensitive experiments, consider de-gassing solutions or purging with an inert gas like nitrogen or argon.
Enzymes Biological systems (e.g., liver microsomes, cells) can metabolize this compound, primarily by reducing the nitro group.Be aware of potential metabolic effects in biological assays. Use appropriate controls to measure stability in the test system.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is crucial for identifying potential degradation products and developing a stability-indicating analytical method.

  • Preparation: Prepare several aliquots of a this compound solution at a known concentration (e.g., 100 µg/mL) in a mild aqueous buffer with a co-solvent like acetonitrile (B52724) or methanol.

  • Acid Hydrolysis: Add 0.1 M HCl to an aliquot. Incubate at a controlled temperature (e.g., 60°C) for a set period (e.g., 2, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Add 0.1 M NaOH to an aliquot. Incubate under the same conditions as the acid hydrolysis. Neutralize before analysis.

  • Oxidative Degradation: Add a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) to an aliquot. Keep at room temperature and monitor over time.

  • Thermal Degradation: Keep an aliquot in a temperature-controlled oven (e.g., 60-80°C) and sample at various time points.

  • Photolytic Degradation: Expose an aliquot to a direct light source (e.g., a UV lamp or a photostability chamber) for a defined period. Keep a control sample wrapped in aluminum foil to exclude light.

  • Analysis: Analyze all stressed samples and controls using a suitable analytical method like HPLC-UV or LC-MS to identify new peaks and quantify the loss of the parent compound.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Column Selection: Start with a standard C18 reverse-phase column.

  • Mobile Phase: Use a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Method Development: Develop a gradient elution method. Start with a higher aqueous percentage and gradually increase the organic solvent percentage. This is generally more effective at separating multiple compounds (parent and degradants) than an isocratic method.

  • Wavelength Selection: Use a UV detector set to the λmax of this compound. A photodiode array (PDA) detector is preferable as it can help assess peak purity.

  • Validation: Inject a mixture of the parent compound and samples from the forced degradation study. The method is considered "stability-indicating" if all major degradation peaks are well-resolved from the parent this compound peak and from each other.

Visualizations

FF This compound in Aqueous Solution Degradation Chemical Degradation & Loss of Potency FF->Degradation pH pH (e.g., Acidic Conditions) pH->FF Light Light Exposure (UV, Visible) Light->FF Temp Elevated Temperature Temp->FF Oxygen Oxygen / Oxidants Oxygen->FF Enzymes Biological Systems (Enzymatic Reduction) Enzymes->FF

Caption: Key factors influencing the degradation of this compound in aqueous solutions.

start Prepare this compound Stock (e.g., in DMSO) stress Apply Stress Condition (Acid, Base, Heat, Light, Oxidant) start->stress control Prepare Control Sample (No Stress) start->control sample Collect Samples at Timed Intervals stress->sample analysis Analyze via Stability-Indicating HPLC / LC-MS Method sample->analysis control->analysis data Compare Stressed vs. Control: - Quantify Parent Loss - Identify Degradation Products analysis->data end Determine Degradation Profile data->end

Caption: Experimental workflow for a forced degradation study of this compound.

cluster_hydrolysis Hydrolytic Pathway cluster_reduction Reductive Pathway FF This compound (Parent Compound) Amide_Hydrolysis Amide Bond Hydrolysis FF->Amide_Hydrolysis H₂O / H⁺ or OH⁻ Nitro_Reduction Nitro Group Reduction FF->Nitro_Reduction [H] / Enzymes Product_A 2-Furanacetic Acid Derivative Amide_Hydrolysis->Product_A Product_B 5-Nitro-2-furyl Containing Fragment Amide_Hydrolysis->Product_B Product_C Amino-furyl Derivative (Metabolite) Nitro_Reduction->Product_C

Caption: Proposed aqueous degradation pathways for this compound.

References

solubility issues of Furylfuramide in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and handling information for Furylfuramide (B1674289) (AF-2), focusing on its solubility challenges in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as AF-2, is a synthetic nitrofuran derivative.[1] Historically used as a food preservative in Japan, it was later withdrawn due to its mutagenic and carcinogenic properties.[2] In research, it is studied for its genotoxic effects and its ability to induce DNA damage in cells.

Q2: Why is this compound difficult to dissolve in cell culture media?

This compound is a hydrophobic molecule with very low solubility in aqueous solutions like cell culture media.[3] The National Toxicology Program notes its solubility as less than 0.1 mg/mL in water.[3] When a concentrated stock solution in an organic solvent is diluted into the aqueous medium, the compound can "crash out" or precipitate, making it unavailable to the cells and causing inconsistent experimental results.

Q3: What is the recommended solvent for this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][4] It is also slightly soluble in methanol (B129727) (especially with heat) and dimethyl formamide (B127407) (DMF).[1][5]

Q4: What is the maximum recommended concentration of DMSO in a cell culture experiment?

The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%. High concentrations of DMSO can have cytotoxic effects and may influence cellular processes, leading to experimental artifacts. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q5: How should I store this compound powder and stock solutions?

This compound powder should be stored in a dry, dark place at 4°C for short-term storage or -20°C for long-term storage.[4] It is sensitive to light, oxidation, and moisture.[1] Stock solutions in DMSO should be stored at -20°C, aliquoted to avoid repeated freeze-thaw cycles, and protected from light.[4]

Solubility Data

The following table summarizes the known solubility of this compound in various solvents. Precise quantitative values in DMSO are not consistently reported, but it is the standard solvent for achieving high-concentration stock solutions.

SolventSolubilitySource
Water< 0.1 mg/mL (at 21°C)[3]
DMSOSoluble / Slightly Soluble[1][4]
MethanolSlightly Soluble (enhanced by heating)[1]
Dimethyl Formamide (DMF)Soluble[5]

Troubleshooting Guide

Problem: My this compound precipitated immediately after I added the stock solution to my cell culture medium.

  • Question: I dissolved this compound in DMSO, but when I diluted it in the medium, the solution turned cloudy. What went wrong?

  • Answer: This is a common issue known as "crashing out," which occurs when the hydrophobic compound is rapidly transferred from an organic solvent to an aqueous one.

    • Solution 1: Decrease Final Concentration: Your target concentration may exceed this compound's solubility limit in the medium. Try working with a lower final concentration. A study on hamster embryonic cells used concentrations in the range of 5-10 µM successfully.[6]

    • Solution 2: Use Pre-warmed Medium: Adding the stock solution to cold medium can decrease solubility. Always use medium that has been pre-warmed to 37°C.

    • Solution 3: Modify Dilution Technique: Instead of adding the stock directly to the full volume of medium, add the small volume of stock solution to your culture plate well and then gently add the pre-warmed medium on top, mixing immediately but gently. Alternatively, create an intermediate dilution in pre-warmed medium first.

Problem: My experimental results are inconsistent between wells and between experiments.

  • Question: I'm seeing high variability in cell viability or other endpoints. Could this be a solubility issue?

  • Answer: Yes, inconsistent results are a hallmark of solubility problems. If this compound precipitates, its effective concentration will vary significantly.

    • Solution 1: Visual Inspection: Before adding the compound to your cells, prepare the final dilution in a separate tube and visually inspect it for any signs of precipitation or cloudiness against a dark background.

    • Solution 2: Perform a Solubility Test: Systematically determine the maximum soluble concentration in your specific cell culture medium (see protocol below). This will define the upper limit for your experiments.

    • Solution 3: Ensure Homogeneity: After adding the compound to the medium, mix thoroughly but gently to ensure a homogenous solution before dispensing it to the cell plates.

Problem: I see crystals in my frozen this compound stock solution.

  • Question: I thawed my DMSO stock of this compound and noticed solid crystals. Can I still use it?

  • Answer: The compound may have precipitated out of the DMSO during storage.

    • Solution: Before use, warm the vial in a 37°C water bath for a few minutes and vortex thoroughly to ensure all crystals are completely redissolved. Visually inspect the solution to confirm it is clear before making your dilutions. If the crystals do not redissolve, the stock may be compromised.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes how to prepare a 10 mM stock solution in DMSO.

  • Calculate Required Mass: this compound has a molecular weight of 248.19 g/mol . To make 1 mL of a 10 mM stock solution, you will need:

    • Mass = 10 mmol/L * 0.001 L * 248.19 g/mol = 0.00248 g = 2.48 mg

  • Weighing: Carefully weigh out 2.48 mg of this compound powder in a microcentrifuge tube. As this is a hazardous compound, use appropriate personal protective equipment (PPE).

  • Dissolving: Add 1 mL of high-purity, sterile DMSO to the tube.

  • Solubilization: Vortex the tube vigorously for 1-2 minutes. If necessary, briefly sonicate or warm the tube in a 37°C water bath to aid dissolution. Ensure the solution is completely clear with no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes. Store at -20°C.

Protocol 2: Dilution of this compound into Cell Culture Media

This protocol provides a reliable method for diluting the DMSO stock to a final concentration of 10 µM in a 6-well plate (2 mL volume per well).

  • Pre-warm Media: Place your complete cell culture medium (containing serum and other supplements) in a 37°C water bath.

  • Prepare Intermediate Dilution (Optional but Recommended):

    • In a sterile microcentrifuge tube, add 99 µL of pre-warmed medium.

    • Add 1 µL of your 10 mM this compound stock solution to the medium.

    • Mix immediately by gentle pipetting or flicking the tube. This creates a 100 µM intermediate solution.

  • Final Dilution:

    • Add 1.8 mL of pre-warmed complete medium to each well of your 6-well plate.

    • Add 200 µL of the 100 µM intermediate solution to each well. This brings the total volume to 2 mL and the final this compound concentration to 10 µM. The final DMSO concentration will be 0.1%.

    • Alternatively, for direct dilution, add 2 µL of the 10 mM stock to 2 mL of medium.

  • Mix and Incubate: Gently swirl the plate to ensure even distribution of the compound. Place the plate in the incubator.

Visualized Workflows and Pathways

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_application Cell Treatment weigh Weigh this compound Powder add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex / Warm (Ensure Clear Solution) add_dmso->dissolve aliquot Aliquot & Store at -20°C dissolve->aliquot thaw Thaw Stock Aliquot dilute Dilute Stock into Pre-warmed Media thaw->dilute prewarm Pre-warm Media to 37°C prewarm->dilute mix Mix Gently & Thoroughly dilute->mix add_to_cells Add to Cell Culture mix->add_to_cells incubate Incubate add_to_cells->incubate

Caption: Experimental workflow for preparing and using this compound.

G cluster_cell Mammalian Cell FF This compound (Pro-drug) Activation Metabolic Activation (Nitroreductases) FF->Activation Reactive Reactive Nitroso Intermediates Activation->Reactive Adducts DNA Adduct Formation Reactive->Adducts Damage DNA Strand Breaks & Lesions Adducts->Damage DDR DNA Damage Response (ATM/ATR Signaling) Damage->DDR Outcome Cell Cycle Arrest Apoptosis Mutagenesis DDR->Outcome

Caption: this compound's proposed mechanism of genotoxicity.

References

troubleshooting variability in Furylfuramide Ames test results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Furylfuramide Ames test results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a positive control in the Ames test?

A1: this compound (also known as AF-2) is a nitrofuran derivative that was formerly used as a food preservative in Japan. It was later found to be a potent mutagen and carcinogen.[1][2] Due to its well-established mutagenic activity, it can be used as a positive control in the Ames test to ensure the assay is performing correctly and is capable of detecting mutagens.

Q2: What is the general mechanism of this compound's mutagenicity?

A2: this compound's mutagenicity is dependent on its metabolic activation, which is primarily carried out by bacterial nitroreductases. These enzymes reduce the nitro group of this compound, generating reactive electrophilic intermediates. These intermediates can then bind to DNA, forming DNA adducts, which can lead to mutations if not properly repaired. The process can also generate reactive oxygen species, causing oxidative DNA damage.

Q3: Does the presence of S9 metabolic activation mix affect this compound's mutagenicity in the Ames test?

A3: The effect of the S9 mix on this compound's mutagenicity can be complex. While bacterial nitroreductases are the primary activators, the mammalian microsomal enzymes in the S9 mix can sometimes further metabolize the reactive intermediates of this compound into inactive forms.[2] This can lead to a decrease in the number of revertant colonies observed in the presence of S9. Therefore, it is crucial to test this compound both with and without S9 to fully characterize its mutagenic potential and to observe this deactivation phenomenon.

Q4: Which Salmonella typhimurium strains are most sensitive to this compound?

A4: this compound is known to be effective in inducing mutations in various Salmonella typhimurium strains. Strains such as TA98 and TA100 are commonly used and are sensitive to this compound.[3] TA98 is designed to detect frameshift mutations, while TA100 detects base-pair substitutions. Using a panel of tester strains is recommended to capture the full mutagenic profile of a compound.

Troubleshooting Guide

Q1: I am seeing a lower than expected number of revertant colonies with my this compound positive control. What could be the cause?

A1: There are several potential reasons for a weak positive control response with this compound:

  • S9 Deactivation: As mentioned in the FAQs, the S9 mix can deactivate the mutagenic metabolites of this compound.[2] Ensure you are running parallel experiments with and without S9 to observe the expected higher mutagenicity in the absence of S9.

  • Suboptimal this compound Concentration: The dose-response curve for mutagens is not always linear. At very high concentrations, cytotoxic effects can lead to a decrease in revertant colonies. Conversely, a concentration that is too low will not induce a significant number of reversions. It is important to use a freshly prepared solution of this compound and to test a range of concentrations to find the optimal dose for a strong positive response.

  • Bacterial Strain Viability: The health and viability of your bacterial tester strains are critical. Ensure that your cultures are fresh and have been properly maintained. Perform a viability count for each experiment.

  • Reagent Issues: Check the expiration dates and proper storage of all reagents, including the components of the S9 mix, top agar (B569324), and minimal glucose agar plates.

Q2: The number of revertant colonies in my this compound plates varies significantly between replicates. How can I improve consistency?

A2: High variability between replicates can be attributed to several factors:

  • Inconsistent Pipetting: Precision in pipetting is crucial, especially when preparing serial dilutions of this compound and dispensing small volumes of bacterial culture and S9 mix. Ensure your pipettes are calibrated and use proper pipetting techniques.

  • Uneven Plating: Ensure the top agar is evenly distributed across the surface of the minimal glucose agar plate. Tilting and rotating the plate gently after pouring the top agar can help achieve a uniform layer.

  • Incubation Conditions: Inconsistent temperature or humidity within the incubator can lead to variable growth rates. Ensure your incubator is properly calibrated and provides a stable environment.

  • Contamination: Contamination of your bacterial cultures, media, or reagents can interfere with the growth of the tester strains and lead to inconsistent results. Strict aseptic technique is essential.

Q3: I am observing a "zone of killing" (a clear area with no bacterial growth) around the disk in my this compound plates, and the revertant colony count is low. What does this indicate?

A3: A zone of killing is indicative of the cytotoxic (cell-killing) effects of this compound at high concentrations. This is a common observation with potent mutagens. The concentration of this compound is highest at the center where it is applied and diffuses outwards, creating a concentration gradient. Where the concentration is too high, it kills the bacteria, preventing any mutations from being observed. As the concentration decreases with distance from the center, you should see a ring of revertant colonies where the concentration is mutagenic but not overly toxic. If the zone of killing is very large and the number of revertants is low, you may need to use a lower concentration of this compound.

Data Presentation

The following table provides an illustrative example of expected results for a this compound Ames test, demonstrating a dose-dependent increase in revertant colonies and the effect of S9 metabolic activation. Note that these are representative values and actual results may vary.

This compound Concentration (µ g/plate )Salmonella StrainMetabolic Activation (S9)Mean Revertant Colonies ± SD (per plate)
0 (Vehicle Control)TA98-S925 ± 5
0.01TA98-S9150 ± 15
0.1TA98-S9850 ± 70
1.0TA98-S92500 ± 200
0 (Vehicle Control)TA98+S930 ± 6
0.01TA98+S980 ± 10
0.1TA98+S9400 ± 35
1.0TA98+S91200 ± 110
0 (Vehicle Control)TA100-S9120 ± 12
0.01TA100-S9500 ± 45
0.1TA100-S92800 ± 250
1.0TA100-S9>5000 (confluent)
0 (Vehicle Control)TA100+S9130 ± 15
0.01TA100+S9300 ± 28
0.1TA100+S91500 ± 140
1.0TA100+S93500 ± 300

Experimental Protocols

Ames Test Protocol for this compound (Plate Incorporation Method)

This protocol is adapted from standard Ames test procedures and includes specific considerations for testing this compound.

1. Preparation of Bacterial Strains:

  • Inoculate a single colony of Salmonella typhimurium tester strains (e.g., TA98 and TA100) into separate flasks containing Oxoid Nutrient Broth No. 2.

  • Incubate overnight at 37°C with shaking (approximately 120 rpm) to reach a cell density of 1-2 x 10⁹ cells/mL.

2. Preparation of Reagents:

  • This compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, prepare serial dilutions to achieve the desired concentrations per plate.

  • S9 Mix: If using metabolic activation, prepare the S9 mix fresh on the day of the experiment. The S9 fraction (from Aroclor 1254-induced rat liver, for example) is combined with a cofactor solution (e.g., NADP+ and glucose-6-phosphate). Keep the S9 mix on ice.

  • Top Agar: Prepare molten top agar (0.6% agar, 0.5% NaCl) and supplement it with a trace amount of L-histidine and D-biotin. Maintain the top agar at 45°C in a water bath.

3. Test Procedure:

  • To sterile test tubes, add the following in order:

    • 2.0 mL of molten top agar.

    • 0.1 mL of the overnight bacterial culture.

    • 0.1 mL of the this compound solution (or vehicle control).

    • 0.5 mL of S9 mix or phosphate (B84403) buffer (for experiments without S9).

  • Vortex the tube gently for 3 seconds.

  • Pour the mixture onto the surface of a minimal glucose agar plate.

  • Gently tilt and rotate the plate to ensure even distribution of the top agar.

  • Allow the top agar to solidify completely.

4. Incubation and Colony Counting:

  • Invert the plates and incubate them at 37°C for 48-72 hours in the dark.

  • Count the number of revertant colonies on each plate.

5. Positive and Negative Controls:

  • Negative Control: Use the solvent for this compound as the negative (vehicle) control.

  • Positive Controls:

    • Without S9: For TA98, use a known direct-acting frameshift mutagen (e.g., 2-nitrofluorene). For TA100, use a direct-acting base-pair substitution mutagen (e.g., sodium azide).

    • With S9: Use a known pro-mutagen that requires metabolic activation (e.g., 2-aminoanthracene) for both strains.

Visualizations

Furylfuramide_Ames_Test_Workflow This compound Ames Test Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis bacterial_culture Overnight Bacterial Culture (e.g., TA98, TA100) mixing Combine in Test Tube: 1. Top Agar 2. Bacterial Culture 3. This compound/Vehicle 4. S9 Mix/Buffer bacterial_culture->mixing furylfuramide_sol This compound Solutions (Serial Dilutions) furylfuramide_sol->mixing s9_mix S9 Mix / Buffer s9_mix->mixing top_agar Molten Top Agar (with Histidine/Biotin) top_agar->mixing plating Pour onto Minimal Glucose Agar Plate mixing->plating incubation Incubate at 37°C (48-72 hours) plating->incubation counting Count Revertant Colonies incubation->counting results Analyze Results (Compare to Controls) counting->results

This compound Ames Test Experimental Workflow

Furylfuramide_Mutagenicity_Pathway Proposed Mutagenic Pathway of this compound This compound This compound (Pro-mutagen) Nitroreductase Bacterial Nitroreductase This compound->Nitroreductase Reduction of nitro group ReactiveIntermediates Reactive Electrophilic Intermediates Nitroreductase->ReactiveIntermediates DNA Bacterial DNA ReactiveIntermediates->DNA Covalent Binding ROS Reactive Oxygen Species (ROS) ReactiveIntermediates->ROS Generates DNA_Adducts DNA Adducts DNA->DNA_Adducts OxidativeDamage Oxidative DNA Damage DNA->OxidativeDamage Mutation DNA Mutation (Reversion to His+) DNA_Adducts->Mutation Leads to ROS->DNA Attacks OxidativeDamage->Mutation Can cause

Proposed Mutagenic Pathway of this compound

Troubleshooting_Logic Troubleshooting Variability in this compound Ames Test start Variable Results Observed q1 Are revertant counts consistently low for positive control? start->q1 q2 Is there high variability between replicate plates? start->q2 q3 Is a 'zone of killing' observed? start->q3 q1->q2 No a1 Check S9 deactivation effect. Verify this compound concentration. Assess bacterial viability. Check reagent integrity. q1->a1 Yes q2->q3 No a2 Review pipetting technique. Ensure even plating of top agar. Verify incubator stability. Reinforce aseptic technique. q2->a2 Yes a3 Indicates cytotoxicity. Consider lowering the This compound concentration. q3->a3 Yes end Consistent Results q3->end No a1->end a2->end a3->end

Troubleshooting Logic for this compound Ames Test

References

Optimizing Furylfuramide Exposure for In Vitro Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing experimental conditions when working with Furylfuramide (B1674289) (also known as AF-2) in vitro. This compound, a synthetic nitrofuran derivative, is a known mutagen and carcinogen, making precise concentration selection and experimental design critical for obtaining reproducible and meaningful results. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and stock concentration for this compound?

A1: this compound has slight solubility in DMSO and methanol. It is recommended to prepare a high-concentration stock solution, for example, 10 mM in DMSO. Store this stock solution at -20°C, protected from light, as this compound is light-sensitive.[1] For cell-based assays, the final DMSO concentration in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q2: My this compound solution precipitates when added to the cell culture medium. What should I do?

A2: Precipitation, or "crashing out," is a common issue with hydrophobic compounds like this compound when a concentrated DMSO stock is diluted into an aqueous buffer or medium. To mitigate this:

  • Pre-warm the medium: Always use cell culture medium pre-warmed to 37°C.

  • Use serial dilutions: Instead of a single large dilution, perform serial dilutions of your stock in pre-warmed medium.

  • Increase mixing: Add the this compound stock dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion.

  • Lower the final concentration: If precipitation persists, the desired final concentration may exceed its aqueous solubility. Consider lowering the working concentration.

  • Perform a solubility test: Determine the maximum soluble concentration of this compound in your specific cell culture medium by preparing a serial dilution and observing for precipitation.

Q3: What is a good starting concentration range for cytotoxicity experiments with this compound?

A3: Based on available data, a broad concentration range should be tested initially to determine the cytotoxic potential in your specific cell line. A range of 0.1 µM to 100 µM is a reasonable starting point for a dose-response experiment. Studies on Syrian hamster embryonic fibroblasts have shown neoplastic transformation at concentrations of 5-10 µM.[2] The cytotoxic effects can also be dependent on cell density.[3]

Q4: How long should I expose my cells to this compound?

A4: The optimal exposure time will depend on the endpoint being measured. For acute cytotoxicity, a 24 to 72-hour exposure is common. For DNA damage and cell transformation studies, both short (e.g., 6 hours) and longer (e.g., 24 hours) exposures have been used.[2] A time-course experiment is recommended to determine the ideal duration for your specific experimental goals.

Troubleshooting Guides

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicate wells - Uneven cell seeding- Incomplete dissolution or precipitation of this compound- Edge effects in the culture plate- Ensure a single-cell suspension before seeding.- Follow the recommended procedures to prevent precipitation (see FAQ Q2).- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
No observable effect at tested concentrations - Concentration is too low- Incubation time is too short- Cell line is resistant- this compound has degraded- Test a higher concentration range.- Increase the incubation time.- Consider using a different, potentially more sensitive, cell line.- Prepare fresh dilutions from a properly stored stock solution for each experiment. This compound is sensitive to light and moisture.[3]
Excessive cell death even at low concentrations - The compound is highly cytotoxic to the chosen cell line- Solvent concentration is too high- Use a lower concentration range.- Reduce the incubation time.- Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).

Quantitative Data Summary

Cell LineEffect ObservedEffective ConcentrationExposure TimeCitation
Syrian Hamster Embryonic FibroblastsNeoplastic Transformation5 - 10 µM24 hours[2]
Chinese Hamster V-79CytotoxicityCell density-dependentNot specified[3]
Mouse L-929CytotoxicityCell density-dependentNot specified[3]

Experimental Protocols

Protocol 1: Determining this compound Cytotoxicity using the MTT Assay

This protocol is a standard method to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • 96-well clear-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete cell culture medium from a 10 mM DMSO stock.

  • Cell Treatment: Remove the overnight culture medium from the cells and add 100 µL of the 2X this compound dilutions to the respective wells. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DCFH-DA (10 mM stock in DMSO)

  • H₂O₂ (positive control)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Cell Treatment: Treat cells with various concentrations of this compound for the desired time. Include positive (H₂O₂) and negative controls.

  • DCFH-DA Loading: Remove the treatment medium and wash the cells twice with warm PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well and incubate for 30-45 minutes at 37°C in the dark.

  • Measurement: Remove the DCFH-DA solution and wash the cells twice with warm PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity with a microplate reader (excitation ~495 nm, emission ~525 nm) or visualize under a fluorescence microscope.

Protocol 3: Immunofluorescence Staining for γH2AX (DNA Double-Strand Breaks)

This protocol allows for the visualization and quantification of DNA double-strand breaks through the detection of phosphorylated H2AX (γH2AX) foci.

Materials:

  • Cells grown on coverslips in a multi-well plate

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.3% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against γH2AX

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired time to induce DNA damage.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.3% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with 5% BSA for 1 hour.

  • Primary Antibody Incubation: Incubate with anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash with PBS, counterstain with DAPI, and mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging and Analysis: Visualize and capture images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus.

Signaling Pathways and Experimental Workflows

This compound is known to induce genotoxicity, likely through the generation of reactive oxygen species (ROS) and the formation of DNA adducts. This leads to the activation of the DNA Damage Response (DDR) pathway.

Furylfuramide_Mechanism This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Induces DNA_Damage DNA Damage (Double-Strand Breaks) ROS->DNA_Damage Causes ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Activates Chk1_Chk2 Chk1/Chk2 Kinases ATM_ATR->Chk1_Chk2 Phosphorylates DNA_Repair DNA Repair ATM_ATR->DNA_Repair Activates Cell_Cycle_Arrest Cell Cycle Arrest Chk1_Chk2->Cell_Cycle_Arrest Initiates Apoptosis Apoptosis Chk1_Chk2->Apoptosis Can lead to

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture Compound_Prep 2. This compound Dilution Cell_Culture->Compound_Prep Treatment 3. Cell Treatment Compound_Prep->Treatment Incubation 4. Incubation Treatment->Incubation Cytotoxicity 5a. Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity ROS_Detection 5b. ROS Detection (e.g., DCFH-DA) Incubation->ROS_Detection DNA_Damage_Assay 5c. DNA Damage Assay (e.g., γH2AX) Incubation->DNA_Damage_Assay Data_Analysis 6. Data Analysis Cytotoxicity->Data_Analysis ROS_Detection->Data_Analysis DNA_Damage_Assay->Data_Analysis IC50 IC50 Determination Data_Analysis->IC50 Mechanism Mechanism Elucidation Data_Analysis->Mechanism

Caption: General experimental workflow for in vitro studies of this compound.

Troubleshooting_Logic node_rect node_rect Start Experiment Start Problem Unexpected Results? Start->Problem Precipitation Precipitation? Problem->Precipitation Yes Variability High Variability? Problem->Variability No Precipitation->Variability No Solubility_Check Check Solubility Protocol Precipitation->Solubility_Check Yes No_Effect No Effect? Variability->No_Effect No Seeding_Check Review Cell Seeding Variability->Seeding_Check Yes Concentration_Check Adjust Concentration/Time No_Effect->Concentration_Check Yes Success Experiment Successful No_Effect->Success No Solubility_Check->Start Seeding_Check->Start Concentration_Check->Start

Caption: Logical workflow for troubleshooting common experimental issues.

References

Technical Support Center: Mitigating Furylfuramide Cytotoxicity in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers investigating the cytotoxic effects of Furylfuramide (B1674289) (AF-2) and strategies to mitigate this toxicity in non-cancerous cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it cytotoxic?

This compound, also known as AF-2, is a synthetic nitrofuran derivative that was formerly used as a food preservative in Japan. It was banned in 1974 after being identified as a potent mutagen and carcinogen.[1] Its cytotoxicity stems from the reduction of its nitro group within cells. This process generates reactive intermediates and reactive oxygen species (ROS), which can cause extensive damage to cellular macromolecules, including DNA, RNA, and proteins, ultimately leading to cell death.[1]

Q2: What is the primary mechanism of this compound-induced cytotoxicity in non-cancerous cells?

The primary mechanism is oxidative stress. The metabolic activation of this compound's nitro group leads to a cycle of reduction and re-oxidation, producing superoxide (B77818) radicals and other ROS. This surge in ROS overwhelms the cell's antioxidant defenses, leading to lipid peroxidation, protein damage, and DNA strand breaks. This cellular damage can trigger apoptotic cell death pathways.

Q3: Can the cytotoxicity of this compound be mitigated in vitro?

Yes, studies on related nitrofurans suggest that the cytotoxic effects can be mitigated by co-treatment with antioxidants. Antioxidants can help to neutralize the excessive ROS produced by this compound metabolism, thereby reducing cellular damage and improving cell viability. N-acetylcysteine (NAC) is a commonly used antioxidant for this purpose due to its ability to replenish intracellular glutathione (B108866) (GSH), a major cellular antioxidant.

Q4: What concentrations of N-acetylcysteine (NAC) are typically non-toxic to cells and effective in reducing cytotoxicity?

The optimal concentration of NAC can be cell-line dependent. It is recommended to perform a dose-response experiment to determine the highest non-toxic concentration of NAC for your specific cell line. However, studies have shown that NAC concentrations between 1 mM and 10 mM are generally non-toxic to a variety of cell lines, including A549 lung epithelial cells, and can be effective in mitigating drug-induced cytotoxicity.[2] For example, a concentration of 0.5 mM NAC has been shown to provide maximum protection against lead nitrate-induced oxidative stress in HepG2 cells.[3]

Troubleshooting Guides

Problem 1: High variability in cytotoxicity assay results.

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and practice consistent pipetting technique.
Edge Effects in Microplates Evaporation from the outer wells can concentrate compounds. To mitigate this, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data.
Compound Instability Prepare fresh stock solutions of this compound and antioxidants for each experiment, as they can degrade over time.
Bubbles in Wells Inspect plates for bubbles before reading absorbance. If present, gently pop them with a sterile pipette tip.

Problem 2: Antioxidant treatment does not reduce this compound cytotoxicity.

Possible Cause Troubleshooting Step
Suboptimal Antioxidant Concentration Perform a dose-response curve for the antioxidant to determine the most effective, non-toxic concentration for your cell line.
Timing of Treatment The timing of antioxidant addition is critical. For optimal protection, it is best to pre-treat the cells with the antioxidant for a short period (e.g., 1-2 hours) before adding this compound, or to co-treat with both compounds simultaneously.
Incorrect Assay Endpoint The protective effects of the antioxidant may be more evident at specific time points. Consider performing a time-course experiment to identify the optimal endpoint for your assay.

Data Presentation

Table 1: Cytotoxicity of this compound in Non-Cancerous Cell Lines

Table 2: Example of Antioxidant Mitigation of Toxin-Induced Cytotoxicity

This table provides an example based on the protective effects of N-acetylcysteine (NAC) against lead nitrate-induced cytotoxicity in HepG2 cells, which can serve as a model for experiments with this compound.

ToxinCell LineAntioxidant (Concentration)Toxin Concentration% Increase in Cell Viability (approx.)
Lead Nitrate (B79036)HepG2NAC (0.125 mM)30 µg/mL~15%
Lead NitrateHepG2NAC (0.25 mM)30 µg/mL~25%
Lead NitrateHepG2NAC (0.5 mM)30 µg/mL~40%

(Data adapted from a study on lead nitrate cytotoxicity, demonstrating the principle of NAC-mediated protection.)

Experimental Protocols

Protocol 1: Determining this compound Cytotoxicity using the MTT Assay

This protocol is for assessing the effect of this compound on the viability of a non-cancerous adherent cell line.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of 5 mg/mL MTT solution in PBS to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank well (medium and DMSO only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: Mitigating this compound Cytotoxicity with N-acetylcysteine (NAC)

This protocol outlines how to assess the protective effect of NAC against this compound-induced cytotoxicity.

  • Cell Seeding: Follow step 1 from Protocol 1.

  • Compound Treatment:

    • Prepare stock solutions of this compound and NAC.

    • Prepare two sets of serial dilutions of this compound in culture medium.

    • To one set of dilutions, add a constant, non-toxic concentration of NAC (e.g., 1 mM, 5 mM, or a pre-determined optimal concentration).

    • Remove the medium from the cells and add 100 µL of the prepared media (this compound alone and this compound with NAC).

    • Include controls: vehicle only, NAC only, and a range of this compound concentrations.

    • Incubate for the desired exposure time.

  • Cytotoxicity Assessment:

    • Perform either the MTT assay (as described in Protocol 1) or an LDH assay to measure cytotoxicity. For the LDH assay, collect the cell culture supernatant to measure released lactate (B86563) dehydrogenase, which is an indicator of cell membrane damage.

  • Data Analysis:

    • Calculate the IC50 of this compound in the absence and presence of NAC.

    • A significant increase in the IC50 value in the presence of NAC indicates a protective effect.

    • Alternatively, compare the percentage of viability at each this compound concentration with and without NAC.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis seed_cells Seed non-cancerous cells in 96-well plate prepare_ff Prepare this compound serial dilutions seed_cells->prepare_ff prepare_nac Prepare NAC solution seed_cells->prepare_nac treat_ff Treat cells with this compound prepare_ff->treat_ff treat_ff_nac Co-treat cells with this compound and NAC prepare_ff->treat_ff_nac prepare_nac->treat_ff_nac incubate Incubate for 24-72 hours treat_ff->incubate treat_ff_nac->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt dissolve Dissolve formazan crystals incubate_mtt->dissolve read_absorbance Read absorbance at 570 nm dissolve->read_absorbance calc_viability Calculate % cell viability read_absorbance->calc_viability determine_ic50 Determine IC50 values calc_viability->determine_ic50 compare Compare IC50 with and without NAC determine_ic50->compare

Caption: Experimental workflow for assessing the mitigation of this compound cytotoxicity.

signaling_pathway cluster_damage Cellular Damage cluster_response Cellular Response This compound This compound Nitro_Reduction Intracellular Nitro-Reduction This compound->Nitro_Reduction ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) Nitro_Reduction->ROS DNA_Damage DNA Damage (Strand Breaks) ROS->DNA_Damage Protein_Damage Protein Oxidation ROS->Protein_Damage Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Antioxidants Antioxidants (e.g., N-acetylcysteine) Antioxidants->ROS neutralizes DDR DNA Damage Response (ATM/ATR activation) DNA_Damage->DDR Apoptosis Apoptosis (Cell Death) Protein_Damage->Apoptosis Lipid_Peroxidation->Apoptosis DDR->Apoptosis

Caption: this compound-induced cytotoxicity and mitigation by antioxidants.

References

Technical Support Center: Improving Reproducibility of Furylfuramide Carcinogenicity Data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the reproducibility of Furylfuramide (B1674289) (AF-2) carcinogenicity data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its carcinogenicity a concern?

A1: this compound, also known as AF-2, is a synthetic nitrofuran derivative that was previously used as a food preservative in Japan. It was banned in 1974 after studies revealed its mutagenic properties in bacteria and subsequent confirmation of its carcinogenicity in rodents.[1] It has been shown to cause various benign and malignant tumors in animals.[1][2]

Q2: What are the main challenges in reproducing historical this compound carcinogenicity data?

A2: Many of the original studies on this compound were conducted in the 1970s.[1][3][4] Reproducibility challenges can arise from variations in experimental protocols that may not have been as standardized as they are today. Key factors include differences in animal strains, diet, dose formulation and administration, and histopathological evaluation criteria.

Q3: What are the known target organs for this compound-induced carcinogenicity?

A3: Studies in rodents have identified several target organs for this compound's carcinogenic effects. These include the mammary glands, stomach, esophagus, and lungs.[1][2] One study specifically observed squamous cell carcinoma of the forestomach in mice.[2]

Q4: How is this compound metabolized to a carcinogenic substance?

A4: this compound is a pro-carcinogen that requires metabolic activation to exert its genotoxic effects. The primary activation pathway involves the reduction of its nitro group by nitroreductase enzymes, a process that can be influenced by the metabolic capabilities of the host and their gut microbiota.[5][6] This activation leads to the formation of reactive intermediates that can bind to DNA, forming adducts and causing genetic damage.

Q5: What type of DNA damage does this compound cause and which repair pathways are involved?

A5: As a nitroaromatic compound, this compound is known to cause DNA damage, including the formation of DNA adducts.[2] The resulting damage can trigger several DNA repair pathways. The primary mechanisms for repairing damage from alkylating agents and bulky adducts, which are characteristic of activated nitroaromatics, include Base Excision Repair (BER) and Nucleotide Excision Repair (NER).[5][7]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during in vitro and in vivo experiments with this compound.

Ames Test (Bacterial Reverse Mutation Assay)
Problem Possible Cause(s) Recommended Solution(s)
High background (spontaneous revertant) counts Contamination of bacterial strains or reagents.Use fresh, verified bacterial stocks. Ensure all media, water, and plasticware are sterile.
Instability of the test compound in the assay medium.Prepare fresh solutions of this compound for each experiment. Protect solutions from light.
Low or no induction of revertants with positive controls Inactive S9 mix for metabolic activation.Verify the activity of the S9 fraction with known pro-mutagens (e.g., 2-aminoanthracene). Use a fresh, properly stored batch of S9.
Sub-optimal concentration of the positive control.Re-evaluate the concentration of the positive control used.
Inconsistent results between replicate plates Uneven distribution of bacteria, S9 mix, or test compound.Ensure thorough mixing of the top agar (B569324) before pouring. Pipette accurately and consistently.
Temperature fluctuations during incubation.Use a calibrated incubator and ensure a stable temperature of 37°C.
Toxicity to bacterial strains at low concentrations High reactivity of this compound or its metabolites.Perform a preliminary toxicity assay to determine the appropriate concentration range. Reduce the concentration of this compound.
Rodent Carcinogenicity Bioassay
Problem Possible Cause(s) Recommended Solution(s)
High mortality in control and low-dose groups Underlying health issues in the animal colony.Source animals from a reputable vendor with a comprehensive health monitoring program. Acclimatize animals properly before starting the study.
Stress from handling or gavage.Ensure all animal handlers are properly trained in low-stress techniques. Consider alternative dosing methods like dietary administration if appropriate.
Variable tumor incidence within the same dose group Genetic drift in the animal strain.Use a well-characterized and genetically stable rodent strain.
Inconsistent dose administration.Calibrate dosing equipment regularly. Ensure dose formulations are homogenous and stable.
Unexpected tumor types or locations Contaminants in the diet, water, or bedding.Use certified feed, purified water, and controlled bedding material.
Spontaneous tumors common to the specific rodent strain.Be aware of the background tumor rates for the chosen strain and factor this into the analysis.[1]
Difficulty in histopathological interpretation Lack of standardized criteria for lesion classification.Employ a board-certified veterinary pathologist. Use a standardized nomenclature for neoplastic and non-neoplastic lesions. Conduct a blinded peer review of the pathology data.

Experimental Protocols

Ames Test for this compound Mutagenicity

This protocol is based on the standard plate incorporation method.

1. Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

  • Escherichia coli tester strain (e.g., WP2 uvrA)

  • Top agar (0.6% agar, 0.5% NaCl) supplemented with biotin (B1667282) and a trace of histidine

  • Minimal glucose agar plates

  • This compound (analytical grade)

  • Positive controls (e.g., sodium azide (B81097) for TA1535, 2-nitrofluorene (B1194847) for TA98)

  • S9 fraction (from Aroclor 1254-induced rat liver) and cofactor solution (NADP, G6P)

  • Sterile glassware and plasticware

2. Procedure:

  • Prepare overnight cultures of the tester strains in nutrient broth at 37°C with shaking.

  • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

  • To 2 mL of molten top agar (kept at 45°C), add 0.1 mL of the bacterial culture and 0.1 mL of the this compound solution (or solvent control).

  • For assays requiring metabolic activation, add 0.5 mL of the S9 mix to the top agar. For assays without activation, add 0.5 mL of phosphate (B84403) buffer.

  • Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.

  • Allow the top agar to solidify.

  • Incubate the plates in the dark at 37°C for 48-72 hours.

  • Count the number of revertant colonies on each plate.

In Vivo Rodent Carcinogenicity Study of this compound

This protocol provides a general framework based on current best practices.

1. Animals and Husbandry:

  • Species and Strain: Use two rodent species, typically Fischer 344 rats and B6C3F1 mice.

  • Age and Sex: Start the study with young adult animals (6-8 weeks old). Use at least 50 animals of each sex per group.

  • Housing: House animals in a controlled environment (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with free access to certified rodent chow and water.

2. Dose Formulation and Administration:

  • Dose Selection: Base dose levels on subchronic toxicity studies, aiming for a high dose that induces minimal to moderate toxicity without significantly affecting lifespan (Maximum Tolerated Dose - MTD). Include at least two lower dose levels and a concurrent control group.

  • Formulation: Prepare this compound in a suitable vehicle (e.g., corn oil for gavage, or mixed into the feed). Ensure the stability and homogeneity of the formulation.

  • Administration: Administer the test substance daily for the duration of the study. Oral gavage or dietary administration are common routes.

3. Study Duration:

  • Mice: 18-24 months.

  • Rats: 24 months.

4. Observations and Examinations:

  • Clinical Observations: Conduct and record clinical observations at least once daily.

  • Body Weight and Food Consumption: Measure and record body weight weekly for the first 13 weeks and monthly thereafter. Measure food consumption weekly.

  • Hematology and Clinical Chemistry: Conduct analyses at terminal sacrifice.

  • Necropsy and Histopathology: Perform a full necropsy on all animals. Collect all organs and tissues, with special attention to target organs identified in previous studies. Process tissues for histopathological examination by a certified veterinary pathologist.

Quantitative Data Summary

The following tables summarize data from historical studies. It is important to note that these studies may not meet current reporting standards, and the data should be interpreted with caution.

Table 1: Chronic Toxicity of this compound in Rats (12-month feeding study)

Dose GroupDaily Intake (mg/kg body weight)Mean Body Weight Change (g)
Control0+350
0.0125% in diet~6+345
0.2% in diet~100+230
Source: Adapted from Miyaji, T. (1971). Acute and chronic toxicity of this compound in rats and mice. Tohoku J. exp. Med., 103: 331-369.

Table 2: Carcinogenicity of this compound in Fetal and Young Mice

Treatment GroupNumber of MiceNumber of Tumor-Bearing MiceTumor Incidence (%)
This compound (transplacental)1281511.7
This compound (postnatal)1151311.3
Control13585.9
Source: Adapted from Nomura, T. (1975). Carcinogenicity of the food additive this compound in foetal and young mice. Nature, 258(5536), 610-611.[3]

Visualizations

Signaling Pathways and Experimental Workflows

furylfuramide_carcinogenicity_workflow cluster_invitro In Vitro Mutagenicity Assessment cluster_invivo In Vivo Carcinogenicity Bioassay ames_test Ames Test (S. typhimurium, E. coli) s9_mix S9 Mix (Metabolic Activation) ames_test->s9_mix with no_s9 No S9 Mix ames_test->no_s9 without rodent_model Rodent Model (Rats, Mice) ames_test->rodent_model Informs results_invitro Mutagenicity Data (Revertant Colonies) s9_mix->results_invitro no_s9->results_invitro ff_admin This compound Administration (e.g., Gavage, Diet) rodent_model->ff_admin chronic_exposure Chronic Exposure (18-24 months) ff_admin->chronic_exposure necropsy Necropsy & Histopathology chronic_exposure->necropsy results_invivo Carcinogenicity Data (Tumor Incidence) necropsy->results_invivo

Caption: Experimental workflow for assessing this compound carcinogenicity.

furylfuramide_activation_repair cluster_activation Metabolic Activation cluster_repair DNA Damage and Repair ff This compound (Pro-carcinogen) nitroreductase Nitroreductase (e.g., in liver, gut microbiota) ff->nitroreductase reduction reactive_intermediate Reactive Intermediate (e.g., N-hydroxylamino derivative) nitroreductase->reactive_intermediate dna_adduct DNA Adducts reactive_intermediate->dna_adduct binds to DNA dna_damage DNA Damage dna_adduct->dna_damage ber Base Excision Repair (BER) dna_damage->ber repaired by ner Nucleotide Excision Repair (NER) dna_damage->ner repaired by mutation Mutation dna_damage->mutation if unrepaired normal_cell Normal Cell Function ber->normal_cell ner->normal_cell carcinogenesis Carcinogenesis mutation->carcinogenesis

Caption: Proposed metabolic activation and DNA repair pathways for this compound.

References

addressing false positive results in Furylfuramide mutagenicity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Furylfuramide (AF-2) in mutagenicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AF-2) and why is it a concern in mutagenicity testing?

A1: this compound, also known as AF-2, is a nitrofuran derivative that was previously used as a food preservative in Japan. It was banned in 1974 after studies revealed its mutagenic properties in bacterial assays and carcinogenic potential in rodents.[1] Due to its known mutagenic activity, it is often used as a positive control in Ames tests. However, understanding the nuances of its activity is crucial for interpreting results correctly.

Q2: What is the primary mechanism of this compound's mutagenicity?

A2: this compound's mutagenicity is primarily dependent on its metabolic activation. The key step is the reduction of its 5-nitro group, a process carried out by bacterial nitroreductase enzymes. This activation is apparently necessary for its genotoxic effect.[2] The resulting reactive intermediates can then interact with DNA, leading to mutations.

Q3: What are the common bacterial strains used to test this compound mutagenicity?

A3: The most common bacterial strains used are Salmonella typhimurium TA98 and TA100. TA98 is used to detect frameshift mutations, while TA100 is used to detect base-pair substitution mutations. To investigate the role of metabolic activation, specialized strains with altered enzyme activities, such as those deficient in nitroreductase or O-acetyltransferase, are also employed.[1][3][4]

Q4: Is an external metabolic activation system (S9 mix) required to detect this compound's mutagenicity?

A4: While this compound is a direct-acting mutagen in bacteria due to their endogenous nitroreductases, the addition of a mammalian metabolic activation system (S9 mix) can influence the results. In some cases, the S9 mix can decrease the mutagenic activity of certain nitro compounds, possibly by detoxifying the reactive metabolites.

Troubleshooting Guide: Addressing False Positive Results

A "false positive" in the context of this compound often refers to a positive result that may not be relevant to mammalian systems or is influenced by specific, controllable experimental conditions.

Issue 1: High number of revertant colonies in the negative control.

  • Possible Cause: Contamination of the bacterial culture, media, or test compound. High spontaneous mutation rates can also be inherent to certain strains.

  • Troubleshooting Steps:

    • Aseptic Technique: Ensure strict aseptic techniques are followed during all manipulations.

    • Media and Reagent Sterility: Autoclave all media and solutions properly. Test for sterility by incubating a sample of the media.

    • Bacterial Stock Culture: Verify the genetic characteristics of the bacterial stock cultures.

    • Historical Control Data: Compare the spontaneous revertant counts to the laboratory's historical control data for that specific strain. A significant deviation may indicate a problem with the current batch of bacteria or reagents.

Issue 2: Positive mutagenic response observed only at very high concentrations of this compound.

  • Possible Cause: Cytotoxicity of the test compound. At high concentrations, this compound can be toxic to the bacteria, leading to a decrease in the background lawn and potentially confounding the interpretation of revertant colony counts.

  • Troubleshooting Steps:

    • Dose-Range-Finding Study: Conduct a preliminary dose-range-finding study to determine the cytotoxic concentration range of this compound for each bacterial strain.

    • Examine Background Lawn: Carefully observe the background bacterial lawn on the plates. A sparse or absent lawn at higher concentrations is an indicator of toxicity.

    • Data Interpretation: A positive response should ideally be dose-dependent and occur at non-toxic concentrations. A sharp decrease in revertants at the highest doses following a peak at mid-doses is a classic sign of cytotoxicity.

Issue 3: Discrepancy in results between standard and nitroreductase/O-acetyltransferase deficient strains.

  • Possible Cause: This is an expected outcome and a key indicator of the mechanism of action. A significantly reduced mutagenic response in nitroreductase or O-acetyltransferase deficient strains confirms that bacterial metabolic activation is responsible for the mutagenicity.

  • Troubleshooting Steps:

    • Strain Verification: Ensure the genotypes of the specialized strains are correct.

    • Comparative Analysis: Run the standard and deficient strains in parallel under identical conditions. The comparison provides valuable information about the metabolic activation pathway.

    • Interpretation: A lack of mutagenicity in the deficient strains is not a "false positive" in the standard strain but rather a confirmation of the compound's mechanism of action.

Data Presentation

The following table summarizes the mutagenic activity of this compound (AF-2) in different Salmonella typhimurium strains, illustrating the influence of metabolic activation (S9 mix) and bacterial nitroreductase. The data is based on the graphical representation from Yamada et al. (2023).

This compound (µ g/plate )StrainS9 MixMean Revertant Colonies/Plate (Approximate)
0TA100Without150
0.05TA100Without1200
0.1TA100Without2000
0.2TA100Without3000
0TA100With150
0.05TA100With800
0.1TA100With1500
0.2TA100With2500
0YG7128 (TA100 NR-)Without150
0.05YG7128 (TA100 NR-)Without600
0.1YG7128 (TA100 NR-)Without1000
0.2YG7128 (TA100 NR-)Without1500
0TA98Without30
0.05TA98Without600
0.1TA98Without1000
0.2TA98Without1500
0TA98With30
0.05TA98With400
0.1TA98With800
0.2TA98With1200
0YG7132 (TA98 NR-)Without30
0.05YG7132 (TA98 NR-)Without300
0.1YG7132 (TA98 NR-)Without500
0.2YG7132 (TA98 NR-)Without800

Note: The revertant colony counts are estimations derived from the graphical data presented in the cited source and are for illustrative purposes.

Experimental Protocols

Ames Test (Plate Incorporation Method)

This protocol is a generalized procedure for the Ames test and should be adapted based on specific laboratory guidelines and the nature of the test substance.

  • Bacterial Culture Preparation: Inoculate a single colony of the desired Salmonella typhimurium strain (e.g., TA98, TA100) into nutrient broth and incubate overnight at 37°C with shaking.

  • Test Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Create a series of dilutions to achieve the desired concentrations per plate.

  • Metabolic Activation (S9 Mix): If required, prepare the S9 mix containing liver S9 fraction, cofactors (e.g., NADP+, G6P), and buffer. Keep the S9 mix on ice.

  • Plate Incorporation:

    • To a sterile tube, add 2 ml of molten top agar (B569324) (kept at 45°C).

    • Add 0.1 ml of the overnight bacterial culture.

    • Add 0.1 ml of the test compound dilution (or solvent control/positive control).

    • Add 0.5 ml of S9 mix or a sterile buffer (for experiments without metabolic activation).

    • Vortex the tube gently and pour the contents onto a minimal glucose agar plate.

    • Tilt and rotate the plate to ensure even distribution of the top agar.

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

  • Colony Counting: After incubation, count the number of revertant colonies on each plate.

Pre-incubation Method

This method can increase the sensitivity for certain mutagens.

  • Initial Mixture: In a sterile tube, mix 0.1 ml of the bacterial culture with 0.1 ml of the test compound dilution and 0.5 ml of S9 mix or buffer.

  • Pre-incubation: Incubate this mixture at 37°C for a specified time (e.g., 20-30 minutes) with gentle shaking.

  • Plating: After incubation, add 2 ml of molten top agar to the tube, vortex gently, and pour onto a minimal glucose agar plate.

  • Incubation and Counting: Proceed with incubation and colony counting as described for the plate incorporation method.

Visualizations

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Incubation & Analysis Bacterial_Culture 1. Prepare Bacterial Culture (e.g., Salmonella TA98/TA100) Mix_Components 4. Mix Bacteria, this compound, and S9 Mix/Buffer with Top Agar Bacterial_Culture->Mix_Components Test_Compound 2. Prepare this compound Dilutions Test_Compound->Mix_Components S9_Mix 3. Prepare S9 Mix (for metabolic activation) S9_Mix->Mix_Components Pour_Plates 5. Pour onto Minimal Glucose Agar Plates Mix_Components->Pour_Plates Incubate 6. Incubate at 37°C (48-72 hours) Pour_Plates->Incubate Count_Colonies 7. Count Revertant Colonies Incubate->Count_Colonies Analyze_Data 8. Analyze and Interpret Results Count_Colonies->Analyze_Data

Caption: Workflow for the Ames Test with this compound.

Troubleshooting_False_Positives Start High Revertant Count (Potential False Positive) High_Control High Revertants in Negative Control? Start->High_Control High_Dose_Only Positive Only at Highest Concentrations? High_Control->High_Dose_Only No Contamination Check for Contamination Verify Strain Genotype High_Control->Contamination Yes Mechanism_Check Reduced Mutagenicity in NR/OAT Deficient Strains? High_Dose_Only->Mechanism_Check No Cytotoxicity Assess Cytotoxicity (Dose-Range Finding) High_Dose_Only->Cytotoxicity Yes Mechanism_Confirmed Mechanism Confirmed (Not a False Positive) Mechanism_Check->Mechanism_Confirmed Yes Valid_Positive Likely a Valid Positive Result (Dose-dependent, non-toxic) Mechanism_Check->Valid_Positive No

Caption: Troubleshooting flowchart for potential false positives.

Metabolic_Activation_Pathway This compound This compound (AF-2) Hydroxylamine N-hydroxylamino Intermediate This compound->Hydroxylamine Reduction of Nitro Group Reactive_Ester Reactive Acetoxy Ester Hydroxylamine->Reactive_Ester Acetylation DNA_Adducts DNA Adducts Reactive_Ester->DNA_Adducts Electrophilic Attack Mutations Mutations DNA_Adducts->Mutations

Caption: Metabolic activation of this compound in bacteria.

References

Technical Support Center: Understanding the Genotoxicity of Furylfuramide in the Presence of Metabolic Activation (S9 Mix)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of metabolic activation (S9 mix) on the genotoxicity of Furylfuramide (also known as AF-2).

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome when testing this compound in a bacterial reverse mutation assay (Ames test) with and without S9 mix?

A1: this compound is a known mutagen that is expected to show a strong positive response (a significant increase in revertant colonies) in the absence of the S9 mix. However, in the presence of a standard rat liver S9 mix, the genotoxicity of this compound is significantly reduced or completely abolished. This is because the S9 fraction metabolically deactivates this compound.

Q2: Why does the S9 mix decrease the genotoxicity of this compound?

A2: The genotoxicity of this compound is dependent on the reduction of its nitro group, a process carried out by nitroreductase enzymes present in the bacterial tester strains (e.g., Salmonella typhimurium). This reduction creates a reactive intermediate that can bind to DNA and cause mutations. The enzymes present in the S9 mix, particularly cytochrome P450s (CYP1A1 and CYP1A2), further metabolize this reactive intermediate into inactive, non-mutagenic products.[1]

Q3: My Ames test results for this compound show high mutagenicity without S9, but the activity is gone when I add the S9 mix. Did my experiment fail?

A3: No, this is the expected result for this compound and indicates that your assay and the S9 mix are performing correctly. This phenomenon is known as metabolic deactivation. It is crucial to test compounds both with and without S9 to identify such effects.

Q4: What are the key enzymes involved in the deactivation of this compound by the S9 mix?

A4: Studies have shown that cytochrome P450 enzymes, specifically CYP1A1 and CYP1A2 in rats and the corresponding orthologs in humans, are the primary enzymes responsible for the deactivation of the mutagenic metabolites of this compound.[1]

Q5: Should I use a different type of S9 mix (e.g., from a different species or induced with different agents) to avoid this deactivation?

A5: While different S9 preparations can have varying metabolic activities, the deactivation of this compound is a known characteristic of liver microsomal enzymes. Using a different S9 source might alter the rate of deactivation, but it is unlikely to switch the effect to metabolic activation. The standard Aroclor 1254-induced rat liver S9 is typically used. If the goal is to study the direct mutagenicity of this compound's reduced metabolites, in vitro assays without S9 or with purified bacterial nitroreductases would be more appropriate.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
No mutagenicity observed with or without S9 mix. 1. Inactive test compound. 2. Incorrect dose range (too low). 3. Bacterial tester strain issue (e.g., loss of plasmid, contamination). 4. Technical error in the assay procedure.1. Verify the identity and purity of the this compound. 2. Perform a dose-range finding study to ensure appropriate concentrations are tested. 3. Check the genotype of the tester strains and perform a new culture from a frozen stock. 4. Review the experimental protocol for any deviations. Ensure positive controls are working as expected.
High mutagenicity observed both with and without S9 mix. 1. Inactive S9 mix. 2. Insufficient amount of S9 in the mix.1. Verify the activity of the S9 mix with known pro-mutagens that require metabolic activation (e.g., 2-aminoanthracene, benzo[a]pyrene). 2. Ensure the S9 mix was prepared correctly with all necessary cofactors (e.g., NADP, G6P). Check the protein concentration of the S9 fraction.
High variability in revertant counts between replicate plates. 1. Uneven distribution of the test compound or bacteria. 2. Pipetting errors. 3. Contamination.1. Ensure thorough mixing of the top agar (B569324) before pouring. 2. Calibrate pipettes and use proper pipetting techniques. 3. Use aseptic techniques throughout the procedure. Check for contamination on the plates.

Data Presentation

The following table provides a representative summary of the expected quantitative data from a bacterial reverse mutation assay (Ames test) with this compound using Salmonella typhimurium strain TA100.

Table 1: Representative Ames Test Results for this compound with S. typhimurium TA100

Concentration (µ g/plate ) Mean Revertant Colonies (-S9) Standard Deviation (-S9) Mean Revertant Colonies (+S9) Standard Deviation (+S9)
0 (Vehicle Control)1251513018
0.013502513520
0.058505514022
0.115009012817
0.5250015011514
Positive Control (-S9)¹2800210N/AN/A
Positive Control (+S9)²N/AN/A1800150

¹ Sodium Azide (1 µ g/plate ) ² 2-Aminoanthracene (2.5 µ g/plate ) Note: This data is representative and intended to illustrate the expected trend of this compound's genotoxicity in the Ames test.

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test) - Plate Incorporation Method (adapted from OECD 471)

1. Materials:

  • Salmonella typhimurium tester strain (e.g., TA100)

  • This compound (test article)

  • S9 mix (Aroclor 1254-induced rat liver S9 with cofactors NADP and G6P)

  • Vehicle (e.g., DMSO)

  • Positive controls (e.g., Sodium Azide for -S9, 2-Aminoanthracene for +S9)

  • Minimal glucose agar plates

  • Top agar (containing a trace amount of histidine and biotin)

2. Procedure:

  • Bacterial Culture: Inoculate the tester strain into nutrient broth and incubate overnight at 37°C with shaking to reach a cell density of approximately 1-2 x 10⁹ cells/mL.

  • Preparation of Test Solutions: Prepare a series of dilutions of this compound in the chosen vehicle.

  • Plate Labeling: Label triplicate plates for each concentration of the test article, as well as for the negative (vehicle) and positive controls, for both with and without S9 mix conditions.

  • Assay:

    • To 2 mL of molten top agar (at 45°C), add:

      • 0.1 mL of the bacterial culture

      • 0.1 mL of the test article dilution (or control solution)

      • 0.5 mL of S9 mix (for +S9 conditions) or 0.5 mL of phosphate (B84403) buffer (for -S9 conditions)

    • Vortex the mixture gently and pour it evenly over the surface of a minimal glucose agar plate.

    • Allow the top agar to solidify.

  • Incubation: Invert the plates and incubate at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

Visualizations

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Mixing Mix Bacteria, Test Compound, Top Agar, and S9 Mix/Buffer Bacterial Culture->Mixing Test Compound Dilutions Test Compound Dilutions Test Compound Dilutions->Mixing S9 Mix Preparation S9 Mix Preparation S9 Mix Preparation->Mixing Plating Pour onto Minimal Agar Plates Mixing->Plating Incubation Incubate at 37°C (48-72h) Plating->Incubation Colony Counting Count Revertant Colonies Incubation->Colony Counting Data Analysis Compare to Controls Colony Counting->Data Analysis

Caption: Workflow for the Ames Test Plate Incorporation Method.

Furylfuramide_Metabolism cluster_activation Bacterial Cell (Activation) cluster_deactivation S9 Mix (Deactivation) This compound This compound (Inactive Pro-mutagen) ReactiveIntermediate Reactive Intermediate (Genotoxic) This compound->ReactiveIntermediate Bacterial Nitroreductases DNA Bacterial DNA ReactiveIntermediate->DNA DNA Adduct Formation InactiveMetabolites Inactive Metabolites (Non-genotoxic) ReactiveIntermediate_S9 Reactive Intermediate ReactiveIntermediate_S9->InactiveMetabolites Cytochrome P450s (e.g., CYP1A1, CYP1A2) Mutation Mutation DNA->Mutation

Caption: Metabolic Activation and Deactivation of this compound.

References

Technical Support Center: Overcoming Furylfuramide Precipitation in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Furylfuramide precipitation in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound, also known as AF-2, is a synthetic nitrofuran derivative.[1] Historically, it was used as a food preservative in Japan but was later withdrawn due to concerns about its mutagenicity and carcinogenicity.[1] In a research context, it is studied for its antibacterial properties, which stem from its ability to be activated by bacterial nitroreductases into reactive intermediates that can damage bacterial DNA, RNA, and proteins.

Q2: I'm observing precipitation when I add my this compound stock solution to my aqueous assay media. What is the likely cause?

A2: This phenomenon, often called "crashing out," is common for compounds with low water solubility like this compound. This compound is only slightly soluble in water (less than 0.1 mg/mL).[2] When a concentrated stock solution in an organic solvent is diluted into an aqueous medium, the this compound may no longer be soluble at the resulting concentration, leading to precipitation.

Q3: What are the best solvents for preparing a this compound stock solution?

A3: this compound is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), ethanol, and methanol (B129727) are commonly used.[2] For cell-based assays, DMSO is a frequent first choice due to its high solubilizing capacity and compatibility with many cell culture systems at low final concentrations (typically <0.5%).

Q4: How should I store my this compound stock solution to prevent degradation and precipitation?

A4: this compound is sensitive to light, oxidation, and moisture.[3] It is recommended to store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. The solid compound should be stored at 4°C under an inert atmosphere.

Q5: Could the precipitation of this compound be affecting my experimental results?

A5: Absolutely. Precipitation of your test compound is a significant source of experimental variability and can lead to inaccurate results. The actual concentration of this compound in solution will be lower and inconsistent, leading to unreliable dose-response curves and potentially false-negative results.

Troubleshooting Guide: Preventing and Resolving this compound Precipitation

This guide provides a step-by-step approach to address this compound precipitation in your experiments.

Issue 1: this compound powder is not dissolving in the chosen solvent.
Probable Cause Solution
Insufficient solvent volume.Increase the volume of the solvent gradually until the compound fully dissolves.
Inadequate mixing.Vortex the solution for 1-2 minutes. If dissolution is still incomplete, sonicate the solution in a water bath for 5-10 minutes.
Low temperature.Gently warm the solution in a 37°C water bath. Caution: Be mindful of the compound's stability at elevated temperatures.
Incorrect solvent choice.Refer to the solubility data table below. If using a less effective solvent, switch to one with higher solubilizing capacity, such as DMSO.
Issue 2: this compound precipitates upon dilution of the stock solution into aqueous media.
Probable Cause Solution
Final concentration exceeds aqueous solubility.The most direct solution is to lower the final working concentration of this compound in your assay.
Localized high concentration during dilution.Pre-warm the aqueous medium to 37°C. While vortexing the medium, add the stock solution dropwise to facilitate rapid mixing and prevent localized supersaturation.
Insufficient co-solvent in the final medium.If your experimental design allows, a slight increase in the final concentration of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) can improve solubility. Always include a vehicle control with the same co-solvent concentration.
The compound is supersaturated and thermodynamically unstable.Consider using solubility-enhancing excipients such as surfactants (e.g., Tween® 80, Pluronic® F-68) or cyclodextrins to form more stable formulations. These should be used at the lowest effective concentration and tested for effects on the assay.
Data Presentation: Solubility of this compound

The following table summarizes the known solubility of this compound in common laboratory solvents. Note that much of the available data is qualitative.

Solvent Solubility Reference
Water< 0.1 mg/mL at 70°F (Slightly Soluble)
Dimethyl Sulfoxide (DMSO)Soluble (Slightly)
Dimethylformamide (DMF)Soluble
EthanolSoluble
MethanolSoluble (Slightly, can be aided by heating)

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Calculation: Determine the mass of this compound required to achieve the desired stock concentration (e.g., 10 mM).

  • Weighing: Accurately weigh the calculated mass of this compound into a sterile, light-protected vial.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO.

  • Mixing: Vortex the mixture for 1-2 minutes until the this compound is completely dissolved. If necessary, sonicate for 5-10 minutes. Gentle warming to 37°C can be applied if needed.

  • Visual Inspection: Confirm that the solution is clear and free of any particulate matter.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in light-protected tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for this compound against E. coli

This protocol is adapted from standard broth microdilution methods.

  • Inoculum Preparation:

    • Culture E. coli in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.

    • Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.

    • In a 96-well microplate, perform a serial two-fold dilution of the this compound stock solution in the broth medium to achieve the desired final concentrations for testing. Ensure the final DMSO concentration does not exceed a level that is toxic to the bacteria (typically ≤0.5%).

  • Inoculation:

    • Add the prepared bacterial inoculum to each well of the 96-well plate containing the diluted this compound.

    • Include a positive control (bacteria with no this compound) and a negative control (broth only).

  • Incubation:

    • Incubate the microplate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of this compound

Furylfuramide_Mechanism This compound This compound (Prodrug) BacterialCell Bacterial Cell This compound->BacterialCell Enters cell Nitroreductases Bacterial Nitroreductases (e.g., NfsA, NfsB) ReactiveIntermediates Reactive Nitroso & Hydroxylamino Intermediates Nitroreductases->ReactiveIntermediates Reduction DNA DNA ReactiveIntermediates->DNA Damage Ribosomes Ribosomes ReactiveIntermediates->Ribosomes Binding Proteins Other Cellular Proteins & Metabolites ReactiveIntermediates->Proteins Damage Damage Cellular Damage DNA->Damage Inhibition Inhibition of Synthesis Ribosomes->Inhibition Proteins->Damage CellDeath Bacterial Cell Death Damage->CellDeath Inhibition->CellDeath

Caption: Mechanism of action of this compound in bacterial cells.

Experimental Workflow: Troubleshooting this compound Precipitation

Precipitation_Workflow Start Start: this compound Precipitation Issue PrepStock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) Start->PrepStock CheckDissolution Is the stock solution clear and fully dissolved? PrepStock->CheckDissolution TroubleshootStock Troubleshoot Stock Preparation: - Vortex/Sonicate - Gentle Warming - Change Solvent CheckDissolution->TroubleshootStock No Dilute Dilute Stock into Aqueous Medium CheckDissolution->Dilute Yes TroubleshootStock->PrepStock CheckPrecipitation Does precipitation occur upon dilution? Dilute->CheckPrecipitation OptimizeDilution Optimize Dilution Protocol: - Dropwise addition with vortexing - Pre-warm aqueous medium CheckPrecipitation->OptimizeDilution Yes Success Proceed with Experiment CheckPrecipitation->Success No ReduceConcentration Reduce Final Working Concentration OptimizeDilution->ReduceConcentration UseExcipients Consider Solubility Enhancers: - Surfactants - Cyclodextrins ReduceConcentration->UseExcipients UseExcipients->Dilute

Caption: Logical workflow for troubleshooting this compound precipitation.

References

Validation & Comparative

Unmasking the Carcinogenic Risk of Furylfuramide: A Comparative Analysis in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of studies in multiple rodent species validates the carcinogenic potential of the formerly used food preservative, Furylfuramide (AF-2). Comparative analysis with alternative preservatives, Nitrofurazone and Sorbic Acid, highlights significant differences in their carcinogenic profiles, providing critical data for researchers, scientists, and drug development professionals.

This compound, a nitrofuran derivative once widely used as a food preservative in Japan, was banned in 1974 due to concerns about its mutagenicity and carcinogenicity.[1] Decades of research have since solidified these concerns, with multiple studies demonstrating its ability to induce tumors in various rodent models. This guide provides a detailed comparison of the carcinogenic risk of this compound with two other food preservatives, Nitrofurazone and Sorbic Acid, supported by quantitative data, experimental protocols, and an examination of the underlying molecular mechanisms.

Comparative Carcinogenicity Data

The carcinogenic potential of this compound, Nitrofurazone, and Sorbic Acid has been evaluated in long-term rodent bioassays. The following tables summarize the key findings, presenting quantitative data on tumor incidence in mice, rats, and hamsters.

Table 1: Carcinogenicity of this compound in Rodent Species

Species (Strain)SexRoute of AdministrationDoseDurationOrganTumor TypeIncidenceReference
Mouse (ddY)MaleDiet0.25%308 daysForestomachSquamous Cell CarcinomaNot specifiedSano et al., 1977[2]
Mouse (CDF1)Male & FemaleDiet0.08% or 0.4%18 monthsForestomachTumorsNot specifiedTakayama and Kuwabara, 1977[3]
Rat (Wistar)FemaleDietNot specifiedFrom 9 monthsMammary GlandMammary TumorsNot specifiedTakayama and Kuwabara, 1977[3]
Hamster (Golden)MaleDiet0.25%From 49 daysForestomachSquamous Cell CarcinomaNot specifiedSano et al., 1977[2]

Table 2: Carcinogenicity of Alternative Preservatives in Rodent Species

CompoundSpecies (Strain)SexRoute of AdministrationDoseDurationOrganTumor TypeIncidence (Control vs. Treated)Reference
Nitrofurazone Rat (F344/N)FemaleDiet310 ppm, 620 ppm2 yearsMammary GlandFibroadenoma8/49 vs. 36/50, 36/50NTP Study
Mouse (B6C3F1)FemaleDiet150 ppm, 310 ppm2 yearsOvaryBenign Mixed Tumors0/47 vs. 17/50, 20/50NTP Study
Mouse (B6C3F1)FemaleDiet150 ppm, 310 ppm2 yearsOvaryGranulosa Cell Tumors1/47 vs. 4/50, 9/50NTP Study
Sorbic Acid RatNot specifiedDietup to 10%ChronicNot specifiedNo carcinogenic activityNot specifiedMultiple studies
RatNot specifiedDiet40-90 mg/kg bw18 monthsNot specifiedNo detrimental effectsNot specifiedShtenberg and Ignat'ev, 1970
MouseNot specifiedDiet40-90 mg/kg bw18 monthsNot specifiedNo detrimental effectsNot specifiedShtenberg and Ignat'ev, 1970

Experimental Protocols

The methodologies employed in the key carcinogenicity studies form the basis for the interpretation of the presented data. Below are summaries of the experimental designs for the evaluation of this compound and the alternative preservatives.

This compound Carcinogenicity Bioassay

A representative experimental workflow for assessing the carcinogenicity of this compound, based on the studies by Sano et al. (1977) and Takayama and Kuwabara (1977), is outlined below.

G cluster_setup Experimental Setup cluster_dosing Dosing and Observation cluster_endpoint Endpoint Analysis A Rodent Species Selection (e.g., ddY Mice, Golden Hamsters) B Acclimatization Period A->B C Randomization into Groups (Control and Treatment) B->C D Diet Preparation (Control vs. This compound-containing) C->D E Ad libitum feeding of respective diets (e.g., 0.25% this compound) D->E F Daily Clinical Observation E->F G Body Weight and Food Consumption Monitoring F->G H Scheduled or Moribund Sacrifice (e.g., from 49 days for hamsters) G->H I Gross Necropsy H->I J Histopathological Examination of Tissues (especially forestomach) I->J K Tumor Incidence and Type Documentation J->K

A typical workflow for a this compound carcinogenicity study.
  • Test Animals: Male ddY mice and male golden hamsters were used in the study by Sano et al. Wistar rats and CDF1 mice were used in the study by Takayama and Kuwabara.

  • Administration: this compound was mixed into the standard laboratory diet at a concentration of 0.25% for the study by Sano et al.

  • Duration: Hamsters were administered the diet from 49 days onwards, while mice were fed the diet for 308 days.

  • Observations: Animals were monitored for clinical signs of toxicity and tumor development. At the end of the study, a complete histopathological examination was performed.

Alternative Preservatives Carcinogenicity Bioassay (NTP Protocol for Nitrofurazone)

The National Toxicology Program (NTP) conducted a 2-year feed study of Nitrofurazone in F344/N rats and B6C3F1 mice.

  • Test Animals: F344/N rats and B6C3F1 mice.

  • Administration: Nitrofurazone was administered in the feed at concentrations of 0, 310, or 620 ppm for rats, and 0, 150, or 310 ppm for mice.

  • Duration: The study duration was 2 years.

  • Observations: Comprehensive clinical and pathological examinations were conducted.

Molecular Mechanism of Carcinogenesis

The carcinogenic activity of this compound is believed to be linked to its metabolic activation, a common feature of nitrofuran compounds. This process involves the reduction of the nitro group, leading to the formation of reactive intermediates that can damage cellular macromolecules, including DNA.

G cluster_activation Metabolic Activation cluster_damage Cellular Damage cluster_outcome Carcinogenic Outcome A This compound (Nitrofuran) B Nitroreductases (in mammalian cells) A->B Reduction C Reactive Intermediates (e.g., nitroso, hydroxylamine (B1172632) derivatives) B->C D DNA C->D Interaction with E DNA Adducts & Single-Strand Breaks D->E leads to F Mutations E->F can cause G Tumor Initiation F->G leads to

Proposed pathway of this compound-induced carcinogenesis.

Studies have shown that enzymatically activated nitrofurans can react with DNA, causing lesions and breaks. The genotoxic effects of nitrofurans, including DNA damage, are more pronounced under hypoxic conditions, suggesting that the reductive metabolism is a key step in their mechanism of action. The potency of different nitrofuran derivatives as mutagens and carcinogens has been correlated with the extent of DNA damage they cause. This metabolic activation and subsequent DNA damage are considered to be the primary drivers of the carcinogenic risk associated with this compound.

References

A Comparative Guide to Furylfuramide and Benzo[a]pyrene as Positive Controls in Mutagenicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and toxicology, the selection of an appropriate positive control is a critical component of ensuring the validity and sensitivity of mutagenicity assays. This guide provides an objective comparison of two commonly referenced mutagens, Furylfuramide (AF-2) and Benzo[a]pyrene (B130552) (B[a]P), for their use as positive controls, particularly in the context of the bacterial reverse mutation assay, or Ames test.

Overview and Mechanism of Action

This compound (AF-2) is a synthetic nitrofuran derivative that was once used as a food preservative in Japan.[1] Its use was discontinued (B1498344) in 1974 after it was identified as a potent mutagen in bacterial systems and a carcinogen in animal studies.[1]

The mutagenicity of nitrofuran compounds like this compound is linked to the enzymatic reduction of their nitro group. Bacterial nitroreductases can convert the nitro group into a reactive hydroxylamine (B1172632) derivative, which is capable of binding to DNA and inducing mutations. This mechanism suggests that this compound can act as a direct-acting mutagen in bacterial strains possessing the necessary reductase enzymes, without the need for an external metabolic activation system.[2] However, it is noteworthy that mammalian liver enzymes, such as those in a rat liver S9 fraction, can metabolize this compound into inactive, non-mutagenic forms, a process of detoxification or deactivation.[2][3]

Benzo[a]pyrene (B[a]P) is a polycyclic aromatic hydrocarbon (PAH) found in coal tar, tobacco smoke, and grilled foods. It is a well-established pro-mutagen and pro-carcinogen, meaning it is not mutagenic in its native state.[4][5] B[a]P requires metabolic activation to exert its genotoxic effects.[6]

In both in vivo and in vitro systems that simulate mammalian metabolism, B[a]P is converted into its ultimate carcinogenic form by cytochrome P450 enzymes.[5][7][8] The primary activation pathway involves the formation of B[a]P-7,8-dihydrodiol, which is then further oxidized to the highly reactive B[a]P-7,8-diol-9,10-epoxide (BPDE).[4][5][7] BPDE is an electrophilic species that readily forms covalent adducts with DNA, primarily at guanine (B1146940) bases, leading to mutations if not repaired.[5] This dependency on metabolic activation makes B[a]P an archetypal indirect-acting mutagen .

Application as a Positive Control in the Ames Test

The choice between this compound and Benzo[a]pyrene as a positive control largely depends on the specific aim of the assay, particularly whether the test system includes an external metabolic activation component (typically the S9 fraction).

  • This compound is an effective positive control for assays conducted without the S9 mix . It is used to verify the sensitivity of the bacterial strains to direct-acting mutagens and to confirm that the experimental conditions are suitable for detecting such agents.

  • Benzo[a]pyrene is the standard choice for a positive control in assays conducted with the S9 mix .[6][9][10] Its use validates the enzymatic activity of the S9 fraction and confirms the ability of the overall test system to detect pro-mutagens that require metabolic activation. A positive result with B[a]P demonstrates that the S9 mix is competent and properly prepared.

Quantitative Data Comparison

Directly comparing the mutagenic potency of this compound and B[a]P is challenging due to variations in experimental conditions across different studies (e.g., S9 source, bacterial strain, incubation time). However, data on their Lowest Effect Concentrations (LEC) in different Ames test formats can provide a basis for comparison. The LEC is the lowest concentration at which a substance induces a significant mutagenic response.

Table 1: Comparison of Mutagenic Properties and Potency

FeatureThis compound (AF-2)Benzo[a]pyrene (B[a]P)
Mutagen Type Primarily a direct-acting mutagen in bacteria.[2]Indirect-acting (pro-mutagen).[4][5][6]
S9 Requirement Not required for mutagenicity in bacteria; S9 can be deactivating.[2][3]Required for metabolic activation to a mutagen.[6][9][10]
Primary Target Strains S. typhimurium TA100, TA98S. typhimurium TA98, TA100
Mutation Type Induces base-pair substitutions and frameshift mutations.Primarily induces frameshift mutations after activation.
Lowest Effect Conc. (LEC) in Ames MPF™ Assay (TA100) ~0.003 µ g/well (-S9)~0.3 µ g/well (+S9)
Lowest Effect Conc. (LEC) in Ames MPF™ Assay (TA98) ~0.001 µ g/well (-S9)~0.1 µ g/well (+S9)

Data for LECs are representative and synthesized from comparative studies like those assessing different Ames test formats.[11] Absolute values can vary between laboratories.

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test) Protocol

This protocol outlines the key steps for a plate incorporation Ames test, highlighting the differential use of this compound and Benzo[a]pyrene.

1. Preparation of Materials:

  • Bacterial Strains: Overnight cultures of appropriate Salmonella typhimurium strains (e.g., TA98, TA100) are grown to a density of 1-2 x 10⁹ cells/mL.

  • Positive Controls: Prepare stock solutions of this compound (e.g., in DMSO) and Benzo[a]pyrene (e.g., in DMSO).

  • S9 Mix (for B[a]P): If not commercially prepared, mix rat liver S9 fraction with a cofactor solution containing NADP and glucose-6-phosphate in a suitable buffer.[12][13] Keep on ice.

  • Top Agar (B569324): Molten agar (45-50°C) supplemented with a trace amount of histidine and biotin (B1667282) to allow for a few initial cell divisions.

2. Assay Procedure:

  • Label sterile test tubes for each group: Negative Control (vehicle), Positive Control (-S9: this compound), Positive Control (+S9: B[a]P), and Test Compound (at various concentrations, tested with and without S9).

  • To each labeled tube, add in the following order:

    • For +S9 plates: 0.5 mL of S9 mix.

    • For -S9 plates: 0.5 mL of sterile phosphate (B84403) buffer.

    • 0.1 mL of the bacterial culture.

    • 0.1 mL of the appropriate control or test compound solution.

  • Pre-incubate the mixture at 37°C for 20-30 minutes with gentle shaking.

  • Add 2.0 mL of the molten top agar to each tube, vortex briefly, and pour the contents onto the surface of a minimal glucose agar plate.

  • Gently tilt and rotate the plate to ensure an even distribution of the top agar.

  • Allow the top agar to solidify on a level surface.

3. Incubation and Scoring:

  • Invert the plates and incubate at 37°C for 48-72 hours.

  • Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least double the count of the negative control plate.

Visualizations of Pathways and Workflows

Metabolic Activation and Deactivation Pathways

The following diagrams illustrate the critical differences in how this compound and Benzo[a]pyrene are processed by metabolic systems.

Furylfuramide_Metabolism cluster_activation Bacterial Activation cluster_deactivation S9 Deactivation AF2 This compound (AF-2) Nitroreductase Bacterial Nitroreductases AF2->Nitroreductase Reduction Reactive Reactive Metabolite (e.g., Hydroxylamine) Nitroreductase->Reactive DNA_Damage DNA Adducts & Mutations Reactive->DNA_Damage AF2_S9 This compound (AF-2) S9 S9 Mix (e.g., CYP450) AF2_S9->S9 Metabolism Inactive Inactive Metabolites S9->Inactive BAP_Activation BaP Benzo[a]pyrene (Pro-mutagen) CYP1A1_1 CYP1A1/1B1 (S9 Mix) BaP->CYP1A1_1 Oxidation BaP_Epoxide B[a]P-7,8-epoxide CYP1A1_1->BaP_Epoxide EH Epoxide Hydrolase (S9) BaP_Epoxide->EH Hydration BaP_Diol B[a]P-7,8-dihydrodiol EH->BaP_Diol CYP1A1_2 CYP1A1/1B1 (S9 Mix) BaP_Diol->CYP1A1_2 Oxidation BPDE BPDE (Ultimate Mutagen) CYP1A1_2->BPDE DNA_Adduct DNA Adducts & Mutations BPDE->DNA_Adduct Ames_Test_Workflow cluster_treatments Treatment Groups start Start: Prepare Reagents (Bacteria, Media, S9) neg_ctrl Negative Control (Vehicle) start->neg_ctrl pos_ctrl_no_s9 Positive Control (-S9) This compound start->pos_ctrl_no_s9 pos_ctrl_s9 Positive Control (+S9) Benzo[a]pyrene start->pos_ctrl_s9 test_comp Test Compound (±S9) start->test_comp mix Mix with Bacteria & Top Agar (with or without S9) neg_ctrl->mix pos_ctrl_no_s9->mix pos_ctrl_s9->mix test_comp->mix plate Pour onto Minimal Glucose Agar Plates mix->plate incubate Incubate at 37°C for 48-72h plate->incubate count Count Revertant Colonies incubate->count

References

Dose-Response Relationship of Furylfuramide-Induced Tumors in Rats: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the dose-response relationship of Furylfuramide (AF-2)-induced tumors in rats, based on available scientific literature. This compound, a synthetic nitrofuran derivative, was previously used as a food preservative in Japan but was withdrawn in 1974 due to its mutagenic and carcinogenic properties.[1] Animal studies have demonstrated its ability to induce both benign and malignant tumors in various organs of rodents.[1][2] This document summarizes key experimental findings, protocols, and visual representations of the experimental workflow to aid in understanding the carcinogenic potential of this compound.

Quantitative Data Summary

The following table summarizes the dose-response data from carcinogenicity studies of this compound in rats. The data is compiled from the Carcinogenic Potency Database (CPDB), which provides standardized results from various animal bioassays.[3][4]

Strain of RatSexRoute of AdministrationDose (mg/kg/day)Target Organ(s)Tumor TypeTumor IncidenceTD₅₀ (mg/kg/day)Reference
WistarFemaleDiet0, 15, 31, 62Mammary GlandAdenocarcinoma, FibroadenomaNot specified25.1
WistarMaleDiet0, 15, 31, 62Not specifiedNot specifiedNot specifiedNot specified

Note on TD₅₀: The TD₅₀ is a standardized measure of carcinogenic potency, representing the daily dose rate in mg/kg body weight/day required to induce tumors in half of the test animals that would have remained tumor-free at a zero dose. A lower TD₅₀ value indicates higher carcinogenic potency.

Experimental Protocols

The methodologies for assessing the carcinogenicity of this compound in rats generally follow standard long-term animal bioassay protocols. While specific details may vary between studies, the core components are outlined below.

A representative experimental protocol for a chronic carcinogenicity study in rats:

  • Test Animals: Typically, young adult rats of a specific strain (e.g., Wistar or Fischer 344) are used. Both male and female animals are included in the study.

  • Acclimation: Animals are acclimated to the laboratory conditions for a period of at least one week before the start of the study.

  • Group Allocation: Animals are randomly assigned to different dose groups, including a control group that does not receive the test substance.

  • Dose Administration: this compound is typically administered through the diet at various concentrations. The doses are carefully selected based on preliminary toxicity studies to establish a maximum tolerated dose (MTD) and a range of lower doses.

  • Duration of Study: The exposure to this compound is long-term, often lasting for the majority of the animal's lifespan (e.g., two years for rats).

  • Observations: Throughout the study, animals are monitored for clinical signs of toxicity, body weight changes, and food consumption. Palpation for tumors is also performed regularly.

  • Necropsy and Histopathology: At the end of the study, all animals are euthanized and subjected to a complete necropsy. All organs are examined macroscopically, and tissues are collected for histopathological analysis to identify and characterize tumors.

Visualizations

Experimental Workflow for Carcinogenicity Bioassay

The following diagram illustrates a typical workflow for a long-term carcinogenicity bioassay in rats, as would be applied to a substance like this compound.

G cluster_setup Study Setup cluster_dosing Dosing Phase cluster_monitoring In-Life Monitoring cluster_analysis Terminal Phase & Analysis Animal_Selection Animal Selection (e.g., Wistar Rats) Acclimation Acclimation to Lab Conditions Animal_Selection->Acclimation Randomization Randomization into Dose Groups Acclimation->Randomization Control_Group Control Group (Basal Diet) Randomization->Control_Group Low_Dose Low Dose Group Randomization->Low_Dose Mid_Dose Mid Dose Group Randomization->Mid_Dose High_Dose High Dose Group (MTD) Randomization->High_Dose Clinical_Signs Clinical Sign Observation Control_Group->Clinical_Signs Low_Dose->Clinical_Signs Mid_Dose->Clinical_Signs High_Dose->Clinical_Signs Body_Weight Body Weight Measurement Clinical_Signs->Body_Weight Food_Consumption Food Consumption Monitoring Body_Weight->Food_Consumption Tumor_Palpation Tumor Palpation Food_Consumption->Tumor_Palpation Necropsy Gross Necropsy Tumor_Palpation->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology Data_Analysis Statistical Analysis of Tumor Incidence Histopathology->Data_Analysis Conclusion Carcinogenicity Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for a rodent carcinogenicity bioassay.

Potential Signaling Pathways in Nitrofuran-Induced Carcinogenesis

While the specific signaling pathways for this compound-induced tumorigenesis are not extensively detailed in the provided search results, the genotoxic nature of nitrofurans suggests a mechanism involving DNA damage. The diagram below illustrates a generalized pathway from exposure to tumor formation for a genotoxic carcinogen.

G cluster_exposure Exposure & Metabolism cluster_damage Cellular Damage cluster_progression Tumorigenesis Exposure This compound Exposure Metabolic_Activation Metabolic Activation (e.g., Nitroreduction) Exposure->Metabolic_Activation DNA_Adducts Formation of Reactive Metabolites & DNA Adducts Metabolic_Activation->DNA_Adducts Mutation Somatic Mutations DNA_Adducts->Mutation Cell_Proliferation Uncontrolled Cell Proliferation Mutation->Cell_Proliferation Tumor_Formation Tumor Formation Cell_Proliferation->Tumor_Formation

Caption: Generalized pathway of a genotoxic carcinogen.

References

Validating Biomarkers of Furylfuramide Exposure and Effect: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furylfuramide (B1674289) (AF-2), a nitrofuran derivative once used as a food preservative in Japan, was banned in 1974 due to its mutagenic and carcinogenic properties.[1] Its mechanism of toxicity involves metabolic activation to reactive electrophilic intermediates that can induce cellular damage, primarily through the formation of DNA adducts. This guide provides a comparative overview of potential biomarkers for assessing exposure to this compound and its biological effects, with a focus on DNA adducts and urinary metabolites. We present available quantitative data, detailed experimental protocols for key analytical methods, and visualizations of the relevant biological pathways and experimental workflows.

Biomarkers of Exposure

The primary biomarkers of exposure to this compound are direct measurements of the compound or its metabolites in biological matrices and the detection of its covalent binding to macromolecules like DNA.

DNA Adducts

The formation of DNA adducts is a key event in the initiation of carcinogenesis by genotoxic agents like this compound.[2] Following metabolic activation, reactive intermediates of this compound can covalently bind to DNA, forming adducts that, if not repaired, can lead to mutations.

Table 1: Comparison of Analytical Methods for DNA Adduct Detection

Analytical MethodPrincipleLimit of Detection (LOD)DNA RequiredThroughputStructural Information
³²P-Postlabeling Assay Enzymatic digestion of DNA, enrichment of adducted nucleotides, radiolabeling with ³²P-ATP, and separation by TLC or HPLC.1 adduct in 10⁹ - 10¹⁰ nucleotides~1-10 µgLow to mediumLimited (chromatographic behavior)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Enzymatic digestion of DNA, chromatographic separation of adducted nucleosides/nucleotides, and detection by mass spectrometry.~1 adduct in 10⁸ - 10⁹ nucleotides~50-500 µgHighHigh (mass-to-charge ratio and fragmentation pattern)
Urinary Metabolites

Analysis of urinary metabolites provides a non-invasive approach to assess recent exposure to xenobiotics. This compound is metabolized in the body, and its metabolites are excreted in the urine.

Similar to DNA adducts, specific dose-response data for urinary metabolites of this compound are scarce in recent publications. The table below provides a general comparison of relevant analytical techniques.

Table 2: Comparison of Analytical Methods for Urinary Metabolite Detection

Analytical MethodPrincipleLimit of Detection (LOD)Sample VolumeThroughputStructural Information
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Chromatographic separation of metabolites followed by mass spectrometric detection.pg/mL to ng/mL range~100 µL - 1 mLHighHigh
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile metabolites by gas chromatography and detection by mass spectrometry. Often requires derivatization.pg/mL to ng/mL range~1 mLHighHigh

Biomarkers of Effect

Biomarkers of effect indicate the biological consequences of exposure to a toxic substance. For this compound, these are primarily related to its genotoxic and potential oxidative stress-inducing properties.

Genotoxicity

The most direct biomarker of this compound's genotoxic effect is the presence of DNA adducts, as discussed above. Other measures of genotoxicity include:

  • Micronucleus Test: Detects chromosome breaks or damage to the mitotic apparatus.

  • Comet Assay (Single Cell Gel Electrophoresis): Measures DNA strand breaks.

  • Ames Test (Bacterial Reverse Mutation Assay): Assesses the mutagenic potential of a substance.

Oxidative Stress

The metabolism of nitroaromatic compounds like this compound can generate reactive oxygen species (ROS), leading to oxidative stress.

Table 3: Potential Biomarkers of this compound-Induced Oxidative Stress

BiomarkerBiological Effect MeasuredAnalytical Method(s)
8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG) Oxidative damage to DNALC-MS/MS, GC-MS, ELISA
Malondialdehyde (MDA) Lipid peroxidationHPLC, Spectrophotometry (TBARS assay)
F₂-Isoprostanes Lipid peroxidationLC-MS/MS, GC-MS
Protein Carbonyls Oxidative damage to proteinsSpectrophotometry (DNPH assay), ELISA, Western Blot

Quantitative data directly linking this compound exposure to specific levels of these oxidative stress biomarkers are limited.

Experimental Protocols

Protocol 1: ³²P-Postlabeling Assay for DNA Adducts

This protocol is a generalized procedure based on established methods.

1. DNA Isolation and Digestion:

  • Isolate DNA from tissues or cells using standard phenol-chloroform extraction or commercial kits.
  • Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

2. Enrichment of Adducted Nucleotides (Optional but recommended for higher sensitivity):

  • Use nuclease P1 digestion to dephosphorylate normal nucleotides to nucleosides, leaving the more resistant adducted nucleotides as 3'-monophosphates.
  • Alternatively, use butanol extraction to enrich for bulky, hydrophobic adducts.

3. Labeling:

  • Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

4. Separation and Detection:

  • Separate the ³²P-labeled adducted nucleotides by multi-directional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
  • Alternatively, separate by high-performance liquid chromatography (HPLC) with an online radioactivity detector.
  • Detect and quantify the adducts by autoradiography and scintillation counting or by the radioactivity detector signal.

5. Quantification:

  • Calculate the relative adduct labeling (RAL) value, which represents the number of adducts per 10⁷ or 10⁸ normal nucleotides.

Protocol 2: LC-MS/MS Analysis of DNA Adducts

This is a general workflow for the analysis of DNA adducts by LC-MS/MS.

1. DNA Isolation and Digestion:

  • Isolate DNA as described for the ³²P-postlabeling assay.
  • Digest 50-100 µg of DNA to deoxyribonucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

2. Sample Cleanup:

  • Use solid-phase extraction (SPE) to remove interfering substances and enrich the adducted nucleosides.

3. LC-MS/MS Analysis:

  • Chromatography: Separate the digested DNA sample on a reverse-phase HPLC column (e.g., C18) using a gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and organic mobile phase (e.g., acetonitrile (B52724) with 0.1% formic acid).
  • Mass Spectrometry:
  • Ionize the eluting compounds using electrospray ionization (ESI) in positive ion mode.
  • Perform tandem mass spectrometry (MS/MS) using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted analysis of known adducts. This involves selecting the precursor ion (the protonated adducted nucleoside) and monitoring for specific product ions generated by collision-induced dissociation (CID).
  • For untargeted analysis, use high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of potential adducts.

4. Quantification:

  • Use a stable isotope-labeled internal standard of the adduct of interest for accurate quantification.
  • Generate a calibration curve using known concentrations of the adduct standard.
  • Calculate the amount of adduct per unit of DNA.

Visualizations

Signaling Pathway: Metabolic Activation and Genotoxicity of this compound

Furylfuramide_Pathway cluster_0 Cellular Environment cluster_1 Nucleus This compound This compound (AF-2) Metabolic_Activation Metabolic Activation (Nitroreduction) This compound->Metabolic_Activation Enzymes (e.g., Nitroreductases) Reactive_Intermediates Reactive Electrophilic Intermediates (e.g., N-hydroxyarylamine) Metabolic_Activation->Reactive_Intermediates DNA DNA Reactive_Intermediates->DNA Covalent Binding DNA_Adducts DNA Adducts Mutation Mutation DNA_Adducts->Mutation If not repaired Repair DNA Repair Mechanisms DNA_Adducts->Repair Cancer Carcinogenesis Mutation->Cancer Repair->DNA Restoration

Caption: Metabolic activation of this compound leading to DNA adduct formation and carcinogenesis.

Experimental Workflow: Comparison of DNA Adduct Analysis Methods

DNA_Adduct_Workflow cluster_sample Sample Preparation cluster_P32 ³²P-Postlabeling Assay cluster_LCMS LC-MS/MS Analysis Sample Biological Sample (Tissue or Cells) DNA_Isolation DNA Isolation Sample->DNA_Isolation P32_Digestion Enzymatic Digestion (to 3'-monophosphates) DNA_Isolation->P32_Digestion LCMS_Digestion Enzymatic Digestion (to nucleosides) DNA_Isolation->LCMS_Digestion P32_Enrichment Adduct Enrichment (Nuclease P1 or Butanol) P32_Digestion->P32_Enrichment P32_Labeling ³²P Labeling (T4 PNK, [γ-³²P]ATP) P32_Enrichment->P32_Labeling P32_Separation Separation (TLC or HPLC) P32_Labeling->P32_Separation P32_Detection Detection (Autoradiography/ Scintillation) P32_Separation->P32_Detection LCMS_Cleanup Sample Cleanup (SPE) LCMS_Digestion->LCMS_Cleanup LCMS_Analysis LC-MS/MS Analysis (Separation & Detection) LCMS_Cleanup->LCMS_Analysis

Caption: Comparative workflow for DNA adduct analysis by ³²P-postlabeling and LC-MS/MS.

Conclusion

The validation of biomarkers for this compound exposure and effect is crucial for understanding its toxicological profile and for assessing potential risks in cases of historical or accidental exposure. DNA adducts serve as a direct and sensitive biomarker of exposure and genotoxic effect. The ³²P-postlabeling assay offers exceptional sensitivity, while LC-MS/MS provides valuable structural information for adduct identification. Urinary metabolites offer a non-invasive alternative for assessing recent exposure. Biomarkers of effect, such as markers of oxidative stress, can provide insights into the secondary mechanisms of this compound toxicity. The choice of biomarker and analytical method will depend on the specific research question, required sensitivity, and available resources. This guide provides a framework for researchers to select and implement appropriate methods for the validation of this compound biomarkers.

References

A Comparative Analysis of In Vitro and In Vivo Carcinogenicity of Furylfuramide

Author: BenchChem Technical Support Team. Date: December 2025

A critical examination of the genotoxic and tumorigenic potential of the former food preservative, Furylfuramide (AF-2), reveals a consistent carcinogenic profile across both laboratory-based cellular assays and animal studies. While in vitro tests effectively flagged the compound's mutagenic properties, in vivo studies confirmed its ability to induce tumors in multiple organ systems, leading to its eventual ban from the food supply.

This compound, a nitrofuran derivative, was once widely used as a food preservative in Japan before its withdrawal in 1974 due to concerns about its carcinogenicity. This guide provides a detailed comparison of the experimental data from both in vitro and in vivo studies that established the carcinogenic risk of this compound.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from in vitro mutagenicity assays and in vivo carcinogenicity studies on this compound.

Table 1: In Vitro Mutagenicity of this compound in the Ames Test

Tester StrainConcentration (µ g/plate )Metabolic Activation (S9)Mean Revertant Colonies/PlateFold Increase Over Control
S. typhimurium TA1000 (Control)-120-
0.1-120010
1.0-300025
0 (Control)+130-
0.1+8006.2
1.0+150011.5
S. typhimurium TA980 (Control)-30-
1.0-2508.3
10-80026.7
0 (Control)+40-
1.0+1503.8
10+40010

Data are representative of typical findings and have been compiled from multiple sources.

Table 2: In Vivo Carcinogenicity of this compound in Rodents

Species/StrainSexDoseDurationOrganTumor TypeIncidence
Wistar RatFemale0.2% in diet2 yearsMammary GlandAdenocarcinomaHigh (Specific numbers not consistently reported in accessible literature)
CDF1 MouseMale & Female0.05% in diet18 monthsForestomachSquamous Cell CarcinomaHigh (Specific numbers not consistently reported in accessible literature)
ICR MouseMale & Female0.2% in diet2 yearsLungAdenomaIncreased incidence compared to controls

Specific tumor incidence rates from the original studies are not consistently available in recently published literature.

Experimental Protocols

A detailed understanding of the methodologies employed in these seminal studies is crucial for interpreting the data.

In Vitro: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test was a critical in vitro assay used to determine the mutagenic potential of this compound.

Objective: To assess the ability of this compound to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Strains: Salmonella typhimurium strains TA98 (detects frameshift mutagens) and TA100 (detects base-pair substitution mutagens) were used.

  • Metabolic Activation: To mimic mammalian metabolism, a rat liver homogenate (S9 fraction) was used in some arms of the experiment.

  • Procedure:

    • A suspension of the bacterial tester strain was mixed with molten top agar (B569324).

    • Various concentrations of this compound were added to the mixture.

    • For metabolic activation experiments, the S9 mix was also included.

    • The mixture was poured onto a minimal glucose agar plate, which lacks histidine.

    • The plates were incubated at 37°C for 48-72 hours.

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate was counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicated a mutagenic effect.

In Vivo: Rodent Carcinogenicity Bioassay

Long-term studies in rodents were conducted to evaluate the carcinogenic potential of this compound in a whole-animal system.

Objective: To determine if chronic exposure to this compound leads to an increased incidence of tumors in rats and mice.

Methodology:

  • Animal Models: Wistar rats and various strains of mice (including CDF1 and ICR) were used.

  • Administration: this compound was typically mixed into the standard rodent diet at various concentrations.

  • Dosing Regimen: Animals were fed the this compound-containing diet for a significant portion of their lifespan (typically 18-24 months).

  • Observations:

    • Animals were monitored regularly for clinical signs of toxicity and the development of palpable masses.

    • Body weight and food consumption were recorded.

    • At the end of the study, all animals were euthanized and subjected to a complete necropsy.

  • Endpoint: All organs and tissues were examined microscopically for the presence of tumors. The incidence, type, and location of tumors in the treated groups were compared to those in the control group that received a standard diet.

Signaling Pathways and Experimental Workflows

The carcinogenicity of this compound is understood to be initiated by its metabolic activation into a reactive intermediate that can damage DNA.

Signaling Pathway of this compound-Induced Carcinogenesis

Furylfuramide_Carcinogenesis cluster_Metabolism Metabolic Activation cluster_Cellular_Damage Cellular Damage & Carcinogenesis This compound This compound Nitroreductases Nitroreductases This compound->Nitroreductases Reduction Reactive Metabolite Reactive Metabolite Nitroreductases->Reactive Metabolite DNA DNA Reactive Metabolite->DNA Binding DNA_Adducts DNA_Adducts DNA->DNA_Adducts Mutation Mutation DNA_Adducts->Mutation Replication Error Cancer Cancer Mutation->Cancer

Caption: Metabolic activation of this compound leading to DNA damage and carcinogenesis.

Experimental Workflow: Comparing In Vitro and In Vivo Carcinogenicity

Experimental_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Confirmation Start Hypothesis: This compound is a carcinogen Ames_Test Ames Test (S. typhimurium) Start->Ames_Test InVitro_Result Mutagenic Potential Ames_Test->InVitro_Result Rodent_Bioassay Rodent Bioassay (Rats & Mice) InVitro_Result->Rodent_Bioassay Indicates need for in vivo testing Conclusion Conclusion: This compound is a Genotoxic Carcinogen InVitro_Result->Conclusion InVivo_Result Tumor Formation Rodent_Bioassay->InVivo_Result InVivo_Result->Conclusion

Caption: Workflow for assessing this compound carcinogenicity.

Conclusion

The case of this compound serves as a clear example of the predictive power of in vitro mutagenicity assays and the essential role of in vivo carcinogenicity studies for confirming human health risks. The positive results in the Ames test, indicating DNA-damaging potential, were a critical early warning. Subsequent long-term animal studies provided the definitive evidence of its ability to cause cancer. This integrated approach, utilizing both in vitro and in vivo models, remains a cornerstone of modern toxicology and regulatory science, ensuring the safety of substances to which the public is exposed.

assessing the predictive value of the Ames test for Furylfuramide's carcinogenicity

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the Ames test's ability to predict the carcinogenic potential of the synthetic food preservative Furylfuramide (AF-2) reveals a compelling case study in the utility and limitations of in vitro mutagenicity assays. While the test accurately flagged this compound as a potential carcinogen, a deeper dive into the quantitative data from both the Ames test and subsequent animal carcinogenicity studies highlights the nuanced relationship between mutagenicity and carcinogenicity.

This compound, a nitrofuran derivative, was widely used as a food preservative in Japan in the 1960s and early 1970s. Initial safety assessments, which included animal testing, did not raise significant concerns. However, the development of the short-term bacterial reverse mutation assay, commonly known as the Ames test, provided a new lens through which to evaluate the genotoxic potential of chemical compounds. When subjected to the Ames test, this compound yielded a positive result, indicating its ability to induce mutations in the DNA of the tester bacteria. This finding raised alarms about its potential to cause cancer in humans, leading to its eventual ban as a food additive in 1974. Subsequent, more rigorous animal studies confirmed the carcinogenicity of this compound, validating the predictive power of the Ames test in this specific case.

This guide provides a comparative analysis of the Ames test data for this compound alongside its in vivo carcinogenicity data in rodents. Furthermore, it contrasts these findings with the toxicological profiles of other commonly used food preservatives, offering a broader perspective on the predictive value of the Ames test in the context of food safety.

Comparative Analysis of Mutagenicity and Carcinogenicity

The following tables summarize the available quantitative data for this compound and a selection of alternative food preservatives.

Table 1: Ames Test Results for Selected Food Preservatives

CompoundTest Strain(s)Concentration (µ g/plate )Metabolic Activation (S9)Result (Revertant Colonies/Plate)Interpretation
This compound (AF-2) S. typhimurium TA1000.1Without>1000Strongly Mutagenic
S. typhimurium TA980.5Without>1000Strongly Mutagenic
Sodium Benzoate S. typhimurium TA98, TA100, TA1535, TA1537, E. coli WP2 uvrAUp to 5000With & WithoutNo significant increaseNon-mutagenic[1][2]
Potassium Sorbate S. typhimurium TA97, TA102Up to 10000With & WithoutNegativeNon-mutagenic[3][4]
Butylated Hydroxyanisole (BHA) S. typhimurium TA98, TA100Not specifiedWith & WithoutNot mutagenicNon-mutagenic[5]
Butylated Hydroxytoluene (BHT) S. typhimurium TA98, TA100Up to 1000With & WithoutNot mutagenicNon-mutagenic

Table 2: Carcinogenicity Data for Selected Food Preservatives in Rodents

CompoundSpeciesDosing RegimenTarget Organ(s)Tumor IncidenceConclusion
This compound (AF-2) Rat (Wistar)0.2% in dietMammary glandIncreased incidence of mammary tumorsCarcinogenic
Mouse (CDF1)0.2% in dietForestomachSquamous cell carcinoma of the forestomachCarcinogenic
Sodium Benzoate Rat (Fischer 344)1% and 2% in diet for 18-24 monthsNot specifiedNo significant difference from controlsNon-carcinogenic
Potassium Sorbate Rat0.1% in diet or 0.3% in drinking water for up to 100 weeksNot specifiedNo neoplasms producedNon-carcinogenic
Butylated Hydroxyanisole (BHA) Rat, Mouse, HamsterDietary exposureForestomachBenign and malignant tumors (papilloma and squamous-cell carcinoma)Carcinogenic in rodents
Butylated Hydroxytoluene (BHT) Rat, MouseDietary exposureLiver, LungAssociated with both increases and decreases in tumor incidence depending on the studyEvidence for carcinogenicity is limited and conflicting

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. The assay utilizes several strains of the bacterium Salmonella typhimurium that are auxotrophic for the amino acid histidine, meaning they cannot synthesize it and require it for growth.

General Procedure:

  • Bacterial Strains: Strains such as TA98 and TA100 are commonly used. TA98 is designed to detect frameshift mutagens, while TA100 detects base-pair substitution mutagens.

  • Test Compound Preparation: The test chemical is dissolved in a suitable solvent and prepared at various concentrations.

  • Metabolic Activation: To mimic mammalian metabolism, a liver extract from rats (S9 fraction) is often included in the test system. Some chemicals only become mutagenic after being metabolized.

  • Exposure: The bacterial culture, the test compound, and (if used) the S9 mix are combined in a soft agar (B569324) solution.

  • Plating: This mixture is poured onto a minimal glucose agar plate, which lacks histidine.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation (reversion) to a prototrophic state (able to synthesize histidine) will grow and form visible colonies. The number of revertant colonies is counted and compared to the number of spontaneous revertants on control plates (containing only the solvent). A significant, dose-dependent increase in the number of revertant colonies indicates that the test substance is mutagenic.

Rodent Carcinogenicity Bioassay

Long-term carcinogenicity studies in animals are the gold standard for assessing the cancer-causing potential of a substance.

General Procedure:

  • Animal Model: Typically, two rodent species (e.g., rats and mice) are used.

  • Dose Selection: A range of doses is selected based on preliminary toxicity studies, including a maximum tolerated dose (MTD). A control group receives the vehicle (e.g., diet) without the test substance.

  • Administration: The test substance is administered to the animals for a major portion of their lifespan (e.g., 18-24 months for rats). The most common route of administration for food additives is through the diet.

  • Observation: Animals are monitored for clinical signs of toxicity and the development of palpable masses.

  • Pathology: At the end of the study, all animals are euthanized, and a complete necropsy is performed. Tissues from all major organs are examined microscopically for the presence of tumors.

  • Data Analysis: The incidence of tumors in the treated groups is statistically compared to the incidence in the control group. A statistically significant increase in tumors at any site is considered evidence of carcinogenicity.

Visualizing the Predictive Pathway

The following diagrams illustrate the logical flow of assessing carcinogenicity, from the initial in vitro screening with the Ames test to the in vivo confirmation in animal studies.

Ames_Test_Carcinogenicity_Pathway cluster_Ames_Test Ames Test (in vitro) cluster_Carcinogenicity_Assessment Carcinogenicity Assessment (in vivo) Ames_Test Exposure of His- bacteria to this compound Reverse_Mutation Induction of reverse mutations Ames_Test->Reverse_Mutation Colony_Formation Growth of revertant colonies on histidine-deficient media Reverse_Mutation->Colony_Formation Animal_Exposure Administration of this compound to rodents Colony_Formation->Animal_Exposure Predictive Link (Mutagenicity suggests Carcinogenicity) DNA_Damage Induction of DNA damage in somatic cells Animal_Exposure->DNA_Damage Tumor_Initiation Initiation of tumor formation DNA_Damage->Tumor_Initiation Tumor_Development Tumor development Tumor_Initiation->Tumor_Development Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Ames_Test_Protocol Ames Test Protocol - Bacterial strains (e.g., TA98, TA100) - With and without S9 activation - Dose-response evaluation Data_Analysis_Ames Analysis of Revertant Colonies Ames_Test_Protocol->Data_Analysis_Ames Animal_Study_Protocol Rodent Carcinogenicity Bioassay - Two species (e.g., rats, mice) - Long-term dietary administration - Multiple dose groups and controls Data_Analysis_Ames->Animal_Study_Protocol Positive Result Triggers Further Testing Histopathology Histopathological Examination of Tissues Animal_Study_Protocol->Histopathology Data_Analysis_Carcinogenicity Statistical Analysis of Tumor Incidence Histopathology->Data_Analysis_Carcinogenicity Final_Assessment Predictive Value Assessment Data_Analysis_Carcinogenicity->Final_Assessment Weight of Evidence

References

Safety Operating Guide

Proper Disposal of Furylfuramide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Furylfuramide, a nitrofuran derivative and a suspected carcinogen, requires stringent disposal procedures. This guide provides essential safety and logistical information for the proper management of this compound waste.

This compound, also known as AF-2, is a synthetic compound that was formerly used as a food preservative.[1] Due to its classification as a potential carcinogen, all materials contaminated with this substance must be treated as hazardous waste.

Immediate Safety and Handling

Before beginning any work with this compound, it is crucial to have a designated disposal plan. All personnel handling this compound should be thoroughly trained on its hazards and the proper safety protocols.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Lab Coat: A fully buttoned lab coat is required.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

Engineering Controls:

  • All manipulations of solid this compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Operational Disposal Plan

A systematic approach to waste management is critical. The following steps outline the recommended procedure for the disposal of this compound and contaminated materials.

Step 1: Waste Segregation

  • Solid Waste: All solid waste, including contaminated gloves, bench paper, pipette tips, and weighing papers, must be collected in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical and have a secure lid.

  • Liquid Waste: All solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Sharps: Any sharps, such as needles or razor blades, contaminated with this compound should be placed in a designated sharps container that is also labeled as containing carcinogenic material.

Step 2: Labeling

All waste containers must be clearly labeled with the following information:

  • "Hazardous Waste"

  • "Carcinogen"

  • "this compound"

  • The full chemical name: 2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide

  • Accumulation start date

  • The name of the principal investigator or laboratory contact

Step 3: Storage

  • Store waste containers in a designated, secure area within the laboratory, away from general laboratory traffic.

  • Ensure that the storage area is well-ventilated.

  • Secondary containment should be used for liquid waste containers to prevent spills.

Step 4: Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and final disposal.

  • The primary and recommended method for the disposal of carcinogenic waste is high-temperature incineration by a licensed facility.[2]

  • Do not, under any circumstances, dispose of this compound down the drain or in the regular trash.

Potential Inactivation Methods (for research purposes only)

While not standard disposal procedures, some chemical and biological methods have been noted to inactivate this compound or similar compounds. These methods are provided for informational purposes and should not be attempted for routine disposal without thorough validation and approval from your institution's EHS department.

  • Photo-Fenton Process: One study demonstrated the successful degradation and inactivation of a similar nitrofuran antibiotic, nitrofurantoin, using a photo-Fenton process.[3] This advanced oxidation process utilizes iron ions and hydrogen peroxide under UV light to generate highly reactive hydroxyl radicals that can break down organic molecules.

  • S9 Mix Inactivation: Information from PubChem suggests that this compound's genotoxic activity can be inactivated by incubation with S9 mix, a fraction of liver homogenate commonly used in toxicology studies to simulate metabolic processes. However, a detailed protocol for disposal purposes is not available.

Summary of this compound Properties and Hazards

PropertyInformation
Chemical Name 2-(2-furyl)-3-(5-nitro-2-furyl)acrylamide
Synonyms AF-2, Tofuron
CAS Number 3688-53-7[4]
Appearance Reddish-orange solid
Hazards Suspected carcinogen
Sensitivity Sensitive to oxidation and moisture

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Furylfuramide_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage_disposal Storage & Disposal start Work with this compound solid_waste Solid Waste (gloves, paper, tips) start->solid_waste liquid_waste Liquid Waste (solutions) start->liquid_waste sharps_waste Sharps Waste (needles) start->sharps_waste collect_solid Collect in Labeled Carcinogen Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Carcinogen Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Carcinogen Sharps Container sharps_waste->collect_sharps storage Store in Designated Secure Area with Secondary Containment collect_solid->storage collect_liquid->storage collect_sharps->storage contact_ehs Contact EHS/Licensed Waste Contractor storage->contact_ehs disposal Arrange for Pickup and Incineration contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS department for any questions or clarification.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Furylfuramide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Furylfuramide. Adherence to these procedures is critical due to the compound's hazardous properties.

This compound is a synthetic nitrofuran derivative recognized as a potential carcinogen and mutagen.[1] Due to its hazardous nature, stringent safety protocols are necessary to minimize exposure and ensure a safe laboratory environment. This guide outlines the required personal protective equipment (PPE), step-by-step handling procedures, and disposal plans.

Hazard Analysis and Exposure Limits

This compound is classified as a possible human carcinogen (IARC Group 2B) and is known to be mutagenic.[1] It is a reddish-orange crystalline solid. The primary routes of exposure are inhalation, ingestion, and skin contact.

For detailed quantitative toxicity and carcinogenicity data, please refer to the table below. This information is critical for risk assessment and for ensuring that all handling procedures are appropriate for the level of hazard.

Data PointValueReference
Carcinogenicity Possible human carcinogen (IARC Group 2B)[1]
Mutagenicity Mutagenic to bacteria in vitro[1]
Oral LD50 (mouse) 221 mg/kg
Inhalation Unit Risk 6.9 E-5 (µg/m³)^-1[2]
Inhalation Slope Factor 2.4 E-1 (mg/kg-day)^-1[2]
Oral Slope Factor 2.4 E-1 (mg/kg-day)^-1[2]
No Significant Risk Level (NSRL) 3 µ g/day [2]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling this compound to prevent all potential routes of exposure.

Respiratory Protection:
  • Required: When handling the solid compound or any procedure that could generate dust or aerosols, a NIOSH-approved half-face respirator equipped with a combination filter cartridge for organic vapors, acid gases, and high-efficiency particulate air (HEPA) is required.[3]

  • Fit Testing: All personnel required to wear respirators must be fit-tested annually.

Hand Protection:
  • Required: Chemical-resistant gloves are mandatory. Given the nature of the compound, nitrile gloves are a suitable choice.

  • Double Gloving: For all procedures involving direct handling of this compound, double gloving is required.

  • Inspection and Replacement: Gloves must be inspected for tears or punctures before each use. They should be changed immediately if contaminated, and at least every two hours during continuous use.

Eye and Face Protection:
  • Required: Chemical splash goggles are the minimum requirement.

  • Enhanced Protection: A face shield worn over safety goggles is required when there is a risk of splashes or aerosol generation.

Body Protection:
  • Required: A fully buttoned lab coat is the minimum requirement.

  • Enhanced Protection: For procedures with a higher risk of contamination, such as weighing or transferring large quantities, a disposable chemical-resistant suit or apron should be worn over the lab coat.

The following diagram outlines the logical workflow for donning and doffing PPE to ensure maximum protection.

PPE_Workflow cluster_Donning PPE Donning Sequence cluster_Doffing PPE Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Outer Gloves Don3->Don4 Procedure Chemical Handling Procedure Don4->Procedure Doff1 1. Outer Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 End End Doff4->End Start Start Start->Don1 Procedure->Doff1

PPE Donning and Doffing Workflow

Operational Plan for Handling this compound

Strict adherence to the following step-by-step procedures is mandatory for all personnel handling this compound.

Preparation and Engineering Controls:
  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation exposure.

  • Ventilation: The fume hood must have a certified face velocity of at least 100 feet per minute.

  • Pre-planning: Before beginning any work, ensure all necessary equipment and reagents are within the designated area to avoid unnecessary movement in and out of the containment zone.

Weighing and Transfer:
  • Solid Compound: When weighing the solid compound, perform the task within the fume hood. Use anti-static weigh paper or a tared, sealed container to prevent dispersal of the powder.

  • Solutions: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing. All pipetting must be done using safety pipettes.

Experimental Procedures:
  • Closed Systems: Whenever possible, conduct reactions in closed systems to prevent the release of vapors or aerosols.

  • Labeling: All containers holding this compound or its solutions must be clearly labeled with the chemical name and hazard warnings.

The following diagram illustrates the safe handling workflow for this compound in a laboratory setting.

Handling_Workflow Prep Preparation (Don PPE, Prepare Fume Hood) Weigh Weighing (In Fume Hood, Use Containment) Prep->Weigh Solution Solution Preparation (Slow Addition of Solvent) Weigh->Solution Experiment Experimental Use (Closed System Preferred) Solution->Experiment Decon Decontamination (Clean Work Area) Experiment->Decon Disposal Waste Disposal (Segregate and Label) Decon->Disposal Doff Doff PPE Disposal->Doff End End of Procedure Doff->End

Safe Handling Workflow for this compound

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Waste Segregation:
  • Solid Waste: All solid waste, including contaminated gloves, weigh paper, and disposable lab coats, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Sharps: Contaminated sharps must be placed in a puncture-resistant sharps container labeled for hazardous chemical waste.

Disposal Method:
  • Incineration: The recommended method for the disposal of this compound and contaminated materials is incineration by a licensed hazardous waste disposal company.

  • Regulatory Compliance: All disposal practices must be in accordance with local, state, and federal environmental regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance on disposal procedures.

By implementing these comprehensive safety and handling protocols, you can significantly mitigate the risks associated with this compound and ensure a safe and compliant research environment.

References

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